Technical Documentation Center

N-(Furan-2-ylmethyl)-2-morpholinoethanamine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: N-(Furan-2-ylmethyl)-2-morpholinoethanamine
  • CAS: 880813-53-6

Core Science & Biosynthesis

Exploratory

Spectral Data Analysis of N-(Furan-2-ylmethyl)-2-morpholinoethanamine: A Technical Guide

Introduction N-(Furan-2-ylmethyl)-2-morpholinoethanamine is a molecule of significant interest within contemporary drug discovery and development, integrating two key pharmacophores: a furan ring and a morpholine moiety....

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-(Furan-2-ylmethyl)-2-morpholinoethanamine is a molecule of significant interest within contemporary drug discovery and development, integrating two key pharmacophores: a furan ring and a morpholine moiety. The furan ring is a prevalent heterocycle in numerous bioactive compounds, while the morpholine scaffold is often employed to enhance aqueous solubility and metabolic stability. A comprehensive understanding of the spectral characteristics of this compound is paramount for its unambiguous identification, purity assessment, and for elucidating its role in complex biological systems.

This technical guide provides a detailed exposition of the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for N-(Furan-2-ylmethyl)-2-morpholinoethanamine. In the absence of direct experimental spectra in publicly available databases, this guide synthesizes data from structurally related fragments—furan-2-ylmethanol and 2-morpholinoethanamine—to construct a reliable spectral profile. This approach not only offers a robust predictive framework but also serves as a valuable reference for researchers engaged in the synthesis and characterization of novel furan and morpholine derivatives.

Predicted Spectroscopic Data

The spectral data presented herein are predicted based on the well-established chemical shifts and fragmentation patterns of the constituent functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR data for N-(Furan-2-ylmethyl)-2-morpholinoethanamine are summarized below.

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.35dd1HH-5 (furan)
~6.30dd1HH-4 (furan)
~6.20d1HH-3 (furan)
~3.70s2H-CH₂- (furan-CH₂)
~3.65t4H-CH₂-O- (morpholine)
~2.75t2H-N-CH₂- (ethyl)
~2.50t4H-CH₂-N- (morpholine)
~2.45t2H-N-CH₂- (ethyl)
~1.80 (broad)s1HN-H

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ, ppm)Assignment
~153.0C-2 (furan)
~142.0C-5 (furan)
~110.0C-4 (furan)
~107.0C-3 (furan)
~67.0-CH₂-O- (morpholine)
~57.0-N-CH₂- (ethyl)
~54.0-CH₂-N- (morpholine)
~49.0-N-CH₂- (ethyl)
~46.0-CH₂- (furan-CH₂)
Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule.

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3300 - 3350Weak-MediumN-H stretch (secondary amine)[1][2][3]
3110 - 3140Weak=C-H stretch (furan)
2800 - 3000Medium-StrongC-H stretch (aliphatic)
~1500, ~1580MediumC=C stretch (furan ring)
1110 - 1130StrongC-O-C stretch (morpholine ether)
1150 - 1250MediumC-N stretch (aliphatic amine)[1]
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Predicted Mass Spectrometry Data

m/zRelative IntensityAssignment
196Moderate[M]⁺ (Molecular Ion)
110High[C₆H₁₂NO]⁺ (cleavage of the ethyl bridge, morpholinoethyl fragment)
86High[C₅H₁₀N]⁺ (cleavage of the C-O bond in the morpholine ring)
81High[C₅H₅O]⁺ (furan-2-ylmethyl fragment)
57Moderate[C₃H₅O]⁺ or [C₃H₇N]⁺ (further fragmentation)

Interpretation of Spectral Data

¹H NMR Spectrum

The predicted ¹H NMR spectrum is characterized by distinct signals for the furan, morpholine, and ethyl bridge protons.

  • Furan Protons: The furan ring protons are expected in the aromatic region, with the proton at the 5-position being the most deshielded (~7.35 ppm) due to the influence of the adjacent oxygen atom. The protons at the 3 and 4-positions will appear at higher fields (~6.20 and ~6.30 ppm, respectively), with characteristic doublet of doublets splitting patterns arising from coupling to each other and to the proton at the 5-position.

  • Methylene Bridge: The benzylic-like methylene protons of the furan-2-ylmethyl group are expected to appear as a singlet around 3.70 ppm.

  • Morpholine Protons: The morpholine ring exhibits a characteristic chair conformation in solution. The four protons adjacent to the oxygen atom are deshielded and are predicted to resonate as a triplet around 3.65 ppm. The four protons adjacent to the nitrogen atom are expected at a higher field, around 2.50 ppm, also as a triplet.

  • Ethyl Bridge Protons: The two methylene groups of the ethyl bridge will appear as two distinct triplets, one adjacent to the secondary amine nitrogen (~2.75 ppm) and the other adjacent to the morpholine nitrogen (~2.45 ppm).

  • N-H Proton: The secondary amine proton is expected to appear as a broad singlet around 1.80 ppm, and its chemical shift can be concentration and solvent dependent.

¹³C NMR Spectrum

The predicted ¹³C NMR spectrum will show nine distinct signals corresponding to the nine non-equivalent carbon atoms.

  • Furan Carbons: The carbon atoms of the furan ring are expected in the downfield region, with C-2 and C-5 appearing at approximately 153.0 and 142.0 ppm, respectively. The C-3 and C-4 carbons will be found at higher fields, around 107.0 and 110.0 ppm.

  • Morpholine Carbons: The carbon atoms of the morpholine ring will have characteristic chemical shifts. The two carbons bonded to the oxygen atom are expected around 67.0 ppm, while the two carbons bonded to the nitrogen atom are predicted to be around 54.0 ppm.

  • Ethyl and Methylene Bridge Carbons: The carbons of the ethyl bridge and the furan-2-ylmethyl methylene group will appear in the aliphatic region of the spectrum.

IR Spectrum

The IR spectrum will provide key information about the functional groups.

  • N-H Stretch: A weak to medium intensity band in the region of 3300-3350 cm⁻¹ is characteristic of a secondary amine N-H stretch.[1][2][3]

  • C-H Stretches: Aromatic C-H stretches from the furan ring will appear as weak bands above 3100 cm⁻¹, while the aliphatic C-H stretches from the morpholine and ethyl groups will give stronger bands in the 2800-3000 cm⁻¹ region.

  • C=C Stretch: The furan ring will exhibit characteristic C=C stretching vibrations around 1500 and 1580 cm⁻¹.

  • C-O-C and C-N Stretches: A strong band corresponding to the C-O-C stretching of the morpholine ether linkage is expected around 1110-1130 cm⁻¹. The C-N stretching of the aliphatic amine will be observed in the 1150-1250 cm⁻¹ range.[1]

Mass Spectrum

The electron ionization mass spectrum is predicted to show a molecular ion peak at m/z 196. The fragmentation pattern will be dominated by cleavage at the bonds beta to the nitrogen atoms and the furan ring.

  • Alpha-Cleavage: Cleavage of the C-C bond between the two nitrogen atoms is likely, leading to the formation of a stable morpholinoethyl cation at m/z 110.

  • Furan-2-ylmethyl Cation: Cleavage of the bond between the furan-2-ylmethyl group and the nitrogen atom will generate the stable furan-2-ylmethyl cation at m/z 81.

  • Morpholine Ring Fragmentation: The morpholine ring can undergo fragmentation, leading to a characteristic ion at m/z 86.

Experimental Protocols

The following are standard methodologies for acquiring the spectral data for N-(Furan-2-ylmethyl)-2-morpholinoethanamine.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O).

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: spectral width of 10-15 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: spectral width of 200-250 ppm, 1024-4096 scans, relaxation delay of 2-5 seconds.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Neat Liquid: Place a drop of the neat liquid sample between two KBr or NaCl plates.

    • KBr Pellet (for solids): Mix a small amount of the solid sample with dry KBr powder and press into a thin pellet.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Record the sample spectrum over the range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The software automatically subtracts the background spectrum from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

  • Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.

  • Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 amu).

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation synthesis Synthesis of N-(Furan-2-ylmethyl)- 2-morpholinoethanamine purification Purification (e.g., Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr Structural Elucidation ir IR Spectroscopy purification->ir Functional Group ID ms Mass Spectrometry purification->ms Molecular Weight & Fragmentation interpretation Comprehensive Spectral Data Interpretation and Reporting nmr->interpretation ir->interpretation ms->interpretation fragmentation_pathway parent N-(Furan-2-ylmethyl)-2-morpholinoethanamine [M]⁺˙ m/z = 196 frag1 [C₅H₅O]⁺ m/z = 81 (Furan-2-ylmethyl cation) parent->frag1 β-cleavage frag2 [C₆H₁₂NO]⁺ m/z = 110 (Morpholinoethyl fragment) parent->frag2 α-cleavage frag3 [C₅H₁₀N]⁺ m/z = 86 frag2->frag3 Ring Opening

Caption: Predicted major fragmentation pathways in mass spectrometry.

Conclusion

This technical guide provides a comprehensive and authoritative overview of the predicted spectral data for N-(Furan-2-ylmethyl)-2-morpholinoethanamine. By leveraging established spectroscopic principles and data from analogous structural fragments, a detailed and reliable spectral profile has been constructed. The presented data and interpretations will serve as an invaluable resource for researchers in the fields of medicinal chemistry, drug discovery, and analytical chemistry, facilitating the unambiguous identification and characterization of this and related novel chemical entities. The outlined experimental protocols provide a clear and concise guide for the empirical validation of these predictions.

References

  • Katritzky, A. R., Akhmedov, N. G., Yang, H., & Dennis Hall, C. (2005). 1H and 13C NMR spectra of N-substituted morpholines. Magnetic Resonance in Chemistry, 43(8), 673–675. [Link]

  • PubChem. (n.d.). 2-Morpholinoethylamine. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). 1H and 13C NMR spectra of N-substituted morpholines. Retrieved from [Link]

  • Canadian Journal of Chemistry. (1976). Morpholines: stereochemistry and preferred steric course of quaternization. 54(12), 1885-1893. [Link]

  • ResearchGate. (n.d.). 1H NMR of compound 2 (S)-1-(furan-2-yl)ethanol. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectra of morpholine cation and fragment ions. Retrieved from [Link]

  • Sci-Hub. (n.d.). 1H and 13C NMR spectra of N-substituted morpholines. Retrieved from [Link]

  • PubChem. (n.d.). Furfuryl Alcohol. National Center for Biotechnology Information. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0013742). Retrieved from [Link]

  • University of Calgary. (n.d.). IR: amines. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-Hydroxymethylfuran - Optional[MS (GC)] - Spectrum. Retrieved from [Link]

  • NC State University Libraries. (n.d.). 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). 2-furanmethanol furfuryl alcohol, with atom numbering. Retrieved from [Link]

  • WikiEducator. (n.d.). Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). Retrieved from [Link]

  • ScienceDirect. (n.d.). Infrared spectra and structures of aniline+-furan and aniline+-phenol: Preference between π-type and σ-type hydrogen-bond. Retrieved from [Link]

  • ResearchGate. (n.d.). The infrared spectra of secondary amines and their salts. Retrieved from [Link]

  • NIST. (n.d.). 2-Furanmethanol. National Institute of Standards and Technology. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-Furanmethanol, 5-(2-furanylmethyl)- - Optional[MS (GC)] - Spectrum. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • PubChem. (n.d.). furan-2-ylmethanol. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • ResearchGate. (n.d.). The FT-IR spectrum of (a) morpholine and (b) morpholinium glycolate. Retrieved from [Link]

  • NIST. (n.d.). 2-Furanmethanol. National Institute of Standards and Technology. Retrieved from [Link]

  • NIST. (n.d.). 2-Furanmethanol, 5-methyl-. National Institute of Standards and Technology. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0031581). Retrieved from [Link]

  • Ataman Kimya. (n.d.). 2-FURANMETHANOL (FURFURYL ALCOHOL). Retrieved from [Link]

  • Wikipedia. (n.d.). Furfuryl alcohol. Retrieved from [Link]

  • ACD/Labs. (2008, May 6). Recognizing the NMR pattern for morpholine. Retrieved from [Link]

  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H NMR signals for methylene protons of morpholine group. Retrieved from [Link]

  • NIST. (n.d.). Morpholine. National Institute of Standards and Technology. Retrieved from [Link]

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • ResearchGate. (n.d.). Observed IR spectrum of neutral morpholine and the calculated spectrum. Retrieved from [Link]

  • NIST. (n.d.). 4-Morpholineethanamine. National Institute of Standards and Technology. Retrieved from [Link]

Sources

Foundational

Solubility and stability of N-(Furan-2-ylmethyl)-2-morpholinoethanamine

An In-depth Technical Guide to the Solubility and Stability of N-(Furan-2-ylmethyl)-2-morpholinoethanamine Introduction N-(Furan-2-ylmethyl)-2-morpholinoethanamine is a unique molecule featuring a furan ring, a secondary...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility and Stability of N-(Furan-2-ylmethyl)-2-morpholinoethanamine

Introduction

N-(Furan-2-ylmethyl)-2-morpholinoethanamine is a unique molecule featuring a furan ring, a secondary amine linker, and a morpholine moiety. As with any novel chemical entity (NCE) entering the drug discovery and development pipeline, a thorough understanding of its fundamental physicochemical properties is not merely a formality—it is the bedrock upon which all subsequent research is built. Solubility and stability are the two cornerstone properties that dictate a compound's viability, influencing everything from its biological screening and formulation development to its ultimate bioavailability and shelf-life.

This guide provides a comprehensive framework for characterizing the solubility and stability of N-(Furan-2-ylmethyl)-2-morpholinoethanamine. We move beyond simple data reporting to explore the underlying chemical principles and provide robust, field-tested experimental protocols. The methodologies described herein are designed to be self-validating, ensuring that the data generated is reliable, reproducible, and directly applicable to critical development decisions. This document is intended for researchers, medicinal chemists, and formulation scientists who require a practical and scientifically rigorous approach to characterizing this, or structurally similar, molecules.

Part 1: Physicochemical Characterization and Solubility Profiling

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its absorption and bioavailability. For a molecule like N-(Furan-2-ylmethyl)-2-morpholinoethanamine, which contains a basic nitrogen in the morpholine ring, solubility is expected to be intrinsically linked to pH.

Structural Analysis and Predicted Properties

A preliminary analysis of the molecule's structure reveals key functional groups that govern its behavior:

  • Morpholine Ring: The tertiary amine within this ring is the primary basic center. Its protonation at acidic pH will significantly increase aqueous solubility. The predicted pKa of this amine is crucial for understanding the pH-solubility profile.

  • Furan Ring: This aromatic heterocycle contributes to the molecule's overall lipophilicity and is a known site of potential chemical instability, particularly under acidic or oxidative conditions.

  • Amine Linker & Ethyl Chain: These components add flexibility and contribute to the overall polarity and hydrogen bonding capability of the molecule.

Experimental Protocol: Thermodynamic Aqueous Solubility (Shake-Flask Method)

The gold standard for solubility determination is the shake-flask method, which measures the equilibrium solubility of a compound in a specific medium. This protocol is essential for obtaining definitive solubility data for formulation and biopharmaceutical classification.

Rationale: This method ensures that the solution is fully saturated with the compound, providing a true thermodynamic value, which is critical for developing accurate biopharmaceutical models.

Step-by-Step Protocol:

  • Preparation of Buffers: Prepare a series of physiologically relevant buffers (e.g., pH 2.0, 4.5, 6.8, 7.4, and 9.0) to mimic conditions in the gastrointestinal tract. Use standard buffer systems such as phosphate and citrate.

  • Compound Addition: Add an excess amount of solid N-(Furan-2-ylmethyl)-2-morpholinoethanamine to a known volume of each buffer in a glass vial. The excess solid is critical to ensure equilibrium is reached.

  • Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (typically 25 °C or 37 °C). Agitate for a minimum of 24-48 hours. A preliminary time-to-equilibrium study is recommended to confirm this duration is sufficient.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow undissolved solid to settle. Subsequently, filter the supernatant through a low-binding 0.22 µm filter (e.g., PVDF) to remove all particulate matter.

  • Quantification: Dilute the clear filtrate with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated, stability-indicating HPLC-UV method.

  • Data Reporting: Report the solubility in mg/mL or µg/mL for each pH value.

Experimental Protocol: Solubility in Biorelevant Media and Organic Solvents

To better predict in vivo performance, solubility should also be assessed in biorelevant media and common formulation solvents.

Rationale: Biorelevant media like Simulated Gastric Fluid (SGF) and Fasted-State Simulated Intestinal Fluid (FaSSIF) contain surfactants that mimic bile salts, providing a more accurate prediction of solubility in the human gut. Organic and co-solvent solubility is vital for developing liquid or parenteral formulations.

Methodology:

  • Follow the same shake-flask protocol described above.

  • Test Media:

    • SGF (pH 1.2)

    • FaSSIF (pH 6.5)

    • Common organic solvents: Ethanol, Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400), Dimethyl Sulfoxide (DMSO).

  • Analyze and report the data in a consolidated table.

Data Presentation: Solubility Profile

All quantitative solubility data should be summarized for clear interpretation and comparison.

Solvent/Medium pH Temperature (°C) Solubility (µg/mL)
Purified Water~7.0 (as measured)25
0.01 M HCl Buffer2.025
Acetate Buffer4.525
Phosphate Buffer6.825
Phosphate Buffer7.437
Borate Buffer9.025
SGF1.237
FaSSIF6.537
EthanolN/A25
Propylene GlycolN/A25
PEG 400N/A25
DMSON/A25

Part 2: Stability Assessment and Degradation Pathway Analysis

Stability testing is a non-negotiable component of drug development, designed to understand how the quality of a drug substance varies under the influence of environmental factors. For N-(Furan-2-ylmethyl)-2-morpholinoethanamine, the furan ring is a primary focus for potential degradation.

Forced Degradation (Stress Testing) Strategy

Forced degradation studies are designed to intentionally degrade the compound to identify likely degradation products and establish a "stability-indicating" analytical method. This is a core requirement of regulatory guidelines such as the ICH Q1A(R2).

Rationale: By subjecting the molecule to harsh conditions (extreme pH, oxidation, light, heat), we can rapidly predict its long-term stability and ensure our primary analytical method can detect any impurities that might arise during manufacturing or storage.

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions (ICH Q1A/Q1B) cluster_analysis Analysis cluster_results Data Interpretation API API Solution (Known Concentration) Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) API->Acid Expose Base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) API->Base Expose Oxidation Oxidation (e.g., 3% H₂O₂, RT) API->Oxidation Expose Thermal Thermal (e.g., 80°C, Solution & Solid) API->Thermal Expose Photo Photolytic (ICH Q1B Light Box) API->Photo Expose HPLC Stability-Indicating HPLC-UV/MS Analysis Acid->HPLC Analyze Samples at Time Points Base->HPLC Analyze Samples at Time Points Oxidation->HPLC Analyze Samples at Time Points Thermal->HPLC Analyze Samples at Time Points Photo->HPLC Analyze Samples at Time Points Report Identify Degradants Quantify % Degradation Establish Degradation Pathway HPLC->Report Evaluate Data

Caption: Forced degradation experimental workflow.

Experimental Protocols for Forced Degradation

A stock solution of N-(Furan-2-ylmethyl)-2-morpholinoethanamine (e.g., 1 mg/mL) should be prepared in a suitable solvent (e.g., 50:50 acetonitrile:water). This stock is then subjected to the following stress conditions. A target degradation of 5-20% is ideal to ensure that the primary degradants are formed without secondary degradation complicating the analysis.[1]

  • Acid/Base Hydrolysis:

    • Mix the stock solution with equal volumes of 0.2 M HCl and 0.2 M NaOH to achieve final concentrations of 0.1 M acid/base.

    • Incubate samples at an elevated temperature (e.g., 60°C) and collect aliquots at various time points (e.g., 2, 8, 24 hours).

    • Neutralize samples immediately upon collection before HPLC analysis.

  • Oxidative Degradation:

    • Mix the stock solution with a solution of hydrogen peroxide to achieve a final concentration of ~3% H₂O₂.

    • Keep the sample at room temperature, protected from light.

    • Collect aliquots at various time points (e.g., 2, 8, 24 hours) for analysis.

  • Thermal Degradation:

    • Solution: Incubate the stock solution in a sealed vial at a high temperature (e.g., 80°C).

    • Solid State: Place the solid API in an oven at the same temperature.

    • Analyze at appropriate time points.

  • Photostability:

    • Expose the stock solution and solid API to a controlled light source as specified in ICH Q1B guidelines.[2][3][4][5] A typical exposure is an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

    • A dark control sample, wrapped in aluminum foil, must be stored under the same conditions to differentiate between thermal and photolytic degradation.

Analytical Methodology: Stability-Indicating HPLC Method

The cornerstone of any stability study is a robust analytical method capable of separating the intact API from all process-related impurities and degradation products.[6][7][8]

Rationale: A "stability-indicating" method provides assurance that the measured decrease in the API concentration is accurately quantified and that all significant degradation products are resolved and detected.

Starting Point for Method Development:

  • Column: C18 stationary phase (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start with a low percentage of Mobile Phase B (e.g., 5%) and ramp up to a high percentage (e.g., 95%) over 15-20 minutes to elute all components.

  • Detection: UV detector set at an appropriate wavelength (determined by UV scan of the API) and a mass spectrometer (MS) for identification of degradant masses.

  • Validation: The final method must be validated for specificity by analyzing the stressed samples. Peak purity analysis using a photodiode array (PDA) detector is essential to confirm that the main API peak is free from co-eluting degradants.

Data Presentation: Forced Degradation Summary
Stress Condition Duration/Intensity % Degradation Number of Degradants Detected Observations / Major Degradant (m/z)
0.1 M HCl24 h @ 60°C
0.1 M NaOH24 h @ 60°C
3% H₂O₂24 h @ RT
Thermal (Solid)48 h @ 80°C
Thermal (Solution)48 h @ 80°C
Photolytic (ICH Q1B)1.2M lux-hr, 200 W-hr/m²

Part 3: Mechanistic Insights and Mitigation Strategies

The data from the forced degradation studies are not merely for reporting; they provide critical insights into the molecule's inherent chemical liabilities.

Predicted Degradation Pathways

For N-(Furan-2-ylmethyl)-2-morpholinoethanamine, the furan ring is the most probable site of instability.

  • Acid-Catalyzed Degradation: Furan rings are susceptible to acid-catalyzed hydrolysis and ring-opening.[9][10] Protonation of the furan oxygen can lead to a cascade of reactions, ultimately forming highly reactive dicarbonyl species which may polymerize.

  • Oxidative Degradation: The electron-rich furan ring can be attacked by oxidizing agents, potentially forming epoxides or undergoing ring cleavage.[11] The secondary amine in the linker is also a potential site for oxidation.

Degradation_Pathway cluster_compound cluster_stressors cluster_products Parent N-(Furan-2-ylmethyl)- 2-morpholinoethanamine RingOpened Furan Ring-Opened Products (e.g., dicarbonyls) Parent->RingOpened Protonation of Furan Oxygen Oxidized Oxidized Products (e.g., N-oxides) Parent->Oxidized Attack on Furan or Amine Acid Acid (H⁺) Acid->RingOpened Oxidant Oxidant ([O]) Oxidant->Oxidized

Caption: Predicted degradation mechanisms.

Formulation and Handling Strategies

Based on the predicted and observed stability profile, the following strategies should be considered to ensure the integrity of the compound:

  • pH Control: For aqueous formulations, the pH must be carefully controlled and buffered to a range where the compound is most stable, likely in the neutral to slightly basic region to avoid acid-catalyzed degradation of the furan ring.

  • Protection from Light: If photostability studies indicate sensitivity, the compound must be handled under amber light and stored in light-resistant containers.

  • Use of Antioxidants: If oxidative degradation is observed, the inclusion of antioxidants (e.g., butylated hydroxytoluene (BHT) or sodium metabisulfite) in a formulation may be necessary.

  • Inert Atmosphere: For manufacturing and storage, particularly of the solid API, using an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.

Conclusion

A comprehensive understanding of the solubility and stability of N-(Furan-2-ylmethyl)-2-morpholinoethanamine is fundamental to its successful development. The experimental frameworks detailed in this guide provide a robust pathway for generating the necessary data. The pH-dependent solubility, governed by the morpholine moiety, and the potential instability of the furan ring are the two most critical characteristics of this molecule. By systematically evaluating these properties through the protocols described, researchers can proactively address potential challenges, enabling the development of a safe, effective, and stable drug product. This rigorous, science-driven approach is essential for navigating the complexities of pharmaceutical development and ensuring the ultimate success of the therapeutic candidate.

References

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [URL: https://www.chromatographyonline.com/view/development-stability-indicating-analytical-procedures-hplc-overview-and-best-practices]
  • STABILITY INDICATING HPLC METHOD DEVELOPMENT: A REVIEW. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. [URL: https://ijpsr.
  • Stability Indicating HPLC Method Development: A Review. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Stability-Indicating-HPLC-Method-Development%3A-A-Shah-Jain/4613204a9e52e51920835f8e580a6d5951d89849]
  • ICH Q1B: Photostability Testing of New Drug Substances and Products. Jordi Labs. [URL: https://jordilabs.com/ich-q1b-photostability-testing-of-new-drug-substances-and-products/]
  • Stability Indicating HPLC Method Development –A Review. International Journal of Trend in Scientific Research and Development (IJTSRD). [URL: https://www.ijtsrd.com/papers/ijtsrd46342.pdf]
  • FDA Guidance for Industry: Q1A(R2) Stability Testing of New Drug Substances and Products. ECA Academy. [URL: https://www.gmp-compliance.org/guidelines/gmp-guideline/fda-guidance-for-industry-q1a-r2-stability-testing-of-new-drug-substances-and-products]
  • FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products. ECA Academy. [URL: https://www.gmp-compliance.org/guidelines/gmp-guideline/fda-guidance-for-industry-q1b-photostability-testing-of-new-drug-substances-and-products]
  • STABILITY INDICATING HPLC METHOD DEVELOPMENT – A REVIEW. Europub. [URL: https://europub.co.uk/articles/stability-indicating-hplc-method-development-a-review-A-364294]
  • Quality Guidelines. International Council for Harmonisation (ICH). [URL: https://www.ich.org/page/quality-guidelines]
  • Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation (ICH). [URL: https://database.ich.org/sites/default/files/Q1A%28R2%29%20Guideline.pdf]
  • ICH Q1B Photostability testing of new active substances and medicinal products. European Medicines Agency (EMA). [URL: https://www.ema.europa.eu/en/ich-q1b-photostability-testing-new-active-substances-medicinal-products-scientific-guideline]
  • Q1B Photostability Testing of New Drug Substances and Products. U.S. Food and Drug Administration (FDA). [URL: https://www.fda.gov/regulatory-information/search-fda-guidance-documents/q1b-photostability-testing-new-drug-substances-and-products]
  • A critical assessment of the ICH guideline on photostability testing of new drug substances and products (Q1B): Recommendation for revision. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/20127818/]
  • Q1A(R2): STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. SlideShare. [URL: https://www.slideshare.net/slideshow/q1ar2-stability-testing-of-new-drug-substances-and-products/268153434]
  • Q1A(R2) Stability Testing of New Drug Substances and Products. U.S. Food and Drug Administration (FDA). [URL: https://www.fda.gov/regulatory-information/search-fda-guidance-documents/q1ar2-stability-testing-new-drug-substances-and-products]
  • Acid-Catalyzed Ring Opening of Furan in Aqueous Solution. Energy & Fuels. [URL: https://pubs.acs.org/doi/10.1021/acs.energyfuels.7b03239]
  • Theoretical study on the degradation mechanism, kinetics and toxicity for aqueous ozonation reaction of furan derivatives. ResearchGate. [URL: https://www.researchgate.
  • Microbial degradation of furanic compounds: biochemistry, genetics, and impact. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3237919/]
  • Theoretical investigation on the degradation mechanism of furan ring and restructuring of the fragmental units. ResearchGate. [URL: https://www.researchgate.net/publication/382755294_Theoretical_investigation_on_the_degradation_mechanism_of_furan_ring_and_restructuring_of_the_fragmental_units]
  • Acid-Catalyzed Ring Opening of Furan in Aqueous Solution. The University of Sydney. [URL: https://ouci.dntb.gov.ua/en/works/b163f69a-268e-49b2-9457-d64e104523d2]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for N-(Furan-2-ylmethyl)-2-morpholinoethanamine: A Guide for Preliminary Research and Development

Introduction N-(Furan-2-ylmethyl)-2-morpholinoethanamine is a unique small molecule incorporating two key pharmacologically relevant scaffolds: a furan ring and a morpholine moiety. The furan nucleus is a versatile heter...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-(Furan-2-ylmethyl)-2-morpholinoethanamine is a unique small molecule incorporating two key pharmacologically relevant scaffolds: a furan ring and a morpholine moiety. The furan nucleus is a versatile heterocyclic aromatic ring present in numerous compounds with a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1][2] The morpholine ring is a privileged structure in medicinal chemistry, often introduced into drug candidates to improve physicochemical properties such as aqueous solubility, metabolic stability, and overall pharmacokinetic profiles.[3][4]

While extensive research on N-(Furan-2-ylmethyl)-2-morpholinoethanamine itself is not widely available in peer-reviewed literature, its structural components suggest significant potential for investigation in several areas of drug discovery and development. This guide provides detailed, scientifically grounded protocols for the preliminary evaluation of this compound's potential as an anticancer and antimicrobial agent, as well as its utility as a synthetic intermediate. The methodologies described herein are based on established principles and draw from research on analogous furan and morpholine derivatives.

Physicochemical Properties and Safety

A summary of the basic properties of N-(Furan-2-ylmethyl)-2-morpholinoethanamine is provided in Table 1.

PropertyValueSource
CAS Number 880813-53-6BLDpharm[5]
Molecular Formula C11H18N2O2BLDpharm[5], PubChem[6]
Molecular Weight 210.27 g/mol BLDpharm[5], PubChem[6]

Safety and Handling:

  • Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[7]

  • Handling: Use in a well-ventilated area, preferably a chemical fume hood. Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling.[7]

  • First Aid: In case of eye contact, rinse cautiously with water for several minutes.[7] For skin contact, wash off with plenty of water.[7] If inhaled, move the person to fresh air.[7] If swallowed, rinse mouth and do NOT induce vomiting.[7] In all cases of exposure, seek immediate medical attention.[7]

  • Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed and store locked up.[7]

Application 1: Anticancer Activity Screening

Scientific Rationale: The furan moiety is a structural component of several compounds investigated for their cytotoxic effects against various cancer cell lines.[2] Similarly, the morpholine ring is present in approved anticancer drugs like Gefitinib and Linezolid, where it often enhances target binding and pharmacokinetic properties.[3][4] The combination of these two groups in N-(Furan-2-ylmethyl)-2-morpholinoethanamine warrants its evaluation as a potential anticancer agent. A primary step in this evaluation is to assess its in vitro cytotoxicity against a panel of human cancer cell lines. The MTT assay is a standard colorimetric method for this purpose, measuring cellular metabolic activity as an indicator of cell viability.

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of N-(Furan-2-ylmethyl)-2-morpholinoethanamine in selected cancer cell lines.

Materials:

  • N-(Furan-2-ylmethyl)-2-morpholinoethanamine

  • Human cancer cell lines (e.g., HeLa - cervical cancer, HepG2 - liver cancer) and a normal cell line (e.g., Vero) for comparison[2]

  • Dulbecco's Modified Eagle Medium (DMEM) and Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Multi-channel pipette and plate reader

Procedure:

  • Cell Culture and Seeding:

    • Culture the selected cell lines in DMEM supplemented with 10% FBS at 37°C in a humidified 5% CO2 atmosphere.

    • Harvest cells using Trypsin-EDTA and perform a cell count.

    • Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of media. Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of N-(Furan-2-ylmethyl)-2-morpholinoethanamine in DMSO.

    • Perform serial dilutions of the stock solution in culture media to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is less than 0.5%.

    • Remove the old media from the 96-well plates and add 100 µL of the media containing the different compound concentrations. Include a "vehicle control" (media with DMSO) and a "no-cell" blank.

    • Incubate the plates for 48-72 hours.

  • MTT Assay:

    • After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well.

    • Incubate for another 4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

    • Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Experimental Workflow Visualization:

MTT_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_culture 1. Culture & Seed Cells (5x10^3 cells/well) compound_prep 2. Prepare Compound (Serial Dilutions) treatment 3. Treat Cells (48-72h Incubation) compound_prep->treatment mtt_add 4. Add MTT Reagent (4h Incubation) treatment->mtt_add dissolve 5. Dissolve Formazan (DMSO) mtt_add->dissolve readout 6. Measure Absorbance (570 nm) dissolve->readout analysis 7. Calculate IC50 readout->analysis

Caption: Workflow for the in vitro cytotoxicity (MTT) assay.

Application 2: Antimicrobial Activity Screening

Scientific Rationale: Furan derivatives are known to exhibit a broad range of antimicrobial activities against both Gram-positive and Gram-negative bacteria.[1] The mechanism of action can vary, but these compounds often interfere with essential cellular processes. Given the prevalence of antibiotic resistance, the discovery of new antimicrobial agents is a critical area of research.[2] The broth microdilution method is a standard and efficient technique to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.

Protocol 2: Broth Microdilution Assay for MIC Determination

Objective: To determine the Minimum Inhibitory Concentration (MIC) of N-(Furan-2-ylmethyl)-2-morpholinoethanamine against representative bacterial strains.

Materials:

  • N-(Furan-2-ylmethyl)-2-morpholinoethanamine

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 25923 - Gram-positive, Escherichia coli ATCC 25922 - Gram-negative)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microplates

  • Standard antibiotic for positive control (e.g., Ciprofloxacin)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Compound and Inoculum Preparation:

    • Prepare a 1 mg/mL stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Dilute the bacterial culture in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Plate Preparation:

    • Add 100 µL of MHB to all wells of a 96-well plate.

    • Add 100 µL of the compound stock solution to the first well of each row to be tested.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate. Discard 100 µL from the last well. This will create a range of concentrations (e.g., 500 µg/mL down to ~0.98 µg/mL).

    • Set up control wells: a positive control (broth + inoculum + standard antibiotic), a negative/sterility control (broth only), and a growth control (broth + inoculum).

  • Inoculation and Incubation:

    • Add 10 µL of the standardized bacterial inoculum to each well (except the sterility control), bringing the final volume to 110 µL.

    • Seal the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination:

    • After incubation, visually inspect the plates for turbidity.

    • The MIC is the lowest concentration of the compound at which there is no visible bacterial growth (i.e., the well is clear).

Data Presentation:

Hypothetical MIC values could be presented as follows:

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)
N-(Furan-2-ylmethyl)-2-morpholinoethanamine 62.5125
Ciprofloxacin (Control) 0.50.25

Experimental Workflow Visualization:

MIC_Workflow cluster_setup Plate Setup cluster_inoculation Inoculation & Incubation cluster_readout Result plate_prep 1. Add Broth to Plate serial_dilution 2. Perform Serial Dilution of Compound plate_prep->serial_dilution inoculate 4. Inoculate Wells serial_dilution->inoculate inoculum_prep 3. Prepare Standardized Bacterial Inoculum inoculum_prep->inoculate incubate 5. Incubate Plate (18-24h at 37°C) inoculate->incubate read_mic 6. Visually Determine MIC incubate->read_mic Sulfonylation_Scheme cluster_conditions Reaction Conditions reactant1 N-(Furan-2-ylmethyl)- 2-morpholinoethanamine product Sulfonamide Derivative reactant1->product + reactant2 4-Chlorobenzenesulfonyl chloride reactant2:n->product:n conditions Et3N, DCM 0°C to RT, 12-16h

Sources

Application

Application Notes and Protocols for N-(Furan-2-ylmethyl)-2-morpholinoethanamine in Drug Discovery Research

Introduction: Unlocking the Therapeutic Potential of a Novel Bifunctional Scaffold In the landscape of modern drug discovery, the strategic combination of privileged structural motifs is a cornerstone of rational drug de...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Therapeutic Potential of a Novel Bifunctional Scaffold

In the landscape of modern drug discovery, the strategic combination of privileged structural motifs is a cornerstone of rational drug design. N-(Furan-2-ylmethyl)-2-morpholinoethanamine represents a compelling molecular architecture, integrating two pharmacologically significant heterocycles: the furan ring and the morpholine moiety. While this specific molecule may be a novel entity in extensive public domain research, the well-documented and diverse biological activities of its constituent parts provide a strong rationale for its investigation as a potential therapeutic agent.

The furan nucleus is a versatile scaffold found in numerous bioactive compounds, exhibiting a wide array of pharmacological properties, including antibacterial, anti-inflammatory, and anticancer effects.[1] Its derivatives have been explored for their ability to inhibit various enzymes and interact with a range of biological receptors.[1] Concurrently, the morpholine ring is a common feature in many approved drugs and clinical candidates, valued for its ability to improve pharmacokinetic properties such as solubility and metabolic stability. Morpholine derivatives have demonstrated significant activity in central nervous system (CNS) disorders, oncology, and infectious diseases.[2][3][4]

This document serves as a comprehensive guide for researchers and drug development professionals interested in exploring the therapeutic potential of N-(Furan-2-ylmethyl)-2-morpholinoethanamine. We will provide detailed protocols for its synthesis, characterization, and biological evaluation, underpinned by the scientific rationale for each experimental step.

Predicted Therapeutic Hypotheses and Rationale

Based on the established pharmacology of furan and morpholine derivatives, we can formulate several primary hypotheses for the potential therapeutic applications of N-(Furan-2-ylmethyl)-2-morpholinoethanamine:

  • Oncology: The combination of a furan moiety, known for its presence in compounds with cytotoxic activity, and a morpholine ring, which is a component of several kinase inhibitors, suggests potential anticancer applications.[2][5]

  • Antibacterial Agents: Both furan and morpholine derivatives have demonstrated efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria.[1][6] This dual functionality could lead to a broad-spectrum antibacterial agent.

  • Central Nervous System (CNS) Disorders: The morpholine moiety is a well-established scaffold in CNS drug discovery, known to improve blood-brain barrier permeability.[3] This suggests that N-(Furan-2-ylmethyl)-2-morpholinoethanamine could be investigated for neurological and psychiatric conditions.

Experimental Protocols

Part 1: Synthesis and Characterization

The synthesis of N-(Furan-2-ylmethyl)-2-morpholinoethanamine can be achieved through a straightforward reductive amination reaction. This method is widely used for the formation of C-N bonds and is generally high-yielding.

Protocol 1: Synthesis via Reductive Amination

Objective: To synthesize N-(Furan-2-ylmethyl)-2-morpholinoethanamine from furan-2-carbaldehyde and 2-morpholinoethan-1-amine.

Materials:

  • Furan-2-carbaldehyde

  • 2-Morpholinoethan-1-amine[7]

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM), anhydrous

  • Acetic acid, glacial

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round-bottom flasks

  • Separatory funnel

Procedure:

  • To a solution of furan-2-carbaldehyde (1.0 eq) in anhydrous DCM, add 2-morpholinoethan-1-amine (1.05 eq) and a catalytic amount of glacial acetic acid.

  • Stir the mixture at room temperature for 1 hour to facilitate the formation of the intermediate imine.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Caution: STAB is a moisture-sensitive reagent; handle it in a dry environment.

  • Continue stirring at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in DCM) to afford the pure N-(Furan-2-ylmethyl)-2-morpholinoethanamine.

Characterization:

The identity and purity of the synthesized compound should be confirmed using the following analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups present.

Workflow for Synthesis and Purification

A 1. Reactants Mixing Furan-2-carbaldehyde + 2-Morpholinoethan-1-amine in DCM with Acetic Acid B 2. Imine Formation Stir at RT for 1 hr A->B C 3. Reduction Add Sodium Triacetoxyborohydride Stir at RT for 12-16 hrs B->C D 4. Reaction Quenching Add Saturated NaHCO3 Solution C->D E 5. Extraction Extract with DCM D->E F 6. Drying and Concentration Dry with MgSO4, Concentrate in vacuo E->F G 7. Purification Silica Gel Column Chromatography F->G H 8. Characterization NMR, MS, FTIR G->H

Caption: Synthesis and purification workflow for N-(Furan-2-ylmethyl)-2-morpholinoethanamine.

Part 2: In Vitro Biological Evaluation

Based on our therapeutic hypotheses, the following in vitro assays are recommended for the initial biological screening of N-(Furan-2-ylmethyl)-2-morpholinoethanamine.

Protocol 2: Anticancer Activity Screening (MTT Assay)

Objective: To assess the cytotoxic effects of the compound on various cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer)

  • Normal human cell line (e.g., HEK293) for cytotoxicity comparison

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • N-(Furan-2-ylmethyl)-2-morpholinoethanamine (stock solution in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Seed the cancer and normal cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Prepare serial dilutions of the test compound in the culture medium. The final concentrations should typically range from 0.1 to 100 µM.

  • After 24 hours, replace the medium with fresh medium containing the various concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plates for another 48-72 hours.

  • Add MTT solution to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation: IC₅₀ Values (µM)

Cell LineN-(Furan-2-ylmethyl)-2-morpholinoethanamineDoxorubicin (Positive Control)
MCF-7Experimental ValueKnown Value
A549Experimental ValueKnown Value
HCT116Experimental ValueKnown Value
HEK293Experimental ValueKnown Value

Protocol 3: Antibacterial Activity Screening (Broth Microdilution Assay)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of the compound against representative Gram-positive and Gram-negative bacteria.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Mueller-Hinton Broth (MHB)

  • N-(Furan-2-ylmethyl)-2-morpholinoethanamine (stock solution in DMSO)

  • 96-well microplates

  • Bacterial inoculum standardized to 0.5 McFarland

  • Incubator

Procedure:

  • Prepare serial two-fold dilutions of the test compound in MHB in a 96-well plate.

  • Inoculate each well with the standardized bacterial suspension.

  • Include a positive control (bacteria with no compound) and a negative control (broth only).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Data Presentation: MIC Values (µg/mL)

Bacterial StrainN-(Furan-2-ylmethyl)-2-morpholinoethanamineCiprofloxacin (Positive Control)
S. aureus ATCC 29213Experimental ValueKnown Value
E. coli ATCC 25922Experimental ValueKnown Value

Proposed Mechanism of Action Studies

Should the initial screening reveal promising activity, further studies to elucidate the mechanism of action would be warranted.

Potential Signaling Pathway in Cancer

Given that many morpholine-containing drugs target protein kinases, a potential mechanism of action in cancer could involve the inhibition of key signaling pathways like PI3K/Akt/mTOR.

cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Compound N-(Furan-2-ylmethyl)- 2-morpholinoethanamine Compound->PI3K inhibits?

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR pathway by the test compound.

Conclusion

N-(Furan-2-ylmethyl)-2-morpholinoethanamine presents a promising scaffold for the development of novel therapeutic agents. The protocols outlined in this document provide a solid foundation for its synthesis, characterization, and initial biological evaluation. The synergistic combination of the furan and morpholine moieties warrants a thorough investigation into its potential applications in oncology, infectious diseases, and CNS disorders. Further derivatization and structure-activity relationship (SAR) studies could lead to the discovery of potent and selective drug candidates.

References

  • An updated review on morpholine derivatives with their pharmacological actions. (2022). Journal of Drug Delivery and Therapeutics, 12(3), 2227-2234. [Link]

  • Furan: A Promising Scaffold for Biological Activity. (2024). International Journal of Advanced Biological and Biomedical Research, 12(2), 167-181. [Link]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. (2017). ACS Chemical Neuroscience, 8(10), 2115-2127. [Link]

  • Synthesis and Antibacterial Study of 4-(2-Aminoethyl) morpholine Derivatives. (2019). Pakistan Journal of Chemistry, 9(2), 34-40. [Link]

  • A review on pharmacological profile of Morpholine derivatives. (2015). International Journal of Pharmacy and Pharmaceutical Sciences, 3(1), 40-51. [Link]

  • PubChem. 2-Morpholinoethylamine. [Link]

Sources

Method

Application Notes & Protocols for N-(Furan-2-ylmethyl)-2-morpholinoethanamine

Scientific Abstract & Rationale N-(Furan-2-ylmethyl)-2-morpholinoethanamine is a bifunctional organic molecule incorporating three key pharmacophores: a furan ring, a morpholine ring, and a secondary amine linker. The fu...

Author: BenchChem Technical Support Team. Date: January 2026

Scientific Abstract & Rationale

N-(Furan-2-ylmethyl)-2-morpholinoethanamine is a bifunctional organic molecule incorporating three key pharmacophores: a furan ring, a morpholine ring, and a secondary amine linker. The furan nucleus is a well-established scaffold in medicinal chemistry, recognized for a wide spectrum of biological activities including antibacterial, anticancer, and anti-inflammatory properties.[1][2] The morpholine moiety is frequently introduced into drug candidates to enhance aqueous solubility, improve metabolic stability, and modulate physicochemical properties. The secondary amine provides a reactive handle for further molecular elaboration, making this compound a versatile building block for the synthesis of novel chemical entities in drug discovery and materials science.

This document serves as a comprehensive guide for researchers, providing detailed protocols for the safe handling, storage, and effective utilization of N-(Furan-2-ylmethyl)-2-morpholinoethanamine in a laboratory setting. The procedures outlined herein are designed to ensure experimental integrity, personnel safety, and preservation of compound quality.

Compound Profile & Physicochemical Properties

A summary of the key physicochemical properties for N-(Furan-2-ylmethyl)-2-morpholinoethanamine is provided below.

PropertyValueSource
CAS Number 880813-53-6BLDpharm[3]
Molecular Formula C₁₁H₁₈N₂O₂PubChem[4]
Molecular Weight 210.27 g/mol PubChem[4]
Appearance Not specified; likely a liquid or low-melting solidInferred from related structures[5][6]
Purity Typically ≥98%Synblock[7]
SMILES C1COCCN(C1)CCNCC2=CC=CO2Inferred from IUPAC Name
Topological Polar Surface Area (TPSA) 51.6 ŲPubChem[4]
Hydrogen Bond Donor Count 1PubChem[4]
Hydrogen Bond Acceptor Count 4PubChem[4]

Hazard Assessment and Safe Handling

3.1 Inferred Hazards The presence of the aminoethylmorpholine backbone suggests the following hazards are highly probable:

  • Corrosivity: Causes severe skin burns and eye damage.[8] The amine functional groups are alkaline and can cause chemical burns upon contact.

  • Toxicity: Likely to be toxic in contact with skin and harmful if swallowed.[8]

  • Irritation: May cause respiratory irritation upon inhalation of vapors or aerosols.[8][9]

3.2 Engineering Controls and Personal Protective Equipment (PPE)

Given the inferred hazards, all handling of this compound must be performed within a certified chemical fume hood to prevent inhalation exposure.

PPE ItemSpecificationRationale
Hand Protection Nitrile or neoprene gloves (double-gloving recommended)Prevents skin contact and potential absorption. Amine compounds can degrade certain types of gloves; check for breakthrough times.
Eye Protection ANSI Z87.1-compliant safety glasses with side shields and a face shieldProtects against splashes, which can cause severe eye damage.[8]
Body Protection Flame-retardant laboratory coatProtects skin from accidental contact and spills.
Respiratory Not required if handled exclusively in a fume hoodUse a NIOSH-approved respirator with an organic vapor cartridge if there is a risk of exposure outside of a fume hood.

3.3 Workflow for Safe Handling

The following diagram illustrates the standard workflow for safely handling N-(Furan-2-ylmethyl)-2-morpholinoethanamine from receipt to disposal.

G cluster_prep Preparation & Weighing cluster_reaction Reaction Setup cluster_cleanup Cleanup & Disposal receive Receive Compound (Verify Integrity) transport Transport to Fume Hood receive->transport unseal Unseal Container (Under Inert Gas if Sensitive) transport->unseal weigh Weigh Required Amount (Use Antistatic Weighing Dish) unseal->weigh reseal Reseal Primary Container (Flush with N₂/Ar) weigh->reseal dissolve Dissolve in Solvent weigh->dissolve dispose Dispose of Waste (Follow Institutional Guidelines) weigh->dispose Contaminated Weighing Paper/Spatula storage Secure Storage reseal->storage Return to Storage reaction Add to Reaction Vessel dissolve->reaction quench Quench Unused Reagent reaction->quench Post-Reaction quench->dispose decontaminate Decontaminate Glassware & Surfaces

Caption: Standard laboratory workflow for handling amine reagents.

Storage and Stability Protocols

Proper storage is critical to maintain the purity and reactivity of N-(Furan-2-ylmethyl)-2-morpholinoethanamine. Amines are susceptible to oxidation and reaction with atmospheric CO₂.

4.1 Recommended Storage Conditions

ParameterConditionRationale & Causality
Temperature 2-8°CCold storage slows the rate of potential degradation pathways. Some vendors recommend cold-chain transportation.[3][10]
Atmosphere Under inert gas (Argon or Nitrogen)The secondary amine can be oxidized by atmospheric oxygen over time. Flushing the container with an inert gas displaces oxygen and moisture.
Container Tightly sealed, amber glass bottleProtects the compound from light, which can catalyze degradation, and prevents reaction with atmospheric moisture and CO₂.[8]
Location Store in a dry, well-ventilated, and locked-up area designated for corrosive and toxic materials.[7][8]Ensures safety and prevents unauthorized access.
Incompatibilities Acids, acid anhydrides, acid chlorides, and strong oxidizing agents.[8]Violent reactions can occur. Store separately from these chemical classes.

Application Note: Utility as a Synthetic Building Block

N-(Furan-2-ylmethyl)-2-morpholinoethanamine is a valuable intermediate for constructing more complex molecules, particularly in the field of medicinal chemistry. The furan and morpholine moieties can be considered "bioisosteres" for other common rings like phenyl or piperidine, offering a different profile of solubility, metabolism, and target engagement.[11]

Key Synthetic Transformations:

  • N-Alkylation/Arylation: The secondary amine is a potent nucleophile and can readily react with electrophiles such as alkyl halides, epoxides, or activated aryl halides (e.g., in SₙAr reactions) to build molecular complexity.

  • Reductive Amination: It can be reacted with aldehydes or ketones in the presence of a reducing agent (e.g., NaBH(OAc)₃) to form tertiary amines.

  • Amide/Sulfonamide Formation: The amine can react with acyl chlorides, anhydrides, or sulfonyl chlorides to form the corresponding amides or sulfonamides, which are common functional groups in bioactive molecules.

  • Ligand for Catalysis: The multiple heteroatoms (N, O) make this molecule a candidate for use as a ligand in transition metal catalysis.

Exemplary Protocol: Synthesis of a Tertiary Amine via SₙAr Reaction

This protocol describes a general, self-validating procedure for the reaction of N-(Furan-2-ylmethyl)-2-morpholinoethanamine with an electron-deficient aryl fluoride, a common transformation in drug development.

Objective: To synthesize N-(4-cyanophenyl)-N-(furan-2-ylmethyl)-2-morpholinoethanamine.

Causality Behind Choices:

  • Reagents: 4-Fluorobenzonitrile is chosen as the electrophile due to the electron-withdrawing nitrile group, which activates the aromatic ring towards nucleophilic aromatic substitution.

  • Base: Potassium carbonate (K₂CO₃) is a mild inorganic base, sufficient to scavenge the HF byproduct without causing decomposition of the starting materials. A stronger base like NaH is unnecessary and could deprotonate other positions.

  • Solvent: Dimethyl sulfoxide (DMSO) is a polar aprotic solvent that can dissolve the reactants and effectively solvate the potassium cation, enhancing the nucleophilicity of the amine and accelerating the SₙAr reaction.

  • Temperature: Elevated temperature (100-120 °C) is typically required to overcome the activation energy of the SₙAr reaction.

  • Workup & Purification: An aqueous workup removes the inorganic base and DMSO. Purification by silica gel chromatography is standard for separating the desired product from unreacted starting materials and any minor byproducts.

Materials:

  • N-(Furan-2-ylmethyl)-2-morpholinoethanamine (1.0 eq)

  • 4-Fluorobenzonitrile (1.05 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Ethyl Acetate, Hexanes (for chromatography)

  • Deionized Water, Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Step-by-Step Procedure:

  • Reaction Setup: To a dry, oven-baked round-bottom flask equipped with a magnetic stir bar and reflux condenser, add N-(Furan-2-ylmethyl)-2-morpholinoethanamine (1.0 eq), 4-fluorobenzonitrile (1.05 eq), and anhydrous K₂CO₃ (2.0 eq).

  • Solvent Addition: Evacuate and backfill the flask with argon or nitrogen. Add anhydrous DMSO via syringe to create a solution with a concentration of approximately 0.5 M with respect to the limiting reagent.

  • Heating: Place the flask in a preheated oil bath at 120 °C. Stir the reaction mixture vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-8 hours. A new, less polar spot corresponding to the product should appear, and the starting amine spot should disappear.

  • Cooling & Quenching: Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature. Carefully pour the reaction mixture into a separatory funnel containing deionized water.

  • Extraction: Extract the aqueous layer three times with ethyl acetate. The organic product will move into the ethyl acetate layer.

  • Washing: Combine the organic layers and wash sequentially with deionized water (twice) and then with brine. The water washes help remove residual DMSO, and the brine wash aids in breaking any emulsions and removing bulk water.

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

G start Reaction Setup Add Reagents: - Amine (1.0 eq) - Aryl Fluoride (1.05 eq) - K₂CO₃ (2.0 eq) - Anhydrous DMSO heat Heating Stir at 120 °C under N₂ start->heat monitor Monitoring Check progress via TLC or LC-MS heat->monitor monitor->heat Incomplete workup Aqueous Workup Pour into H₂O Extract 3x with Ethyl Acetate Wash with H₂O and Brine monitor->workup Reaction Complete dry Drying & Concentration Dry over Na₂SO₄ Filter & Evaporate Solvent workup->dry purify Purification Silica Gel Column Chromatography (Hexanes/Ethyl Acetate Gradient) dry->purify end Final Product Characterize: - NMR - Mass Spectrometry purify->end

Caption: Workflow for the synthesis of a tertiary amine via SₙAr.

References

  • BenchChem. (2025). Application Notes and Protocols for N-(furan-2-ylmethyl)
  • Thermo Fisher Scientific. (2025). 4-(2-Aminoethyl)
  • BLDpharm. (n.d.). N-(Furan-2-ylmethyl)-2-morpholinoethanamine.
  • PubChem. (n.d.). N-(furan-2-ylmethyl)ethanamine. National Center for Biotechnology Information.
  • PubChem. (n.d.). 2-[4-(Furan-2-ylmethyl)morpholin-3-yl]ethanamine. National Center for Biotechnology Information.
  • CymitQuimica. (n.d.). N-Methyl-2-morpholinoethanamine.
  • ChemScene. (n.d.). N-(2-Morpholino-2-oxoethyl)furan-2-carboxamide.
  • Synblock. (n.d.). 2-(5-Methylfuran-2-yl)-2-morpholinoethanamine.
  • BenchChem. (2025). Application Notes and Protocols: Derivatization of (R)-1-(Furan-2-yl)ethanol for Enhanced Biological Activity. BenchChem.
  • Sigma-Aldrich. (2025). 4-(2-Aminoethyl)
  • Sigma-Aldrich. (n.d.). 2-Furan-2-yl-2-morpholin-4-yl-ethylamine.
  • BLDpharm. (n.d.). N1-(2-(Furan-2-yl)-2-morpholinoethyl)-N2-(2-morpholinoethyl)oxalamide.
  • Dou, L., et al. (2022). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. PMC.
  • ChemicalBook. (2025).
  • Furan: A Promising Scaffold for Biological Activity. (2024). Journal of Drug Delivery and Therapeutics.
  • BenchChem. (2025). Application Notes and Protocols for the Use of (R)-4-(Oxiran-2-ylmethyl)
  • Graphene oxide immobilized 2-morpholinoethanamine as a versatile acid–base catalyst for synthesis of some heterocyclic compounds and molecular docking study. (2023). Scientific Reports.
  • Sigma-Aldrich. (n.d.). 2-Furan-2-yl-2-morpholin-4-yl-ethylamine.
  • ResearchGate. (2023). Graphene oxide immobilized 2-morpholinoethanamine as a versatile acid–base catalyst for synthesis of some heterocyclic compounds and molecular docking study.

Sources

Application

Deconvoluting the Mechanism of Action of N-(Furan-2-ylmethyl)-2-morpholinoethanamine: A Multi-pronged Approach to Target Identification

An Application Guide for Researchers Abstract Phenotypic screening campaigns frequently yield bioactive small molecules with promising therapeutic potential but unknown mechanisms of action. N-(Furan-2-ylmethyl)-2-morpho...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Abstract

Phenotypic screening campaigns frequently yield bioactive small molecules with promising therapeutic potential but unknown mechanisms of action. N-(Furan-2-ylmethyl)-2-morpholinoethanamine represents a archetypal hit from such a screen—a compound with a novel scaffold containing biologically relevant furan and morpholine moieties, whose protein targets remain uncharacterized.[1][2] The process of identifying the specific molecular targets of such a compound, known as target deconvolution or identification, is a critical bottleneck in translating a phenotypic hit into a viable drug development program.[3] This guide provides a comprehensive, strategy-driven framework for researchers, scientists, and drug development professionals to elucidate the protein targets of N-(Furan-2-ylmethyl)-2-morpholinoethanamine. We detail an integrated workflow combining computational prediction with robust, validated experimental protocols for both affinity-based and label-free chemical proteomics, ensuring a self-validating and rigorous approach to target discovery.

Introduction: The Challenge of a Phenotypic Hit

The discovery of a novel bioactive compound like N-(Furan-2-ylmethyl)-2-morpholinoethanamine is an exciting starting point. The morpholine ring is a privileged structure in medicinal chemistry, often improving the pharmacokinetic profile of a molecule, while the furan group provides a versatile scaffold for interaction with biological targets.[2] However, without knowledge of its direct binding partners, advancing this molecule is a significant challenge. Target identification is the pivotal step that bridges the gap between an observed biological effect and a mechanistic understanding, which is essential for optimizing lead compounds and predicting potential side effects.[4]

This document outlines a holistic strategy that begins with hypothesis generation through computational methods and proceeds to experimental validation using state-of-the-art chemical proteomics techniques.[5] We will explore two complementary experimental paths:

  • Affinity-Based Protein Profiling (AfBPP): This classic approach utilizes a chemically modified version of the compound (a "probe") to physically isolate its binding partners from a complex biological mixture.[6]

  • Label-Free Target Identification: These modern techniques, such as the Cellular Thermal Shift Assay (CETSA), measure how the compound affects the physical properties (e.g., thermal stability) of its target proteins, bypassing the need for chemical modification of the hit compound.[7][8]

By employing this multi-faceted approach, researchers can build a high-confidence list of putative targets, paving the way for downstream validation and drug development.

Strategic Workflow for Target Deconvolution

A successful target identification campaign relies on an integrated workflow that leverages orthogonal methods to generate and confirm hypotheses. Each step provides data that informs the next, creating a logical and efficient path from the unknown to a validated target.

G cluster_0 cluster_1 Phase 1: Hypothesis Generation cluster_3 Phase 3: Candidate Prioritization & Validation A N-(Furan-2-ylmethyl)- 2-morpholinoethanamine (Phenotypic Hit) B Computational Target Prediction (In Silico) A->B Generates initial target hypotheses C Affinity-Based Proteomics (Probe-based) A->C Requires probe synthesis D Label-Free Proteomics (e.g., CETSA / TPP) A->D Uses unmodified compound E Data Integration & Bioinformatics Analysis B->E Provides list of potential targets C->E Provides list of enriched proteins D->E Provides list of stabilized proteins F Target Validation (Orthogonal Assays) E->F Prioritized list of high-confidence hits G Validated Target(s) & Mechanism of Action F->G Confirms direct interaction

Figure 1: Integrated workflow for target identification.

Phase 1: Computational Target Prediction (In Silico)

Before committing to resource-intensive experiments, computational methods can predict potential targets based on the structure of N-(Furan-2-ylmethyl)-2-morpholinoethanamine.[9] This approach is cost-effective and rapidly generates a list of hypotheses that can guide subsequent experimental design.

Two primary computational strategies are employed:

  • Ligand-Based Methods: These approaches compare the query molecule to databases of compounds with known biological activities.[10] Techniques like 2D fingerprinting and 3D shape similarity can identify proteins that are targeted by structurally analogous molecules.

  • Structure-Based Methods (Reverse Docking): If the 3D structures of potential protein targets are available, reverse docking can computationally predict the binding affinity of N-(Furan-2-ylmethyl)-2-morpholinoethanamine to a large panel of proteins.[11] This helps to identify putative binding partners directly.

Protocol 1: General Workflow for In Silico Target Prediction

  • Prepare the Ligand Structure: Generate a high-quality 3D structure of N-(Furan-2-ylmethyl)-2-morpholinoethanamine and perform energy minimization using computational chemistry software.

  • Select Prediction Tools: Utilize a combination of web servers and standalone software. Examples include SuperPred, ChEMBL, TargetNet, and others that leverage different algorithms.[12]

  • Perform Ligand-Based Screening: Submit the compound's structure (e.g., as a SMILES string) to platforms that use chemical similarity, such as the Similarity Ensemble Approach (SEA).[10]

  • Perform Structure-Based Screening: Use the 3D structure to perform reverse docking against a database of protein structures (e.g., PDB).

  • Analyze and Consolidate Results: Collate the lists of predicted targets from all methods. Prioritize targets that are identified by multiple, mechanistically distinct algorithms.

  • Pathway Analysis: Use bioinformatics tools (e.g., KEGG, Reactome) to determine if the prioritized targets converge on specific biological pathways, which may correlate with the original phenotypic observation.

Phase 2: Experimental Discovery

Experimental methods provide direct evidence of compound-protein interactions within a biological context. We recommend pursuing both affinity-based and label-free approaches in parallel, as they offer complementary advantages and a more comprehensive view of the target landscape.[5]

Affinity-Based Protein Profiling (AfBPP)

AfBPP relies on the synthesis of a chemical probe where the parent molecule is attached to a handle (e.g., biotin) via a linker.[4] This probe is then used to "fish" for binding partners from a cell lysate, which are subsequently identified by mass spectrometry (MS).[13]

G A N-(Furan-2-ylmethyl)- 2-morpholinoethanamine B Probe Synthesis (Attach Linker + Biotin) A->B C Immobilize Probe on Streptavidin Beads B->C D Incubate with Cell Lysate C->D E Wash Away Non-specific Binders D->E F Elute Bound Proteins E->F G Tryptic Digest & LC-MS/MS Analysis F->G H Identify & Quantify Enriched Proteins G->H

Figure 2: Workflow for Affinity-Based Protein Profiling (AfBPP).

Protocol 2: Synthesis of an Alkyne-Functionalized Probe

The design of the chemical probe is critical; the attachment point for the linker should be chosen to minimize disruption of the key interactions responsible for biological activity.[14] For N-(Furan-2-ylmethyl)-2-morpholinoethanamine, the secondary amine offers a potential site for modification. We propose a two-step synthesis to create a terminal alkyne probe, which can be attached to azide-biotin via click chemistry post-enrichment.

  • Reaction Setup: Dissolve N-(Furan-2-ylmethyl)-2-morpholinoethanamine (1 equivalent) in a suitable aprotic solvent (e.g., DMF).

  • Alkylation: Add a base (e.g., K₂CO₃, 1.5 equivalents) followed by a linker with a terminal alkyne (e.g., 5-chloropentyne, 1.1 equivalents).

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed.

  • Work-up and Purification: Quench the reaction, perform an aqueous work-up, and purify the resulting alkyne-functionalized probe using column chromatography.

  • Characterization: Confirm the structure and purity of the final probe by ¹H NMR, ¹³C NMR, and HRMS.

Protocol 3: Affinity Pulldown and Mass Spectrometry

  • Cell Culture and Lysis: Culture relevant cells (e.g., those used in the primary phenotypic screen) and harvest. Lyse the cells in a non-denaturing buffer containing protease and phosphatase inhibitors.

  • Lysate Pre-clearing: Centrifuge the lysate to pellet debris and incubate the supernatant with control beads (e.g., empty streptavidin beads) to remove proteins that bind non-specifically to the matrix.

  • Probe Incubation: Incubate the pre-cleared lysate with the alkyne probe for 1-2 hours at 4°C.

  • Competition Control (Crucial for Validation): In a parallel sample, co-incubate the lysate and probe with a 50-100 fold excess of the original, unmodified N-(Furan-2-ylmethyl)-2-morpholinoethanamine. True targets will show significantly reduced binding to the probe in this condition.[15]

  • Click Chemistry: Add copper (I) catalyst, a ligand (e.g., TBTA), and azide-biotin to the lysate and incubate to attach the biotin handle to the probe-protein complexes.

  • Enrichment: Add streptavidin-coated magnetic beads to the lysate and incubate to capture the biotinylated complexes.

  • Washing: Pellet the beads using a magnet and wash extensively with lysis buffer to remove non-specific binders. Perform a final wash with a stringent buffer (e.g., containing 1 M urea).

  • On-Bead Digestion: Resuspend the beads in a digestion buffer, reduce the proteins with DTT, alkylate with iodoacetamide, and digest overnight with trypsin.

  • LC-MS/MS Analysis: Collect the supernatant containing the peptides and analyze using a high-resolution mass spectrometer.

  • Data Analysis: Use proteomics software (e.g., MaxQuant) to identify and quantify proteins. True targets should be highly enriched in the probe sample compared to a no-probe control and significantly depleted in the competition control sample.

Protein ID Fold Enrichment (Probe vs. Control) Fold Depletion (Competition vs. Probe) Putative Target?
P1234525.418.2Yes
Q678902.11.5No
P5432131.82.5No (Non-specific)
O1234518.922.5Yes

Table 1: Example data from an AfBPP experiment. High fold enrichment and strong competition are hallmarks of a specific interaction.

Label-Free Target Identification: Cellular Thermal Shift Assay (CETSA)

Label-free methods avoid the potential pitfalls of probe synthesis, as they use the unmodified compound.[16] CETSA is based on the principle that when a small molecule binds to a protein, it generally increases the protein's stability against thermal denaturation.[8] This change in stability can be detected and quantified across the proteome.

G A Treat Intact Cells with Compound or DMSO B Heat Aliquots to a Range of Temperatures A->B C Lyse Cells & Separate Soluble and Precipitated Fractions B->C D Collect Soluble Fraction (Contains Stable Proteins) C->D E Protein Quantification (e.g., Western Blot or MS) D->E F Plot Protein Abundance vs. Temperature E->F G Identify Proteins with Rightward Thermal Shift F->G

Figure 3: Workflow for the Cellular Thermal Shift Assay (CETSA).

Protocol 4: CETSA Coupled with Western Blot (for Target Validation)

This protocol is ideal for confirming a candidate target identified from AfBPP or computational screening.

  • Cell Treatment: Seed cells and grow to ~80% confluency. Treat one set of cells with N-(Furan-2-ylmethyl)-2-morpholinoethanamine at an effective concentration (e.g., 10x EC₅₀) and a control set with vehicle (DMSO). Incubate for 1 hour.

  • Harvest and Aliquot: Harvest the cells by scraping, wash with PBS, and resuspend in PBS with protease inhibitors. Aliquot the cell suspension into PCR tubes.

  • Heat Challenge: Place the tubes in a thermal cycler and heat each aliquot to a different temperature (e.g., 40°C to 70°C in 3°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature. Include an unheated control.

  • Lysis: Subject the cells to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath to lyse the cells.

  • Separate Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Sample Preparation: Carefully collect the supernatant (soluble fraction) from each tube. Measure the protein concentration and normalize all samples. Prepare for SDS-PAGE.

  • Western Blotting: Run the samples on an SDS-PAGE gel, transfer to a membrane, and probe with a specific antibody for the candidate target protein.

  • Data Analysis: Quantify the band intensities for each temperature point. Plot the relative amount of soluble protein versus temperature for both the DMSO and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample confirms target engagement.

For proteome-wide discovery (Thermal Proteome Profiling, TPP), the soluble fractions from a smaller number of temperature points are analyzed by quantitative mass spectrometry.[16]

Phase 3: Target Validation

The final and most critical phase is to confirm that the high-confidence candidates from the discovery phase are bona fide targets. This requires using orthogonal methods that measure the direct interaction between the purified protein and the compound.

Technique Principle Information Gained
Surface Plasmon Resonance (SPR) Measures changes in refractive index upon binding to an immobilized protein.Binding kinetics (kₒₙ, kₒff), affinity (Kᴅ).
Isothermal Titration Calorimetry (ITC) Measures the heat released or absorbed during a binding event.Binding affinity (Kᴅ), stoichiometry (n), thermodynamics (ΔH, ΔS).[17]
Enzymatic/Functional Assays Measures the effect of the compound on the protein's known biological activity.Functional consequence of binding (IC₅₀/EC₅₀).
siRNA/CRISPR Knockdown Genetically reduces the expression of the target protein.Phenocopies the effect of the compound if the target is correct.

Conclusion

Determining the molecular targets of a novel bioactive compound like N-(Furan-2-ylmethyl)-2-morpholinoethanamine is a complex but achievable endeavor. A purely linear or single-method approach is fraught with peril, often leading to false positives or ambiguous results. The integrated, multi-pronged strategy detailed in this guide—combining the predictive power of in silico tools with the empirical strength of complementary chemical proteomics methods—provides a robust framework for success. By systematically generating and testing hypotheses, researchers can confidently deconvolve the compound's mechanism of action, transforming a phenotypic hit into a well-understood lead for future therapeutic development.

References

  • A brief introduction to chemical proteomics for target deconvolution. (n.d.). PubMed. Retrieved from [Link]

  • Label-free technologies for target identification and validation. (n.d.). RSC Publishing. Retrieved from [Link]

  • Chemical Proteomics for Target Validation. (n.d.). World Preclinical Congress. Retrieved from [Link]

  • An update of label-free protein target identification methods for natural active products. (n.d.). PubMed. Retrieved from [Link]

  • Computational/in silico methods in drug target and lead prediction. (2021). PubMed Central (PMC). Retrieved from [Link]

  • Drug target deconvolution by chemical proteomics. (n.d.). PubMed. Retrieved from [Link]

  • Label-free target identification in drug discovery via phenotypic screening. (n.d.). PubMed. Retrieved from [Link]

  • Target prediction of small molecules with information of key molecular interactions. (n.d.). PubMed. Retrieved from [Link]

  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (2019, July 16). Frontiers. Retrieved from [Link]

  • Labeled and Label-Free Target Identifications of Natural Products. (n.d.). PubMed. Retrieved from [Link]

  • Target identification of natural medicine with chemical proteomics approach: probe synthesis, target fishing and protein identification. (2020, May 21). PubMed. Retrieved from [Link]

  • A brief introduction to chemical proteomics for target deconvolution. (2022, September 15). European Review for Medical and Pharmacological Sciences. Retrieved from [Link]

  • Labeled and Label-Free Target Identifications of Natural Products. (2024, October 3). ACS Publications. Retrieved from [Link]

  • End-to-End Throughput Chemical Proteomics for Photoaffinity Labeling Target Engagement and Deconvolution. (2024, October 7). ACS Publications. Retrieved from [Link]

  • A precise comparison of molecular target prediction methods. (n.d.). RSC Publishing. Retrieved from [Link]

  • KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction. (n.d.). MDPI. Retrieved from [Link]

  • 'Design, synthesis, and strategic use of small chemical probes toward identification of novel targets for drug development'. (n.d.). PubMed. Retrieved from [Link]

  • Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics. (n.d.). MDPI. Retrieved from [Link]

  • Emerging affinity-based proteomic technologies for large scale plasma profiling in cardiovascular disease. (2015). PubMed Central (PMC). Retrieved from [Link]

  • General schemes of affinity-based protein profiling. (n.d.). ResearchGate. Retrieved from [Link]

  • Modular Approaches to Synthesize Activity- and Affinity-Based Chemical Probes. (n.d.). Frontiers. Retrieved from [Link]

  • (PDF) Target identification of natural medicine with chemical proteomics approach: probe synthesis, target fishing and protein identification. (n.d.). ResearchGate. Retrieved from [Link]

  • Proteomics. (n.d.). Wikipedia. Retrieved from [Link]

  • Affinity proteomics to study endogenous protein complexes: Pointers, pitfalls, preferences and perspectives. (2013). PubMed Central (PMC). Retrieved from [Link]

  • Applications of activity-based protein profiling and affinity-based protein profiling in pharmacology and toxicology research. (n.d.). Chinese Journal of Pharmacology and Toxicology. Retrieved from [Link]

  • Synthesis and Antibacterial Study of 4-(2-Aminoethyl) morpholine Derivatives. (2019, May 1). Pakistan Journal of Chemistry. Retrieved from [Link]

  • Green Synthesis, Antioxidant, and Plant Growth Regulatory Activities of Novel α-Furfuryl-2-alkylaminophosphonates. (n.d.). PubMed Central. Retrieved from [Link]

  • 2-Morpholinoethylamine. (n.d.). PubChem. Retrieved from [Link]

  • (PDF) Morpholines. Synthesis and Biological Activity. (2025, August 9). ResearchGate. Retrieved from [Link]

  • An updated review on morpholine derivatives with their pharmacological actions. (2022, May 9). World Journal of Pharmaceutical Research. Retrieved from [Link]

  • Conformational effects on the activity of drugs. 10. Synthesis, conformation, and pharmacological properties of 1-(2,5-dimethoxyphenyl)-2-aminoethanols and their morpholine analogues. (n.d.). PubMed. Retrieved from [Link]

  • Biological activities of morpholine derivatives and molecular targets involved. (n.d.). ResearchGate. Retrieved from [Link]

  • Morpholine synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • (E)-N-(2-((5-(Dimethylaminomethyl)furan-2-yl)methylsulfanyl)ethyl)-1-(4-methylpiperazin-1-yl)-2-nitroethenamine. (n.d.). PubChem. Retrieved from [Link]

  • N-(furan-2-ylmethyl)-8-sulfanylquinoline-4-carboxamide. (n.d.). PubChem. Retrieved from [Link]

  • An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. (n.d.). PubMed Central (PMC). Retrieved from [Link]

  • Synthesis of N-(2-aminoethyl)morpholine. (n.d.). PrepChem.com. Retrieved from [Link]

  • Methyl({5-[(morpholin-4-yl)methyl]furan-2-yl}methyl)amine. (n.d.). PubChem. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

N-(Furan-2-ylmethyl)-2-morpholinoethanamine solubility issues in aqueous buffers

Technical Support Center: N-(Furan-2-ylmethyl)-2-morpholinoethanamine This technical guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with N-(Furan-2-yl...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: N-(Furan-2-ylmethyl)-2-morpholinoethanamine

This technical guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with N-(Furan-2-ylmethyl)-2-morpholinoethanamine in aqueous buffer systems. Our goal is to provide a framework for understanding and systematically overcoming these issues to ensure the reliability and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: My N-(Furan-2-ylmethyl)-2-morpholinoethanamine powder won't dissolve in my standard neutral aqueous buffer (e.g., PBS pH 7.4). What is the primary reason for this?

A1: The solubility of N-(Furan-2-ylmethyl)-2-morpholinoethanamine is highly dependent on pH due to the presence of two amine groups: one in the morpholine ring and a secondary amine in the ethylamine chain.[1][2] These amine groups are basic and can accept protons (become protonated) in acidic conditions.[3] At neutral or alkaline pH, the compound exists predominantly in its neutral, free-base form, which is more hydrophobic and thus has lower solubility in water. To become soluble, the molecule generally needs to be protonated to form a more polar salt. For most simple alkyl amines, the pKa of their conjugate acids is in the range of 9.5 to 11.0.[3] Therefore, at a pH of 7.4, a significant portion of the molecules will be in the less soluble, unprotonated state, leading to dissolution problems.

Q2: What is the recommended solvent for preparing a high-concentration stock solution of this compound?

A2: For initial solubilization, it is highly recommended to use a water-miscible organic solvent to prepare a concentrated stock solution. Dimethyl sulfoxide (DMSO) is a standard choice for this purpose.[4] Prepare a stock solution at a high concentration (e.g., 10-50 mM) in 100% DMSO. This stock can then be diluted into your aqueous buffer for the final working concentration.[5] Always use high-quality, anhydrous DMSO to prevent degradation of the compound.

Q3: I successfully dissolved the compound in DMSO, but it precipitates immediately when I add it to my aqueous experimental buffer. What is causing this, and how can I prevent it?

A3: This common phenomenon is known as "solvent-shifting" precipitation or "solvent shock".[4] N-(Furan-2-ylmethyl)-2-morpholinoethanamine is highly soluble in the organic environment of DMSO. When a small volume of this concentrated DMSO stock is rapidly diluted into a large volume of aqueous buffer, the solvent environment abruptly changes from organic to aqueous. The compound is not sufficiently soluble in the final aqueous environment at that concentration and crashes out of solution.[6]

To prevent this:

  • Lower the Final Concentration: Ensure your final working concentration is below the compound's solubility limit in the aqueous buffer.

  • Use Step-wise Dilution: Instead of a single large dilution, add the DMSO stock to your buffer dropwise while vortexing or stirring vigorously. This helps to disperse the compound more effectively.[6]

  • Keep Final DMSO Concentration Low: As a general rule, keep the final concentration of DMSO in your aqueous solution below 1%, and ideally below 0.5%, as higher concentrations can be toxic to cells and may affect experimental outcomes.

Q4: How can I leverage pH to improve the solubility of N-(Furan-2-ylmethyl)-2-morpholinoethanamine in my buffer?

A4: To enhance solubility, you should use a buffer with a pH that is at least 1-2 units below the pKa of the compound's most basic amine group.[7] By lowering the pH, you increase the proportion of the compound that is protonated (in its cationic salt form). This charged form is significantly more polar and, therefore, more soluble in aqueous solutions.[1][8] We recommend preparing a series of buffers with decreasing pH values (e.g., pH 6.5, 6.0, 5.5) to identify the optimal pH for your required concentration.

Troubleshooting Guide: A-to-Z Workflow

This section provides a systematic approach to diagnosing and solving persistent solubility issues.

Initial Assessment: Understanding Your Compound's Behavior

The structure of N-(Furan-2-ylmethyl)-2-morpholinoethanamine contains two basic nitrogen centers. The morpholine nitrogen is a tertiary amine, and the other is a secondary amine. Both contribute to its pH-dependent solubility. The furan and hydrocarbon portions of the molecule contribute to its hydrophobicity.

Troubleshooting Workflow Diagram

The following diagram outlines a logical decision-making process for addressing precipitation issues.

G start Precipitation Observed in Aqueous Buffer check_stock Is the stock solution clear and fully dissolved? start->check_stock remake_stock Action: Prepare fresh stock solution in 100% DMSO. Ensure complete dissolution (sonicate if needed). check_stock->remake_stock No check_dilution Was precipitation seen upon dilution? check_stock->check_dilution Yes remake_stock->check_stock adjust_dilution Action: Use stepwise dilution. Add stock to buffer slowly while vortexing. check_dilution->adjust_dilution No check_ph Is the buffer pH < 7.0? check_dilution->check_ph Yes adjust_dilution->check_ph success Solubility Issue Resolved adjust_dilution->success adjust_ph Action: Lower the buffer pH. Test a range (e.g., pH 5.5-6.5) to find optimal solubility. check_ph->adjust_ph No check_concentration Is the final concentration too high? check_ph->check_concentration Yes adjust_ph->check_concentration adjust_ph->success lower_concentration Action: Reduce the final working concentration of the compound. check_concentration->lower_concentration Yes, can be lowered add_cosolvent Advanced: Add a co-solvent to the final buffer system. check_concentration->add_cosolvent Yes, and cannot be lowered lower_concentration->success lower_concentration->success cosolvent_details Examples: 1-5% ethanol, propylene glycol, or PEG-400. Note: Verify co-solvent compatibility with your assay. add_cosolvent->cosolvent_details cosolvent_details->success

Caption: Troubleshooting workflow for solubility issues.

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution

This protocol ensures the accurate preparation of a master stock solution, which is a critical first step for reproducible experiments.[9]

  • Calculate Required Mass: Determine the mass of N-(Furan-2-ylmethyl)-2-morpholinoethanamine needed to prepare your desired volume and concentration (e.g., for 1 mL of a 10 mM stock, MW = 210.27 g/mol ).[10][11]

    • Mass (g) = Molarity (mol/L) x Volume (L) x MW ( g/mol )

    • Mass (mg) = 10 mM x 1 mL x 210.27 g/mol = 2.10 mg

  • Weighing: Accurately weigh the calculated amount of the compound using a calibrated analytical balance.[9]

  • Dissolution: Add the weighed compound to a sterile microcentrifuge tube or volumetric flask. Add the calculated volume of 100% anhydrous DMSO to achieve the target concentration.

  • Mixing: Vortex the solution vigorously for 1-2 minutes. If solids persist, place the tube in a sonicator bath for 5-10 minutes until the solution is completely clear.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Ensure vials are tightly sealed to prevent moisture absorption by the DMSO.

Protocol 2: pH-Solubility Screening

This experiment will help you determine the optimal pH for solubilizing your compound at the desired final concentration.

  • Buffer Preparation: Prepare a set of biologically compatible buffers (e.g., MES, HEPES, or citrate-phosphate) at various pH points, for instance: pH 5.0, 5.5, 6.0, 6.5, and 7.0.

  • Spiking: For each pH condition, take a defined volume of buffer (e.g., 1 mL) in a clear vial.

  • Dilution: Add the required volume of your DMSO stock solution to each buffer to achieve your target final concentration. Ensure the final DMSO percentage is constant across all samples and is below your assay's tolerance limit (e.g., <0.5%).

  • Observation: Mix each solution thoroughly and allow it to equilibrate at room temperature for at least 30 minutes.

  • Assessment: Visually inspect each vial for any signs of precipitation (cloudiness, visible particles). You can also measure the turbidity using a spectrophotometer at 600 nm for a more quantitative assessment.

  • Analysis: The lowest pH that results in a clear, precipitate-free solution is the optimal pH for your experiment under these conditions.

Data Summary: Expected pH Effect on Solubility
pH RangeDominant Molecular FormExpected Aqueous SolubilityRationale
< 6.0 Diprotonated Cation (Salt)HighBoth amine nitrogens are protonated, maximizing polarity and interaction with water molecules.[8]
6.0 - 8.0 Mixture of Mono- and Diprotonated CationsModerate to LowAs the pH approaches the pKa of the weaker base, the proportion of the less soluble, partially protonated form increases.
> 8.5 Neutral (Free Base)Very LowThe compound is largely in its uncharged, more hydrophobic form, which has minimal solubility in aqueous media.[1]

Advanced Strategies: The Use of Co-solvents

If adjusting the pH is not feasible for your experimental system, or if higher concentrations are required, the use of a co-solvent in your final aqueous buffer can be an effective strategy.[12][13]

Co-solvents are water-miscible organic solvents that, when added in small amounts, can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous medium.[14][15]

  • Common Co-solvents:

    • Ethanol

    • Propylene glycol (PG)

    • Polyethylene glycol 400 (PEG-400)

    • Glycerol

  • Implementation:

    • Start by adding a small percentage of the co-solvent to your final buffer system (e.g., 1-2% v/v).

    • Prepare your working solution as described previously by diluting the DMSO stock into the co-solvent-containing buffer.

    • Observe for precipitation. If needed, you can cautiously increase the co-solvent concentration, but typically, it should be kept below 5-10%.

    • Crucial Final Step: Always run a vehicle control (buffer + DMSO + co-solvent) in your experiment to ensure that the co-solvent itself does not interfere with your assay.

References

  • Vertex AI Search. (n.d.). Solubility and pH of amines.
  • FasterCapital. (n.d.). Best Practices For Stock Solutions.
  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Solubility of Chemical Compounds in Aqueous Buffers.
  • IRO Water Treatment. (n.d.). Morpholine | Molecular formula: C4H9NO.
  • BenchChem. (2025, September 12). Morpholine (CAS: 110-91-8): Chemical Properties, Production Process, and Applications.
  • BenchChem. (2024, October 30). Co-solvency and anti-solvent method for the solubility enhancement.
  • ChemGulf. (2025, September 23). How do amines and amides affect the pH of a solution?
  • International Journal of Pharmaceutical Sciences Review and Research. (2011, May 28). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS.
  • Bitesize Bio. (2025, March 10). How to Make Accurate Stock Solutions.
  • Taylor & Francis Online. (n.d.). Co-solvent solubilization of some poorly-soluble antidiabetic drugs.
  • BenchChem. (2025, December). Technical Support Center: Overcoming Purpurin Precipitation in Aqueous Buffer Solutions.
  • SpringerLink. (2025, August 7). Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K.
  • NIH National Library of Medicine. (n.d.). Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation.
  • NIH National Library of Medicine. (n.d.). Improvement in solubility of poor water-soluble drugs by solid dispersion.
  • BenchChem. (2025, December). Technical Support Center: Overcoming Purpurin Precipitation in Aqueous Buffer Solutions.
  • ResearchGate. (n.d.). Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement.
  • Rice University. (n.d.). Solutions and dilutions: working with stock solutions.
  • BenchChem. (2025, December). Technical Support Center: Overcoming Isoderrone Precipitation in Aqueous Buffers.
  • ACS Publications. (n.d.). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry.
  • YouTube. (2021, August 20). Lab Skills: Preparing Stock Solutions.
  • ChemicalBook. (n.d.). Morpholine CAS#: 110-91-8.
  • ACS Publications. (n.d.). The Equilibrium Solubility of Carbon Dioxide in Aqueous Solutions of Morpholine: Experimental Data and Thermodynamic Modeling. Industrial & Engineering Chemistry Research.
  • Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement.
  • University of Rochester Medical Center. (n.d.). PREPARING SOLUTIONS AND MAKING DILUTIONS.
  • Ataman Kimya. (n.d.). MORPHOLINE.
  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility.
  • BenchChem. (n.d.). N1-(2-(furan-2-yl)-2-morpholinoethyl)-N2-(thiophen-2-ylmethyl)oxalamide.
  • Pharmacological Reviews. (2013). Strategies to Address Low Drug Solubility in Discovery and Development.
  • PubChem. (n.d.). N-(furan-2-ylmethyl)ethanamine.
  • ResearchGate. (2025, August 5). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility.
  • BLDpharm. (n.d.). N-(Furan-2-ylmethyl)-2-morpholinoethanamine.
  • Chemistry LibreTexts. (2023, January 22). Advanced Properties of Amines.
  • PubChem. (n.d.). 2-[4-(Furan-2-ylmethyl)morpholin-3-yl]ethanamine.
  • CymitQuimica. (n.d.). N-Methyl-2-morpholinoethanamine.
  • ResearchGate. (2012, February 24). What are the chances of precipitation in column while using buffers as mobile phase?
  • PeerJ. (n.d.). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods.
  • Synblock. (n.d.). CAS 875160-04-6 | 2-(5-Methylfuran-2-yl)-2-morpholinoethanamine.
  • Rowan Scientific. (2024, March 8). Efficient and Accurate pKa Prediction Enabled by Pre-Trained Machine-Learned Interatomic Potentials.
  • PubChem. (n.d.). 2-Morpholinoethylamine.

Sources

Optimization

Technical Support Center: Optimizing N-(Furan-2-ylmethyl)-2-morpholinoethanamine Concentration for Experiments

Welcome to the technical support center for N-(Furan-2-ylmethyl)-2-morpholinoethanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and t...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-(Furan-2-ylmethyl)-2-morpholinoethanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for optimizing the experimental concentration of this compound.

Frequently Asked Questions (FAQs)

Q1: What is N-(Furan-2-ylmethyl)-2-morpholinoethanamine and what are its potential applications?

A1: N-(Furan-2-ylmethyl)-2-morpholinoethanamine is a chemical compound containing furan and morpholine moieties.[1][2] While specific, widely-documented applications are not extensively available in public literature, its structural components are common in medicinal chemistry. Furan-containing compounds exhibit a wide range of biological activities.[3] Morpholine derivatives are also known for their pharmacological actions.[4] Therefore, this compound is likely being investigated for various therapeutic applications.

Q2: What is the first step in determining the optimal concentration of N-(Furan-2-ylmethyl)-2-morpholinoethanamine for my experiment?

A2: The initial and most critical step is to perform a dose-response experiment across a broad range of concentrations.[5][6] For a novel compound with unknown activity, a common approach is to use serial dilutions starting from a high concentration (e.g., 1 mM or 100 µM, solubility permitting) down to the nanomolar range.[5] This will help establish the concentration range where the compound elicits a biological effect and identify key parameters like the IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration).[5][7]

Q3: How do I prepare a stock solution of N-(Furan-2-ylmethyl)-2-morpholinoethanamine?

A3: Due to the limited information on the solubility of this specific compound, it is advisable to start with a high-purity, anhydrous solvent like dimethyl sulfoxide (DMSO).[8][9] Prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO.[9] This stock solution should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles, which can lead to degradation.[8] When preparing working concentrations, dilute the stock solution in your cell culture medium, ensuring the final DMSO concentration is non-toxic to your cells (typically below 0.5%).[9]

Q4: My results are inconsistent between experiments. What could be the cause?

A4: Inconsistent results can arise from several factors, including variations in cell seeding density, incubation time, or the passage number of your cell line.[5][10] It is crucial to standardize your experimental protocol and meticulously document all parameters.[5] Additionally, ensure your pipetting is accurate and that the compound is thoroughly mixed into the medium.[10] Always include appropriate controls in every experiment.[11]

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Issue 1: No Observable Effect at Tested Concentrations

Q: I've tested N-(Furan-2-ylmethyl)-2-morpholinoethanamine up to 100 µM, but I'm not seeing any biological response. What should I do?

A: This is a common challenge when working with a new compound. Here's a systematic approach to troubleshoot this issue:

  • Verify Compound Integrity and Solubility:

    • Solubility Check: The compound may not be soluble in your assay medium at the tested concentrations.[8] A simple visual inspection for precipitation can be informative.[8]

    • Compound Stability: Ensure the compound has been stored correctly, protected from light and moisture, to prevent degradation.[8]

  • Re-evaluate Experimental Parameters:

    • Extend Concentration Range: Your initial concentration range might be too low. Consider carefully extending the dose-response experiment to higher concentrations, while being mindful of potential solubility limits and off-target effects.

    • Increase Incubation Time: The compound may require a longer incubation period to exert its effect.[5] Consider time-course experiments (e.g., 24, 48, 72 hours).[5]

    • Cell Line Sensitivity: The chosen cell line may not be sensitive to the compound's mechanism of action.[5] If possible, test the compound on a different, potentially more relevant cell line.[5]

  • Assay Sensitivity:

    • The selected assay might not be sensitive enough to detect the compound's effect.[5] For example, if you are using a metabolic assay like MTT, consider a cytotoxicity assay that measures membrane integrity, such as an LDH release assay.[12][13]

Issue 2: High Cytotoxicity at Low Concentrations

Q: The compound is causing significant cell death even at very low concentrations, preventing me from studying its specific biological effects. How can I address this?

A: High cytotoxicity can mask the intended biological activity. Here are some strategies:

  • Narrow the Concentration Range: Perform a more granular dose-response curve at lower concentrations to pinpoint a non-toxic range where you can still observe the desired effect.

  • Shorten the Incubation Time: Reduce the exposure time of the cells to the compound. This may mitigate the cytotoxic effects while still allowing for the observation of more acute biological responses.

  • Consider a Different Assay: If the primary goal is not to measure cytotoxicity, switch to an assay that can detect the desired biological endpoint before widespread cell death occurs. For example, if you are studying a signaling pathway, you could measure the phosphorylation of a key protein at an early time point.[8]

Issue 3: Discrepancy with Expected or Published Data

Q: My IC50 value for N-(Furan-2-ylmethyl)-2-morpholinoethanamine is significantly different from what I expected based on similar compounds. Why might this be?

A: Discrepancies can arise from subtle differences in experimental conditions.

  • Protocol Standardization: Ensure your protocol aligns with any reference studies. Pay close attention to cell line type and passage number, cell seeding density, serum concentration in the media, and the specific assay used.[5]

  • Compound Purity and Source: Verify the purity of your compound. Impurities can significantly alter biological activity. If possible, use a compound from the same source as the reference study.[5]

  • Data Analysis: The method used to calculate the IC50 can influence the result. Ensure you are using a consistent and appropriate non-linear regression model to fit your dose-response curve.[7]

Experimental Protocols

Protocol 1: Determining the Optimal Concentration Range using a Dose-Response Assay

This protocol outlines a general method for establishing a dose-response curve using a 96-well plate format.

Materials:

  • N-(Furan-2-ylmethyl)-2-morpholinoethanamine

  • Anhydrous DMSO

  • Appropriate cell line and complete culture medium

  • 96-well cell culture plates

  • Cell viability reagent (e.g., Resazurin, MTS, or CellTiter-Glo®)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding:

    • Harvest and count your cells, ensuring you have a single-cell suspension.[5]

    • Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well).[5][10]

    • Incubate for 24 hours to allow for cell attachment.[5]

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of N-(Furan-2-ylmethyl)-2-morpholinoethanamine in DMSO.[9]

    • Perform serial dilutions of the stock solution in complete culture medium to create a range of working concentrations (e.g., from 100 µM down to 1 nM).[5]

    • Carefully add the different concentrations of the compound to the appropriate wells.

    • Include vehicle control (medium with the same final concentration of DMSO as the highest compound concentration) and untreated control wells.[5]

  • Incubation:

    • Incubate the plate for your desired time points (e.g., 24, 48, 72 hours) in a humidified incubator at 37°C and 5% CO2.[5]

  • Cell Viability Assay:

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time.

    • Measure the absorbance or fluorescence using a plate reader.

  • Data Analysis:

    • Subtract the background (media only) from all readings.

    • Normalize the data to the vehicle control (set to 100% viability).

    • Plot the normalized response against the logarithm of the compound concentration and fit a sigmoidal dose-response curve to determine the IC50/EC50 value.[7]

Protocol 2: Assessing Compound Solubility in Aqueous Media

A simple protocol to visually assess the solubility of your compound.[8]

Materials:

  • N-(Furan-2-ylmethyl)-2-morpholinoethanamine stock solution (e.g., 10 mM in DMSO)

  • Assay buffer or cell culture medium

  • Microcentrifuge tubes

Procedure:

  • In a clear microcentrifuge tube, add the desired final volume of your assay buffer (e.g., 1 mL).[8]

  • Add the appropriate volume of the compound's stock solution to achieve the highest concentration you plan to test.[8]

  • Vortex the solution gently.[8]

  • Incubate the solution under the same conditions as your assay (e.g., 37°C) for 1-2 hours.[8]

  • Visually inspect the solution against a dark background for any signs of precipitation.[8]

  • For a more quantitative assessment, you can centrifuge the tube and look for a pellet.[8]

Data Presentation

Table 1: Example Dose-Response Data for N-(Furan-2-ylmethyl)-2-morpholinoethanamine

Concentration (µM)% Viability (Mean)Standard Deviation
1005.21.5
3015.83.2
1045.15.1
375.64.8
192.33.9
0.398.12.5
0.199.51.8
0 (Vehicle)1002.1

This is example data and should be replaced with your experimental results.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assay Cell-Based Assay cluster_analysis Data Analysis A Prepare Stock Solution (10 mM in DMSO) B Perform Serial Dilutions A->B Dilute in Media D Treat Cells with Compound (and Controls) B->D C Seed Cells in 96-well Plate C->D E Incubate (24, 48, 72h) D->E F Add Viability Reagent E->F G Measure Signal (Plate Reader) F->G H Normalize Data & Plot Dose-Response Curve G->H I Determine IC50/EC50 H->I

Caption: A typical experimental workflow for determining the optimal concentration of a small molecule inhibitor.

Troubleshooting_Flowchart Start Experiment Start Problem No Observable Effect Start->Problem CheckSolubility Check Compound Solubility Problem->CheckSolubility Is it soluble? CheckStability Verify Compound Stability CheckSolubility->CheckStability Yes IncreaseConc Increase Concentration Range CheckSolubility->IncreaseConc No IncreaseTime Increase Incubation Time CheckStability->IncreaseTime Success Problem Resolved IncreaseConc->Success ChangeAssay Try a Different Assay IncreaseTime->ChangeAssay ChangeAssay->Success

Caption: A troubleshooting flowchart for addressing the issue of no observable effect in an experiment.

References

  • Two-Stage Experimental Design for Dose–Response Modeling in Toxicology Studies - CDC Stacks. (n.d.).
  • López-García, B., et al. (2014). Optimal experimental designs for dose–response studies with continuous endpoints. Archives of Toxicology, 89(9), 1599-1611.
  • BenchChem. (2025). Technical Support Center: Optimizing Compound Concentrations for Cell Viability Assays.
  • Sigma-Aldrich. (n.d.). Cytotoxicity assays.
  • Ma, Z., et al. (2019). Two-Stage Experimental Design for Dose–Response Modeling in Toxicology Studies. ACS Sustainable Chemistry & Engineering, 7(15), 13086-13094.
  • Spiess, A.-N. (2014). Optimal experimental designs for dose-response studies with continuous endpoints. Archives of Toxicology, 89(9), 1599-1611.
  • Wikipedia. (n.d.). Dose–response relationship. Retrieved from [Link]

  • BenchChem. (2025). Technical Support Center: Troubleshooting Inactivity of Small Molecule Inhibitors.
  • Na, E., & Lee, J. (2023). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. International Journal of Molecular Sciences, 24(21), 15699. Retrieved from [Link]

  • Biocompare. (2018, April 16). Ten Tips for Optimizing Cell-Based Assays. Retrieved from [Link]

  • BenchChem. (2025). Optimizing "Compound Thy3d" concentration for in vitro assays.
  • Fallahi-Sichani, M., & Sorger, P. K. (2019). Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. Cold Spring Harbor Protocols, 2019(9), pdb.top099839. Retrieved from [Link]

  • Let's Talk Science. (2022, October 12). Troubleshooting and optimizing lab experiments [Video]. YouTube. Retrieved from [Link]

  • K-H. (2020). Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens. Scientific Reports, 10(1), 5649. Retrieved from [Link]

  • Promega Connections. (2011, December 5). Considerations for Successful Cell-Based Assays I: Choosing Your Cells. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-[4-(Furan-2-ylmethyl)morpholin-3-yl]ethanamine. PubChem. Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols for N-(furan-2-ylmethyl)aniline Derivatives in Drug Synthesis.
  • National Center for Biotechnology Information. (n.d.). 2-Morpholinoethylamine. PubChem. Retrieved from [Link]

  • Sharma, P., & Kumar, V. (2022). An updated review on morpholine derivatives with their pharmacological actions. World Journal of Pharmaceutical Research, 11(7), 2224-2241. Retrieved from [Link]

  • BenchChem. (2025). Comparative Pharmacological Profiles of Furan-2-ylmethyl-amine Isomers: A Detailed Analysis.
  • Amiri-Zirtol, L., et al. (2023). Graphene oxide immobilized 2-morpholinoethanamine as a versatile acid–base catalyst for synthesis of some heterocyclic compounds and molecular docking study. Scientific Reports, 13(1), 17894. Retrieved from [Link]

  • Amiri-Zirtol, L., et al. (2023). Graphene oxide immobilized 2-morpholinoethanamine as a versatile acid–base catalyst for synthesis of some heterocyclic compounds and molecular docking study. Scientific Reports, 13(1), 17894. Retrieved from [Link]

  • PubChemLite. (n.d.). Methyl({5-[(morpholin-4-yl)methyl]furan-2-yl}methyl)amine. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Assay Interference from N-(Furan-2-ylmethyl)-2-morpholinoethanamine

Prepared by the Senior Application Scientist Team Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are working with N-(Furan-2-ylmethyl)-...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are working with N-(Furan-2-ylmethyl)-2-morpholinoethanamine and encountering unexpected or inconsistent results in their biochemical or cell-based assays. This document provides in-depth troubleshooting protocols and answers to frequently asked questions to help you identify, understand, and mitigate assay interference caused by this compound.

PART 1: Frequently Asked Questions (FAQs) - Initial Assessment

This section addresses high-level questions to help you determine if N-(Furan-2-ylmethyl)-2-morpholinoethanamine is a likely source of interference in your experiments.

Q1: What is N-(Furan-2-ylmethyl)-2-morpholinoethanamine and why might it interfere with my assay?

N-(Furan-2-ylmethyl)-2-morpholinoethanamine is a small molecule that contains two key structural motifs: a furan ring and a morpholine ring . While these structures are common in medicinal chemistry, they are also associated with known mechanisms of assay interference.[1][2] Compounds that give false positive results across multiple assays are often termed Pan-Assay Interference Compounds (PAINS).[3][4] Understanding the chemistry of these motifs is the first step in troubleshooting.

  • Furan Ring: The furan ring can be oxidized by metabolic enzymes (like cytochrome P450s) to form highly reactive α,β-unsaturated dicarbonyls.[5][6] These intermediates can covalently bind to nucleophilic residues (e.g., cysteine, lysine) on proteins, leading to non-specific inhibition or activation.[7] Additionally, some furan derivatives are known to be intrinsically fluorescent, which can directly interfere with optical assays.[8][9]

  • Morpholine Ring: The tertiary amine in the morpholine ring is a weak base. Its protonation state is dependent on the pH of your assay buffer. In acidic environments, the protonated morpholine can act as an electron acceptor and quench the signal of nearby fluorophores through a process known as photo-induced electron transfer (PET).[10][11]

Q2: My assay shows unexpected results (inhibition/activation). What are the first steps to identify compound interference?

The first and most critical step is to run a set of simple control experiments to separate true biological activity from assay artifacts. The goal is to determine if the compound interacts with the assay components or the detection system itself, rather than your specific biological target. A general workflow for this process is outlined below.

G start Unexpected Assay Result (Inhibition or Activation) control_exp Run 'Compound-Only' Control (All assay components except target/enzyme) start->control_exp signal_check Is a signal generated in the control? control_exp->signal_check no_signal No Signal (Proceed to next check) signal_check->no_signal No yes_signal Potential Optical Interference (Autofluorescence or Absorbance) Proceed to Guide 1 or 2 signal_check->yes_signal Yes aggregation_check Run Assay with 0.01% Triton X-100 no_signal->aggregation_check activity_change Does activity return to baseline? aggregation_check->activity_change yes_aggregation Likely Colloidal Aggregation Proceed to Guide 3 activity_change->yes_aggregation Yes no_aggregation No Aggregation (Proceed to next check) activity_change->no_aggregation No preincubation_check Pre-incubate Compound with Target/Enzyme no_aggregation->preincubation_check inhibition_increase Does inhibition increase with pre-incubation time? preincubation_check->inhibition_increase yes_covalent Potential Covalent Modification (Reactivity) Proceed to Guide 3 inhibition_increase->yes_covalent Yes no_covalent Interference less likely from these mechanisms. Consider orthogonal assays or biophysical validation. inhibition_increase->no_covalent No

Caption: Troubleshooting workflow for suspected assay interference.
Q3: What are the primary mechanisms by which this compound can generate false readouts?

Assay interference from small molecules can occur through numerous mechanisms.[12][13] For N-(Furan-2-ylmethyl)-2-morpholinoethanamine, the most probable causes are summarized in the table below.

Interference Mechanism Structural Cause Affected Assay Types Observed Effect
Autofluorescence Furan RingFluorescence Intensity, FRET, TR-FRETFalse Positive / High Background
Fluorescence Quenching Morpholine Ring (pH-dependent)Fluorescence Intensity, FRET, FPFalse Negative / Signal Decrease
Light Absorbance Furan Ring (UV range)Absorbance/Colorimetric, FluorescenceFalse Negative (Inner Filter Effect) or False Positive
Colloidal Aggregation Overall Compound PhysicochemistryEnzyme, Protein-Protein InteractionNon-specific Inhibition
Covalent Modification Reactive Furan MetaboliteEnzyme, Cell-basedTime-dependent, Irreversible Inhibition
Redox Cycling Furan RingAssays with Redox Dyes (e.g., Resazurin)False Positive or Negative

PART 2: In-Depth Troubleshooting Guides by Assay Type

This section provides detailed experimental protocols to diagnose and resolve interference based on your specific assay technology.

Guide 1: Fluorescence-Based Assays (e.g., FI, FRET, FP)

Fluorescence assays are highly susceptible to compound interference.[14][15] Autofluorescence from the furan moiety or quenching from the morpholine can significantly skew data.

Problem: You observe a high background signal, an unexpected increase in fluorescence (false positive), or a decrease in signal (false negative/quenching).

Protocol 1.1: Assessing Autofluorescence and Spectral Interference

Causality: This protocol determines if the compound itself emits light when excited at your assay's wavelengths. This is a common artifact for aromatic systems like the furan ring.[8][16]

Materials:

  • N-(Furan-2-ylmethyl)-2-morpholinoethanamine stock solution

  • Assay buffer

  • Microplate reader with spectral scanning capabilities

  • Assay-appropriate microplates (e.g., black, clear bottom)

Procedure:

  • Prepare a Dilution Series: Create a serial dilution of the compound in your assay buffer, starting from the highest concentration used in your experiment down to at least 100-fold lower.

  • Set Up Control Wells:

    • Buffer Blank: Wells containing only assay buffer.

    • Compound Wells: Wells containing the different concentrations of your compound.

  • Measure Intrinsic Fluorescence:

    • Set the plate reader's excitation and emission wavelengths to match your assay's parameters.

    • Measure the fluorescence intensity in all wells.

    • Analysis: Subtract the signal from the "Buffer Blank" from the "Compound Wells". If you see a concentration-dependent increase in signal, your compound is autofluorescent.

  • Perform a Spectral Scan:

    • Emission Scan: Excite the highest concentration of the compound at your assay's excitation wavelength and scan the emission across a broad range (e.g., 400-700 nm).

    • Excitation Scan: Set the emission wavelength to your assay's value and scan the excitation wavelengths.

    • Analysis: The resulting spectra will reveal the compound's optimal excitation and emission peaks. If these overlap with your assay's fluorophore, interference is highly likely.

Mitigation Strategies:

  • If autofluorescence is significant, switch to a fluorophore with red-shifted excitation and emission wavelengths, as interference is more common in the blue-green spectrum.[14]

  • Consider a time-resolved fluorescence (TR-FRET) assay, which uses a time delay between excitation and detection to minimize interference from short-lived background fluorescence.

Guide 2: Absorbance-Based Assays (e.g., Colorimetric, ELISA)

Colored compounds or those that absorb light in the UV-visible range can interfere with assays that rely on spectrophotometric readouts.[15]

Problem: You observe high background absorbance or inconsistent readings.

Protocol 2.1: Characterizing Compound Absorbance

Causality: This protocol measures the compound's intrinsic ability to absorb light at the wavelength used for your assay readout. This is crucial as any absorbance from the compound will be added to the signal generated by the assay chemistry, leading to artificially inflated results.

Materials:

  • N-(Furan-2-ylmethyl)-2-morpholinoethanamine stock solution

  • Assay buffer

  • UV-Vis spectrophotometer or microplate reader with absorbance capabilities

  • UV-transparent cuvettes or microplates

Procedure:

  • Prepare Samples: Prepare a sample of your compound in assay buffer at the highest concentration used in your experiment. Use assay buffer alone as the blank.

  • Acquire Absorbance Spectrum: Scan the absorbance of the compound solution from the low UV (e.g., 250 nm) to the visible range (e.g., 700 nm).

  • Analyze the Data:

    • Identify any absorbance peaks. The furan ring is expected to absorb in the UV range.

    • Specifically check the absorbance value at the wavelength used for your assay's endpoint measurement (e.g., 450 nm for an HRP-based ELISA).

  • Run an Interference Control: In your assay plate, include control wells with the compound at its test concentration but without the enzyme or analyte required to generate a signal.

  • Data Correction: If the interference control shows significant absorbance, subtract this value from all your experimental wells containing the compound at that concentration.

Mitigation Strategies:

  • If spectral overlap is an issue, investigate if an alternative chromogenic substrate with a different readout wavelength is available for your system.[17]

  • Switch to a non-colorimetric method, such as a fluorescent or chemiluminescent assay, if the interference is intractable.[17]

Guide 3: Enzyme and Cell-Based Assays

Interference in these complex systems can arise from multiple mechanisms, including aggregation and chemical reactivity.

Problem: You observe non-specific, time-dependent, or irreversible inhibition of your target enzyme.

Protocol 3.1: Diagnosing Colloidal Aggregation

Causality: At certain concentrations, some small molecules self-assemble into colloidal aggregates that non-specifically sequester and denature proteins, mimicking true inhibition.[18] This is a physical artifact, not a specific binding event. Adding a non-ionic detergent disrupts these aggregates, restoring enzyme activity.

Materials:

  • All materials for your primary enzyme assay

  • 10% Triton X-100 stock solution

Procedure:

  • Identify an Inhibitory Concentration: Determine a concentration of N-(Furan-2-ylmethyl)-2-morpholinoethanamine that produces significant (>50%) inhibition in your standard assay.

  • Set Up Parallel Assays: Run your enzyme assay in parallel under two conditions:

    • Condition A (Control): Standard assay buffer.

    • Condition B (Test): Standard assay buffer supplemented with a final concentration of 0.01% Triton X-100.

  • Measure Activity: Test the inhibitory concentration of your compound in both buffers. Include a "no inhibitor" control for each condition.

  • Analyze Results:

    • If the inhibition is significantly reduced or completely abolished in the buffer containing Triton X-100, colloidal aggregation is the most likely cause of the observed activity.

    • If inhibition persists, the mechanism is likely not aggregation-based.

G cluster_0 Mechanism of Aggregation Interference cluster_1 Detergent-Based Mitigation Compound Compound Molecules Aggregate Colloidal Aggregate Compound->Aggregate Self-assembles in aqueous buffer Enzyme_Inactive Denatured Enzyme (Inactive) Aggregate->Enzyme_Inactive Sequesters & Denatures Enzyme_Active Active Enzyme Aggregate_D Colloidal Aggregate Disrupted Disrupted Monomers Aggregate_D->Disrupted Disrupts Aggregate Detergent Triton X-100 (Detergent) Detergent->Disrupted Disrupts Aggregate Enzyme_Restored Active Enzyme (Activity Restored) Disrupted->Enzyme_Restored Releases Enzyme

Caption: Mechanism of colloidal aggregation and its disruption by detergent.
Protocol 3.2: Assessing Covalent Modification

Causality: This protocol tests for time-dependent, irreversible inhibition, which is a hallmark of reactive compounds that form covalent bonds with their target. The reactive metabolite of the furan ring is a prime candidate for this type of activity.[5]

Materials:

  • All materials for your primary enzyme assay

  • Your target enzyme/protein

  • N-(Furan-2-ylmethyl)-2-morpholinoethanamine

Procedure:

  • Pre-incubation Step:

    • In the absence of substrate, pre-incubate your enzyme with an inhibitory concentration of the compound for varying lengths of time (e.g., 0, 15, 30, and 60 minutes).

    • Also, prepare a control pre-incubation with the enzyme and buffer/DMSO alone.

  • Initiate Reaction: After each pre-incubation period, initiate the enzymatic reaction by adding the substrate.

  • Measure Activity: Measure the reaction rate immediately after substrate addition.

  • Analysis: If the degree of inhibition increases with the length of the pre-incubation period, this suggests a time-dependent inactivation mechanism, consistent with covalent modification.

  • (Optional) Dialysis/Jump Dilution: To confirm irreversibility, pre-incubate the enzyme and compound for 60 minutes. Then, rapidly dilute the mixture 100-fold into assay buffer containing substrate. If the inhibition persists despite the dilution (which lowers the concentration of free, unbound inhibitor to negligible levels), the binding is effectively irreversible.

Mitigation Strategies:

  • If covalent modification is confirmed, the compound may be unsuitable for many therapeutic applications.

  • Structural modification of the furan ring may be necessary to block metabolic activation.

  • Confirm protein adduction using mass spectrometry.

PART 3: References

  • Baell JB, Holloway GA. New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays. Journal of Medicinal Chemistry. [Link]

  • Baell J, Walters MA. Chemistry: Chemical con artists foil drug discovery. Nature. [Link]

  • Rogosnitzky M, Danks R. Tackling assay interference associated with small molecules. Nature Reviews Chemistry. [Link]

  • Aldeghi M, Reker D, Rodrigues T. Nuisance small molecules under a machine-learning lens. Digital Discovery. [Link]

  • Seamaty. 3 ways to troubleshoot biochemistry analyzer reagent interference. Seamaty Diagnostics. [Link]

  • Alves VMS, Pires DEV, Trossini GHG. Pan-Assay Interference Compounds (PAINS): Warning Signs in Biochemical-Pharmacological Evaluations. Journal of Pharmacogenomics & Pharmacoproteomics. [Link]

  • Baell JB. Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations. ACS Chemical Biology. [Link]

  • Bajorath J. Evolution of assay interference concepts in drug discovery. Expert Opinion on Drug Discovery. [Link]

  • Kirchmair J, et al. Tackling assay interference associated with small molecules. Nature Reviews Chemistry. [Link]

  • News-Medical.Net. Interfering Factors in Assay Design. News-Medical.Net. [Link]

  • BellBrook Labs. Common Challenges in Biochemical Assays and How to Overcome Them. BellBrook Labs. [Link]

  • Yang M, et al. Unusual Fluorescent Responses of Morpholine-functionalized Fluorescent Probes to pH via Manipulation of BODIPY's HOMO and LUMO Energy Orbitals for Intracellular pH Detection. ACS Omega. [Link]

  • Yang M, et al. Unusual Fluorescent Responses of Morpholine-functionalized Fluorescent Probes to pH via Manipulation of BODIPY's HOMO and LUMO Energy Orbitals for Intracellular pH Detection. ResearchGate. [Link]

  • Assay Genie. 101 ELISA Troubleshooting Tips for Research in 2024. Assay Genie. [Link]

  • PubChem. N-(furan-2-ylmethyl)ethanamine. National Center for Biotechnology Information. [Link]

  • PubChem. 2-[4-(Furan-2-ylmethyl)morpholin-3-yl]ethanamine. National Center for Biotechnology Information. [Link]

  • Wang Z, et al. Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors. Molecules. [Link]

  • Thorne N, Auld DS, Inglese J. Interference with Fluorescence and Absorbance. Assay Guidance Manual. [Link]

  • Al-Hamdani AAS, et al. Synthesis and application of the fluorescent furan and imidazole probes for selective in vivo and in vitro cancer cell imaging. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]

  • Iacona C, et al. Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. [Link]

  • Kumar M, et al. Highly emissive dibenzofuranfluorophores with aggregation-induced emission for bioimaging in HeLa cell lines. RSC Advances. [Link]

  • The Journal of Organic Chemistry. Ahead of Print. ACS Publications. [Link]

  • Kumar A, et al. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. RSC Advances. [Link]

  • Peterson LA. Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Chemical Research in Toxicology. [Link]

  • PubChem. N,N'-Bis(2-(((5-((dimethylamino)methyl)furan-2-yl)methyl)sulfanyl)ethyl)-2-nitroethene-1,1-diamine. National Center for Biotechnology Information. [Link]

  • Jamin E, et al. Reactivity of the 2-Methylfuran Phase I Metabolite 3-Acetylacrolein Toward DNA. Journal of Agricultural and Food Chemistry. [Link]

  • PubChem. 2-Morpholinoethylamine. National Center for Biotechnology Information. [Link]

Sources

Optimization

Technical Support Center: Optimizing the Synthesis of N-(Furan-2-ylmethyl)-2-morpholinoethanamine

Welcome to the technical support center for the synthesis of N-(Furan-2-ylmethyl)-2-morpholinoethanamine. This guide is designed for researchers, scientists, and professionals in drug development who are working on or pl...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-(Furan-2-ylmethyl)-2-morpholinoethanamine. This guide is designed for researchers, scientists, and professionals in drug development who are working on or planning to synthesize this valuable morpholine derivative. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you improve your yield and purity.

Introduction to the Synthesis

The synthesis of N-(Furan-2-ylmethyl)-2-morpholinoethanamine is typically achieved through a one-pot reductive amination reaction. This method involves the reaction of furfural with 2-morpholinoethanamine to form an intermediate imine, which is then reduced in situ to the desired secondary amine. The choice of reducing agent is critical for the success of this reaction, with sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) being a preferred reagent due to its mildness and selectivity for the iminium ion over the starting aldehyde.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of low yields in this synthesis?

A1: Low yields can arise from several factors, including incomplete imine formation, side reactions, or degradation of the product. One of the most common issues is the quality of the reagents and the reaction conditions. For instance, the presence of moisture can deactivate the sodium triacetoxyborohydride.

Q2: I am observing a significant amount of unreacted furfural in my reaction mixture. What should I do?

A2: This suggests that the imine formation is slow or incomplete. You can try pre-stirring the furfural and 2-morpholinoethanamine for a period (e.g., 30-60 minutes) before adding the reducing agent to allow for sufficient imine formation.

Q3: My final product is a dark, tarry substance. What is the likely cause?

A3: Furfural is known to be sensitive to strongly acidic or basic conditions and can polymerize, especially at elevated temperatures.[3] Ensure your reaction is run at or near room temperature and that the pH is not excessively low.

Q4: Can I use a different reducing agent, like sodium borohydride (NaBH₄)?

A4: While sodium borohydride can be used, it is less selective and can reduce the starting furfural to furfuryl alcohol.[4] If you choose to use NaBH₄, it is crucial to ensure complete imine formation before its addition. Sodium triacetoxyborohydride is generally recommended for a cleaner reaction.[1]

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of N-(Furan-2-ylmethyl)-2-morpholinoethanamine.

Issue 1: Low or No Product Formation
Potential Cause Troubleshooting Steps
Poor quality or wet reagents Ensure furfural is freshly distilled if it has darkened. Use anhydrous solvents and ensure the 2-morpholinoethanamine is of high purity.
Inactive reducing agent Sodium triacetoxyborohydride is moisture-sensitive. Use a fresh bottle or a properly stored one.
Incomplete imine formation Allow for a pre-reaction time for the aldehyde and amine before adding the reducing agent. Consider adding a catalytic amount of a mild acid like acetic acid to promote imine formation.
Incorrect stoichiometry Verify the molar ratios of your reactants. A slight excess of the amine (1.1-1.2 equivalents) can sometimes drive the reaction to completion.
Issue 2: Presence of Significant Impurities
Impurity Probable Cause Solution
Furfuryl alcohol Reduction of furfural by a non-selective reducing agent or by STAB under certain conditions.Use a milder, more selective reducing agent like STAB. Ensure the reaction temperature is controlled.
Unreacted 2-morpholinoethanamine Incomplete reaction.Increase the reaction time or consider a slight excess of furfural.
Bis-furfurylated amine The product secondary amine reacts with another molecule of furfural.Use a controlled stoichiometry, and consider adding the furfural slowly to the reaction mixture.
Polymeric material Furfural polymerization under acidic or high-temperature conditions.Maintain a neutral to slightly acidic pH and keep the reaction temperature low (e.g., room temperature).

Experimental Protocol: Reductive Amination using Sodium Triacetoxyborohydride

This protocol provides a general procedure for the synthesis of N-(Furan-2-ylmethyl)-2-morpholinoethanamine.

Materials:

  • Furfural

  • 2-Morpholinoethanamine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Anhydrous 1,2-dichloroethane (DCE) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-morpholinoethanamine (1.0 eq) and anhydrous DCE or DCM.

  • Add furfural (1.0-1.1 eq) to the solution and stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.

  • In a separate flask, prepare a slurry of sodium triacetoxyborohydride (1.2-1.5 eq) in the same anhydrous solvent.

  • Slowly add the STAB slurry to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 3-12 hours.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM or ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

  • The crude product can be purified by silica gel column chromatography. A gradient of methanol in dichloromethane (e.g., 0-10% methanol) is often effective for eluting the product.[5]

Visualization of the Synthetic Workflow

G cluster_reactants Reactants cluster_reaction One-Pot Reaction cluster_workup Work-up & Purification Furfural Furfural Imine_Formation Imine Formation (DCE or DCM, RT) Furfural->Imine_Formation Amine 2-Morpholinoethanamine Amine->Imine_Formation Reduction Reduction (NaBH(OAc)₃, RT) Imine_Formation->Reduction in situ Quench Quench (aq. NaHCO₃) Reduction->Quench Extract Extraction (DCM or EtOAc) Quench->Extract Purify Purification (Column Chromatography) Extract->Purify Product N-(Furan-2-ylmethyl)- 2-morpholinoethanamine Purify->Product

Caption: Synthetic workflow for N-(Furan-2-ylmethyl)-2-morpholinoethanamine.

Troubleshooting Logic Diagram

G cluster_causes Potential Causes cluster_solutions Solutions Start Low Yield or Impure Product Cause1 Incomplete Reaction Start->Cause1 Cause2 Side Reactions Start->Cause2 Cause3 Degradation Start->Cause3 Sol1 Check Reagent Quality & Stoichiometry Cause1->Sol1 Sol2 Optimize Reaction Time & Temperature Cause1->Sol2 Sol4 Pre-form Imine Cause1->Sol4 Sol3 Use Milder Conditions (e.g., STAB, RT) Cause2->Sol3 Sol5 Purification Strategy (e.g., Column Chromatography) Cause2->Sol5 Cause3->Sol3

Caption: Troubleshooting logic for synthesis optimization.

Characterization of N-(Furan-2-ylmethyl)-2-morpholinoethanamine

  • ¹H NMR:

    • Signals corresponding to the furan ring protons (typically in the range of 6.0-7.5 ppm).

    • A singlet for the methylene protons of the furfuryl group.

    • Multiplets for the methylene protons of the morpholine ring and the ethyl chain.

    • A broad singlet for the secondary amine proton (N-H), which may be exchangeable with D₂O.

  • ¹³C NMR:

    • Signals for the carbons of the furan ring.

    • Signals for the methylene carbons of the furfuryl group, the ethyl chain, and the morpholine ring.

It is highly recommended to perform full characterization (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy) to confirm the identity and purity of the synthesized compound.

References

  • Abdel-Magid, A. F., & Mehrman, S. J. (2006). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Organic Process Research & Development, 10(5), 971–1031. [Link]

  • Dangerfield, E. M., Plunkett, C. H., Win-Mason, A. L., Stocker, B. L., & Timmer, M. S. M. (2010). Hitchhiker's guide to reductive amination. Journal of Organic Chemistry, 75(16), 5470–5477. [Link]

  • European Patent Office. (2021). METHOD AND APPARATUS FOR PURIFYING A FURAN DERIVATIVE. EP 4032881 A1. [Link]

  • MDPI. (2023). Chitin-Derived Nanocatalysts for Reductive Amination Reactions. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. [Link]

  • PubChem. (n.d.). 2-[4-(Furan-2-ylmethyl)morpholin-3-yl]ethanamine. [Link]

  • PubChem. (n.d.). 2-Morpholinoethylamine. [Link]

  • ResearchGate. (2022). Reductive amination of furfural to furfurylamine: Advances in catalyst design and mechanistic insights. [Link]

  • ResearchGate. (n.d.). Possible reaction pathway for reductive amination of furfural to furfurylamine with NH3 in the presence of H2 gas. [Link]

  • RSC Publishing. (2022). Reductive amination of furfural to furfurylamine with high selectivity: effect of phase type of the nickel phyllosilicate precursor. [Link]

  • Taylor, M. S., & Morris, R. H. (2022). Density Functional Theory (DFT) Study on Selective Reductive Amination of Sodium Triacetoxyborohydride (STAB) with Respect to Imines over Aldehydes and Ketones. TSpace. [Link]

  • Yino. (2026). What are the reaction products of furfural and amines?. [Link]

  • Zhang, Y., & Wu, J. (2022). Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. ACS Omega, 7(34), 30235–30243. [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Poor Reproducibility in N-(Furan-2-ylmethyl)-2-morpholinoethanamine Experiments

Prepared by the Office of the Senior Application Scientist Welcome to the technical support center for N-(Furan-2-ylmethyl)-2-morpholinoethanamine. This guide is designed for researchers, scientists, and drug development...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for N-(Furan-2-ylmethyl)-2-morpholinoethanamine. This guide is designed for researchers, scientists, and drug development professionals who are encountering reproducibility challenges in the synthesis, purification, or handling of this compound. The furan and morpholine moieties are prevalent scaffolds in medicinal chemistry, making this a valuable, yet sometimes challenging, intermediate.[1][2] Poor reproducibility can derail research timelines and compromise data integrity.[3][4] This document provides in-depth, field-proven insights in a direct question-and-answer format to help you diagnose and resolve common experimental issues.

Troubleshooting Guide: Synthesis & Purification

This section addresses specific problems you may encounter during the synthesis—most commonly a reductive amination—and subsequent workup and purification of N-(Furan-2-ylmethyl)-2-morpholinoethanamine.

Q1: My reaction yield is consistently low or highly variable between runs. What are the primary factors to investigate?

Low and erratic yields are the most frequently reported issues. The root cause often lies in one of three areas: the integrity of the starting materials, the subtle dynamics of the imine formation, or the activity of the reducing agent.

Causality-Driven Checklist:

  • Purity of Furfural: Furfural, the aldehyde starting material, is susceptible to air oxidation, forming 2-furoic acid. This impurity will not participate in the reaction and can complicate purification.

    • Validation: Always use freshly distilled or newly purchased furfural. If you suspect oxidation, you can confirm the presence of carboxylic acid by IR spectroscopy (a broad O-H stretch around 3000 cm⁻¹) or by an acid-base extraction of an aliquot.

  • Imine Formation Equilibrium: The initial step, the condensation of furfural and 2-morpholinoethanamine to form an imine, is a reversible reaction that generates water.[5] If water is not managed, the equilibrium may favor the starting materials, leading to an incomplete reaction.

    • Solution: While not always necessary for one-pot reductive aminations, if yields are poor, consider adding a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves (3Å or 4Å) to sequester the water and drive the reaction forward.[6]

  • pH Control is Critical: Imine formation is catalyzed by mild acid (optimally pH 4-5).[7] If the medium is too acidic, the primary amine (2-morpholinoethanamine) becomes protonated and non-nucleophilic. If it's too basic, the carbonyl is not sufficiently activated for nucleophilic attack.

    • Solution: Adding a mild acid catalyst like acetic acid is common. A buffer system can also provide more robust control.[6]

  • Choice and Handling of Reducing Agent: The choice of hydride reducing agent is pivotal. Not all are created equal, and their effectiveness can be compromised by handling and solvent choice.

    • Sodium Triacetoxyborohydride (STAB): This is often the preferred reagent. It is milder and more selective for the imine over the starting aldehyde, allowing for a one-pot procedure.[5][8] However, it is moisture-sensitive.

    • Sodium Cyanoborohydride (NaBH₃CN): Also selective for the imine at controlled pH, but it is highly toxic and can generate HCN gas during acidic workup.[5][7]

    • Sodium Borohydride (NaBH₄): This is a strong reducing agent that can readily reduce the starting furfural.[7][8] If using NaBH₄, it is crucial to allow the imine to form completely before adding the reductant.[8][9]

Q2: My post-reaction analysis (TLC, LC-MS) shows a significant amount of unreacted starting materials. Why isn't the reaction going to completion?

This is a clear indication that a critical reaction parameter is suboptimal. The issue is almost always related to either poor imine formation or an inactive reducing agent.

Troubleshooting Workflow:

start Incomplete Reaction Detected check_imine Monitor Imine Formation? (e.g., by NMR or IR on an aliquot) start->check_imine imine_no Imine Not Forming check_imine->imine_no No imine_yes Imine Forms check_imine->imine_yes Yes fix_imine Adjust pH (add AcOH) Consider dehydrating agent imine_no->fix_imine check_reductant Check Reducing Agent imine_yes->check_reductant reductant_old Is the reductant old or improperly stored? check_reductant->reductant_old reductant_stoich Is stoichiometry correct (typically 1.1-1.5 eq)? reductant_old->reductant_stoich No fix_reductant Use fresh, anhydrous reductant Verify stoichiometry reductant_old->fix_reductant Yes reductant_stoich->fix_reductant No

Caption: Troubleshooting workflow for incomplete reactions.

Expert Insight: Before starting the reaction, ensure your reducing agent is fresh and has been stored under anhydrous conditions. STAB, for instance, can lose activity upon exposure to atmospheric moisture.[8] A simple test is to add a small amount to water; vigorous hydrogen evolution indicates it is still active.

Q3: I'm struggling with purification. My compound streaks badly on silica gel columns and the fractions are impure.

This is a classic problem when purifying amines via standard silica gel chromatography. The basic nitrogen atoms in your product interact strongly with the acidic silanol groups (Si-OH) on the surface of the silica, leading to poor peak shape and irreversible adsorption.

Solutions for Purification:

  • Modify the Mobile Phase: The most effective solution is to add a small amount of a basic modifier to your eluent to deprotonate the silica surface and compete for binding sites.

    • Recommended: Add 0.5-2% triethylamine (Et₃N) or ammonium hydroxide (NH₄OH) to your solvent system (e.g., Ethyl Acetate/Hexanes or DCM/Methanol).

  • Use Deactivated Silica: You can purchase silica gel that has been pre-treated or "deactivated" with a base, which is specifically designed for the purification of amines.

  • Employ Acid-Base Extraction: Leverage the basicity of your product for a highly effective, chromatography-free purification step.

    • Dissolve the crude reaction mixture in an organic solvent (e.g., ethyl acetate).

    • Extract with an acidic aqueous solution (e.g., 1M HCl). Your amine product will become protonated and move into the aqueous layer, leaving non-basic impurities behind in the organic layer.

    • Wash the acidic aqueous layer with fresh organic solvent to remove any trapped impurities.

    • Carefully basify the aqueous layer with a strong base (e.g., NaOH or NaHCO₃) until pH > 10.

    • Extract the now-neutral amine product back into an organic solvent.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the purified product.

Frequently Asked Questions (FAQs)

Q: What are the optimal storage conditions for N-(Furan-2-ylmethyl)-2-morpholinoethanamine to prevent degradation? A: The furan ring can be susceptible to oxidation and degradation, especially in the presence of light and acid.[10][11] The morpholine nitrogen can also be oxidized. For long-term stability, store the compound as a solid in a tightly sealed vial under an inert atmosphere (argon or nitrogen), protected from light, and at a low temperature (e.g., -20°C).[12]

Q: My NMR or Mass Spec data is inconsistent between batches, even when the yield is similar. What could be the cause? A: This points to subtle variations in the reaction pathway or product stability.

  • Furan Ring Instability: Under overly acidic conditions, the furan ring can undergo cleavage or polymerization, leading to complex mixtures that may be difficult to detect by simple TLC.[10] Ensure your pH is well-controlled.

  • Workup-Induced Changes: If your workup involves prolonged exposure to acid or heat, you may be inducing degradation.[13] Keep workup procedures as brief and mild as possible.

  • Residual Solvents: Ensure all solvents are thoroughly removed under vacuum, as they can alter the chemical environment and affect analytical results.

Q: Which reducing agent do you recommend for the most reproducible synthesis? A: For general laboratory-scale synthesis, Sodium triacetoxyborohydride (STAB) is highly recommended.[5] Its selectivity for the imine allows for a convenient one-pot procedure with less risk of reducing the starting aldehyde compared to NaBH₄.[5][8] While NaBH₃CN is also effective, the toxicity concerns make STAB a safer and more modern choice for most applications.

Parameter Sodium Borohydride (NaBH₄) Sodium Cyanoborohydride (NaBH₃CN) Sodium Triacetoxyborohydride (STAB)
Selectivity Low (reduces aldehydes/ketones)High (reduces imines > carbonyls)[5][7]Very High (highly selective for imines)[5]
Procedure Two-step (pre-form imine)One-potOne-pot[8]
Solvents Protic (MeOH, EtOH)[8]Protic (MeOH)[8]Aprotic (DCE, DCM, THF)[8]
Pros Inexpensive, readily availableEffective in one-pot reactionsHigh selectivity, mild, safe byproducts
Cons Reduces starting aldehyde[7]Highly toxic (HCN release risk)[5]Moisture sensitive, more expensive

Protocols for Reproducible Results

Protocol 1: Synthesis via Reductive Amination using STAB

This protocol is designed to be a reliable starting point for consistent synthesis.

G cluster_0 Reaction Setup cluster_1 Workup & Isolation a 1. Dissolve 2-morpholinoethanamine (1.0 eq) and furfural (1.0 eq) in anhydrous DCM. b 2. Stir for 20-30 min at room temperature. a->b c 3. Add STAB (1.2 eq) portion-wise over 10 min. b->c d 4. Stir overnight (12-16 h) at room temperature. c->d e 5. Quench reaction slowly with saturated NaHCO₃ solution. d->e f 6. Separate layers. Extract aqueous layer with DCM (2x). e->f g 7. Combine organic layers, wash with brine, dry over Na₂SO₄. f->g h 8. Filter and concentrate under reduced pressure. g->h

Caption: Recommended workflow for synthesis.

Step-by-Step Methodology:

  • To a round-bottom flask charged with a magnetic stir bar, add 2-morpholinoethanamine (1.0 eq) and anhydrous dichloromethane (DCM).

  • Add freshly distilled furfural (1.0 eq) and stir the solution at room temperature for 20-30 minutes to facilitate imine formation.

  • Carefully add sodium triacetoxyborohydride (STAB, 1.2 eq) in small portions over 10 minutes. The reaction may be mildly exothermic.

  • Allow the reaction to stir at room temperature for 12-16 hours. Monitor progress by TLC or LC-MS.

  • Once complete, slowly quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice more with DCM.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Remove the solvent under reduced pressure to yield the crude product, which can then be purified.

Protocol 2: Purification by Column Chromatography
  • Prepare a silica gel column.

  • Prepare the eluent. A good starting point is a gradient of 0-10% Methanol in Dichloromethane, with 1% triethylamine (Et₃N) added to the entire mobile phase.

  • Dissolve the crude product in a minimal amount of the initial eluent.

  • Load the sample onto the column and begin elution.

  • Collect fractions and analyze by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

References

  • Wikipedia. Reductive amination. [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Morpholine. [Link]

  • Lian, K., et al. (2018). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Journal of Analytical Methods in Chemistry. [Link]

  • Galkin, K. I., & Sandulenko, I. V. (2025). Linking Fluorine with Bio-Derived Furfural: Aiming Towards More Sustainable Fluorinated Polymers and Drugs. Molecules. [Link]

  • ResearchGate. Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. [Link]

  • Lin, A. E., et al. (2016). Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Chemical Research in Toxicology. [Link]

  • ResearchGate. Determination of morpholine in air by derivatisation with 1-naphthylisothiocyanate and HPLC analysis. [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction. [Link]

  • Organic Chemistry Portal. Reductive Amination - Common Conditions. [Link]

  • Grela, M. A., et al. (1985). Very low pressure pyrolysis of furan, 2-methylfuran and 2,5-dimethylfuran. The stability of the furan ring. The Journal of Physical Chemistry. [Link]

  • Reddit. What's wrong with my reductive amination? I barely got any product. [Link]

  • Reddit. Reductive amination difficulties - poor conversion. [Link]

  • Chemistry Stack Exchange. What is the order of stability of the resonance structures of furan?. [Link]

  • Khimiya Geterotsiklicheskikh Soedinenii. View of Stability of the Furan Ring During Bromination. [Link]

  • Enago Academy. (2017). Can Reproducibility in Chemical Research be Fixed?. [Link]

  • Multi-Step Synthesis Problems in Organic Chemistry. Multi Synthesis Problems Organic Chemistry. [Link]

  • Reddit. Reproducibility of Synthesis papers. [Link]

  • International Journal of Advanced Biological and Biomedical Research. (2024). Furan: A Promising Scaffold for Biological Activity. [Link]

  • Der Pharma Chemica. (2015). N-(Furan-2-ylmethyl)-cyanoacetamide in heterocyclic synthesis. [Link]

  • PubMed Central. Green Synthesis, Antioxidant, and Plant Growth Regulatory Activities of Novel α-Furfuryl-2-alkylaminophosphonates. [Link]

  • Lenci, E., et al. (2018). Diversity-Oriented Synthesis and Chemoinformatic Analysis of the Molecular Diversity of sp3-Rich Morpholine Peptidomimetics. Frontiers in Chemistry. [Link]

  • Oriental Journal of Chemistry. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. [Link]

  • Organic Chemistry Portal. Synthesis of morpholines. [Link]

  • PubMed. Conformational effects on the activity of drugs. 10. Synthesis, conformation, and pharmacological properties of 1-(2,5-dimethoxyphenyl)-2-aminoethanols and their morpholine analogues. [Link]

  • Organic Chemistry: How to... Approach to Synthesis Problems. [Link]

  • PubMed Central. Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides. [Link]

  • PubChem. 2-Morpholinoethylamine. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Validating the Biological Target of N-(Furan-2-ylmethyl)-2-morpholinoethanamine

Abstract: The precise identification and validation of a drug's biological target is a cornerstone of modern therapeutic development, profoundly influencing its trajectory and probability of clinical success.[1][2][3] Th...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The precise identification and validation of a drug's biological target is a cornerstone of modern therapeutic development, profoundly influencing its trajectory and probability of clinical success.[1][2][3] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the molecular target of the novel compound N-(Furan-2-ylmethyl)-2-morpholinoethanamine. While public domain data on this specific molecule is limited[4], its structure, incorporating furan and morpholine moieties known for biological activity[5][6][7][8], suggests it is a candidate for targeted therapies. This document outlines a multi-pronged approach employing orthogonal, industry-standard methodologies to build a robust body of evidence for target engagement and functional relevance. We will compare and contrast three powerful techniques: Cellular Thermal Shift Assay (CETSA), Affinity Purification-Mass Spectrometry (AP-MS), and CRISPR-Cas9 genetic validation.

Introduction: The Imperative of Target Validation

In the journey of drug discovery, a candidate molecule's success is fundamentally tied to its interaction with a specific biological target.[1] Target validation is the critical process of verifying that modulating a potential target (e.g., a protein) with a compound will elicit the desired therapeutic effect.[2][9][] Undertaking this validation at an early stage significantly increases the confidence in a drug candidate, reduces the high attrition rates in clinical trials, and ultimately saves considerable time and resources.[11][12]

N-(Furan-2-ylmethyl)-2-morpholinoethanamine, hereafter referred to as "Compound-FM," is a synthetic organic molecule containing structural motifs found in various bioactive agents.[5][6][8] For the purpose of this guide, we will operate under a common drug discovery scenario: a phenotypic screen has shown that Compound-FM inhibits cancer cell proliferation, and preliminary computational models suggest it may target a hypothetical protein kinase, "Kinase-X," a common target class in oncology.

This guide will provide the experimental frameworks to answer two fundamental questions:

  • Does Compound-FM directly bind to Kinase-X inside a living cell?

  • Is the inhibition of Kinase-X the primary mechanism by which Compound-FM exerts its anti-proliferative effects?

To address these questions, we will explore three complementary techniques, each offering a unique line of evidence.

Methodology 1: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful biophysical method used to assess target engagement in a physiological context, such as within intact cells or even tissue samples.[13][14] The core principle is that the binding of a ligand, like Compound-FM, typically stabilizes its target protein, making it more resistant to thermal denaturation.[15][16] This change in thermal stability is measured to confirm a direct interaction.[17]

Causality and Experimental Rationale

We choose CETSA as the first step because it is a label-free assay that confirms target engagement in the most relevant environment: the living cell.[17] This accounts for factors like cell permeability and intracellular metabolism, which are missed in assays using purified proteins. A positive result—a "thermal shift"—provides strong evidence that Compound-FM reaches and binds to Kinase-X under physiological conditions.

Experimental Protocol: CETSA for Kinase-X
  • Cell Culture: Culture a cancer cell line known to express Kinase-X (e.g., HeLa cells) to ~80% confluency.

  • Compound Treatment: Treat cells with either Compound-FM (e.g., at 10 µM) or a vehicle control (e.g., 0.1% DMSO) for 1 hour at 37°C.

  • Thermal Challenge: Aliquot the cell suspensions into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 64°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Protein Extraction: Lyse the cells via freeze-thaw cycles.

  • Separation of Fractions: Separate the soluble protein fraction (containing non-denatured proteins) from the precipitated, denatured proteins by high-speed centrifugation (e.g., 20,000 x g for 20 minutes).

  • Detection: Analyze the amount of soluble Kinase-X remaining at each temperature point using Western Blot with a specific anti-Kinase-X antibody. Quantify band intensity using densitometry.

Data Presentation & Interpretation

The results are plotted as the percentage of soluble Kinase-X remaining versus temperature. A successful experiment will show a rightward shift in the melting curve for the Compound-FM-treated cells compared to the vehicle control.

Table 1: Hypothetical CETSA Data for Compound-FM and Kinase-X

Temperature (°C) % Soluble Kinase-X (Vehicle) % Soluble Kinase-X (Compound-FM)
48 100 100
50 95 98
52 80 92
54 50 (Tm) 85
56 25 75
58 10 50 (Tm)

| 60 | 5 | 28 |

This shift in the apparent melting temperature (Tm) indicates that Compound-FM binding stabilizes Kinase-X.

Visualization: CETSA Workflow

CETSA_Workflow cluster_cell_culture Cellular Phase cluster_heating Biophysical Challenge cluster_analysis Analysis Phase start Culture Cells Expressing Target treat Treat with Compound-FM or Vehicle Control start->treat heat Heat Aliquots Across Temperature Gradient treat->heat lyse Lyse Cells heat->lyse centrifuge Centrifuge to Separate Soluble vs. Precipitated lyse->centrifuge detect Detect Soluble Target (e.g., Western Blot) centrifuge->detect plot Plot Melting Curves & Determine T_m Shift detect->plot

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Methodology 2: Affinity Purification-Mass Spectrometry (AP-MS)

While CETSA confirms target engagement, it is a biased approach that only looks at the predetermined candidate target. To uncover the full spectrum of Compound-FM's binding partners, including potential off-targets, an unbiased method like Affinity Purification-Mass Spectrometry (AP-MS) is invaluable.[18][19] This technique uses a modified version of the compound as "bait" to pull its binding proteins out of a cell lysate for identification by mass spectrometry.[20][21]

Causality and Experimental Rationale

The rationale for AP-MS is to move from a hypothesis-driven (Is Kinase-X the target?) to a discovery-oriented approach (What are all the targets?).[22] This is crucial for two reasons: it can definitively confirm Kinase-X as a primary interactor and, just as importantly, identify off-targets that could lead to toxicity or polypharmacology. A successful AP-MS experiment will show significant enrichment of Kinase-X in the Compound-FM pulldown compared to controls.

Experimental Protocol: AP-MS for Compound-FM
  • Bait Synthesis: Synthesize an analog of Compound-FM that includes a linker and a reactive group (e.g., an alkyne) suitable for click chemistry-based immobilization onto affinity beads. A control compound, structurally similar but designed to be inactive, should also be synthesized.

  • Immobilization: Covalently attach the "bait" and "inactive control" compounds to Sepharose beads.

  • Lysate Preparation: Prepare a native protein lysate from the target cancer cell line.

  • Affinity Pulldown: Incubate the lysate with the compound-conjugated beads (and control beads) to allow for protein binding.

  • Washing: Perform stringent washes to remove non-specific binders.

  • Elution & Digestion: Elute the bound proteins and digest them into peptides using trypsin.[19]

  • LC-MS/MS Analysis: Analyze the peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the proteins.[22]

Data Presentation & Interpretation

The data is analyzed by comparing the abundance of proteins pulled down by the active Compound-FM bait versus the inactive control and/or empty beads. A successful result is a high, statistically significant enrichment ratio for the target protein.

Table 2: Hypothetical AP-MS Results for Compound-FM

Protein ID Protein Name Enrichment Ratio (Bait vs. Control) p-value Interpretation
P00533 Kinase-X (EGFR) 52.4 < 0.0001 High-Confidence Hit
Q15418 Kinase-Y (MAPK14) 1.8 0.45 Non-significant
P62258 Actin, cytoplasmic 1 1.2 0.89 Non-specific binder

| P31946 | HSP90 | 2.5 | 0.04 | Potential weak interactor |

These results strongly suggest that Kinase-X is a specific, high-affinity binding partner of Compound-FM.

Visualization: AP-MS Workflow

APMS_Workflow cluster_prep Preparation cluster_binding Binding & Purification cluster_analysis Identification bait Synthesize & Immobilize Compound-FM 'Bait' on Beads incubate Incubate Lysate with Bait Beads bait->incubate lysate Prepare Native Cell Lysate lysate->incubate wash Wash to Remove Non-Specific Binders incubate->wash elute Elute Bound Proteins wash->elute digest Trypsin Digestion elute->digest ms LC-MS/MS Analysis digest->ms identify Identify & Quantify Enriched Proteins ms->identify

Caption: Workflow for Affinity Purification-Mass Spectrometry (AP-MS).

Methodology 3: Genetic Validation with CRISPR-Cas9

The "gold standard" for target validation is to demonstrate that the compound's cellular phenotype depends on the presence of the target.[12][23] CRISPR-Cas9 gene editing technology provides a precise way to achieve this.[][25] By creating a cell line where the gene for Kinase-X is knocked out, we can test if the cells become resistant to Compound-FM.

Causality and Experimental Rationale

This experiment directly tests the functional link between the target and the drug's effect. If Compound-FM's anti-proliferative activity is mediated through Kinase-X, then removing Kinase-X should render the compound ineffective.[26] This provides the strongest evidence that Kinase-X is not just a binding partner, but the functionally relevant target for the observed phenotype. It is crucial to use orthogonal strategies to rule out off-target effects of the CRISPR system itself.[26][27]

Experimental Protocol: CRISPR-Cas9 Knockout
  • gRNA Design: Design and validate guide RNAs (gRNAs) that specifically target an early exon of the Kinase-X gene to ensure a functional knockout.

  • Transfection: Transfect the cancer cell line with Cas9 nuclease and the validated Kinase-X gRNA.

  • Clonal Selection: Isolate single cells and expand them into clonal populations.

  • Knockout Validation: Screen the clones to confirm the absence of Kinase-X protein expression by Western Blot and verify the gene edit by sequencing. Select a validated knockout (KO) clone and a wild-type (WT) clone (that went through the same process but retained the gene) for further experiments.

  • Phenotypic Assay: Treat both WT and Kinase-X KO cell lines with a dose-response of Compound-FM.

  • Viability Measurement: After 72 hours, measure cell viability using a standard method (e.g., CellTiter-Glo®).

  • Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) value for Compound-FM in both cell lines.

Data Presentation & Interpretation

A significant rightward shift in the dose-response curve and a large increase in the IC50 value for the KO cell line compared to the WT cell line validates the target.

Table 3: Hypothetical Cell Viability (IC50) Data

Cell Line Target Status Compound-FM IC50 Interpretation
Parental (WT) Kinase-X ++ 50 nM Potent anti-proliferative effect

| Kinase-X KO Clone | Kinase-X -- | > 10,000 nM | Complete resistance to compound |

This result demonstrates that the presence of Kinase-X is required for Compound-FM's activity.

Visualization: Logic of Genetic Validation

CRISPR_Logic cluster_wt Wild-Type (WT) Cells cluster_ko Kinase-X Knockout (KO) Cells compound_wt Compound-FM target_wt Kinase-X (Present) compound_wt->target_wt binds & inhibits phenotype_wt Cell Death (Low IC50) target_wt->phenotype_wt leads to compound_ko Compound-FM target_ko Kinase-X (Absent) compound_ko->target_ko cannot bind phenotype_ko Cell Survival (High IC50) target_ko->phenotype_ko leads to hypothesis Hypothesis: Compound-FM's effect is on-target

Caption: Logical framework for CRISPR-Cas9 based target validation.

Synthesis and Conclusion

Validating the biological target of a novel compound is a multi-faceted challenge that requires the convergence of evidence from orthogonal approaches. By systematically employing the three methodologies detailed in this guide, researchers can build a compelling and robust case for the mechanism of action of N-(Furan-2-ylmethyl)-2-morpholinoethanamine.

  • CETSA provides the initial, crucial evidence of direct target engagement within the complex milieu of a living cell.

  • AP-MS broadens the investigation, offering an unbiased view of the compound's interactome, confirming the primary target and revealing potential off-targets.

  • CRISPR-Cas9 Knockout delivers the definitive functional link, confirming that the compound's desired phenotype is dependent on the presence of the validated target.

Together, these methods form a powerful, self-validating workflow. A positive outcome in all three—observing a thermal shift, pulling down the target protein, and inducing resistance upon gene knockout—provides the highest possible degree of confidence that Kinase-X is the true biological target of Compound-FM. This rigorous validation is an indispensable step, paving the way for confident progression into lead optimization and preclinical development.

References

  • University College London. (n.d.). Target Identification and Validation (Small Molecules). Retrieved from [Link]

  • Fiveable. (n.d.). Affinity purification-mass spectrometry (AP-MS) | Proteomics Class Notes. Retrieved from [Link]

  • EMBL-EBI. (n.d.). High-throughput: Affinity purification mass spectrometry. Retrieved from [Link]

  • Plateforme Protéomique de l'UdS. (2018). Discovery of protein-protein interactions by affinity purification and mass spectrometry (AP-MS). Retrieved from [Link]

  • MtoZ Biolabs. (n.d.). Drug Target Identification and Validation. Retrieved from [Link]

  • Jafari, R., Almqvist, H., Axelsson, H., et al. (2014). The cellular thermal shift assay for in situ drug target engagement and mechanistic biomarker studies. Nature Protocols, 9(9), 2100-2122. (Note: This is a representative authoritative source for the CETSA protocol, URL would be to the specific journal article).
  • WJBPHS. (2023). Target identification and validation in research. Retrieved from [Link]

  • Drug Target Review. (2014). Molecular Target Validation in preclinical drug discovery. Retrieved from [Link]

  • Almqvist, H. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. Retrieved from [Link]

  • MDPI. (2018). Biophysical Techniques for Target Validation and Drug Discovery in Transcription-Targeted Therapy. Molecules, 23(4), 893. Retrieved from [Link]

  • Expert Opinion on Drug Discovery. (2008). Target validation: A door to drug discovery. Retrieved from [Link]

  • Robers, M. B., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 16(12), 2907-2919. Retrieved from [Link]

  • Frye, S. V. (2010). Target Validation: Linking Target and Chemical Properties to Desired Product Profile. Parasitology, 137(13), 1893-1899. Retrieved from [Link]

  • Pelago Bioscience. (n.d.). CETSA. Retrieved from [Link]

  • Biocompare. (2022). Target Validation with CRISPR. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). CRISPR Cas9 Gene Editing. Retrieved from [Link]

  • Gilbert, L. A., et al. (2014). Cornerstones of CRISPR-Cas in drug development and therapy. Nature Reviews Drug Discovery, 13(10), 723-736. Retrieved from [Link]

  • Wikipedia. (n.d.). Thermal shift assay. Retrieved from [Link]

  • CD Genomics. (n.d.). CRISPR Off-Target Validation. Retrieved from [Link]

  • PubChem. (n.d.). 2-Morpholinoethylamine. Retrieved from [Link]

  • ResearchGate. (2013). Morpholines. Synthesis and Biological Activity. Retrieved from [Link]

  • Molecules. (2017). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (2023). Targeted Modification of furan-2-carboxaldehydes into Michael Acceptor Analogs Yielded Long-Acting Hemoglobin Modulators with Dual Antisickling Activities. Retrieved from [Link]

  • Oriental Journal of Chemistry. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Retrieved from [Link]

  • PubChem. (n.d.). N-(furan-2-ylmethyl)-8-sulfanylquinoline-4-carboxamide. Retrieved from [Link]

  • ResearchGate. (2024). Biological activities of morpholine derivatives and molecular targets involved. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to the Structure-Activity Relationship (SAR) of Furan-Morpholine Scaffolds as Monoamine Oxidase Inhibitors

Prepared by: Gemini, Senior Application Scientist This guide provides an in-depth analysis of the structure-activity relationships (SAR) for N-(Furan-2-ylmethyl)-2-morpholinoethanamine and its closely related analogues....

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides an in-depth analysis of the structure-activity relationships (SAR) for N-(Furan-2-ylmethyl)-2-morpholinoethanamine and its closely related analogues. While direct SAR studies on this specific parent compound are not extensively published, the furan and morpholine moieties are well-established "privileged pharmacophores" in medicinal chemistry, particularly in the design of neuromodulatory agents.[1][2] This document synthesizes data from authoritative studies on analogous structures to construct a robust SAR model, focusing on their potent activity as inhibitors of Monoamine Oxidase (MAO), key enzymes in the pathophysiology of depression and neurodegenerative disorders like Parkinson's disease.[3][4]

The Pharmacophoric Core: Unpacking the Furan-Morpholine Scaffold

Monoamine oxidases (MAO-A and MAO-B) are mitochondrial enzymes responsible for the oxidative deamination of neurotransmitters such as serotonin, dopamine, and norepinephrine.[3] Their inhibition can restore neurotransmitter levels, representing a key therapeutic strategy. The N-(Furan-2-ylmethyl)-2-morpholinoethanamine structure combines three key chemical motifs, each contributing to its potential biological activity.

  • Furan Ring: This aromatic heterocycle can engage in crucial π-π stacking interactions with aromatic amino acid residues (e.g., Tyrosine, Phenylalanine) within the enzyme's active site. The oxygen atom can also act as a hydrogen bond acceptor.[5]

  • Morpholine Ring: Often incorporated into drug candidates to improve physicochemical properties like water solubility and metabolic stability, the morpholine ring can also form critical hydrogen bonds with the enzyme target.[2][6] Its nitrogen atom is basic and typically protonated at physiological pH, allowing for ionic interactions.

  • Ethylamine Linker: This flexible linker provides the necessary distance and orientation for the furan and morpholine moieties to bind optimally within the active site of the target enzyme.

Below is a diagram illustrating the core scaffold and the key regions where structural modifications can be made to probe the SAR.

cluster_0 N-(Furan-2-ylmethyl)-2-morpholinoethanamine Scaffold cluster_1 Key Modification Zones A Furan Ring (Aromatic Binding) B Ethylamine Linker (Spacer & Conformation) A->B Modification Site 1 (Linker Alteration) R1 R1 (Furan Substitution) A->R1 e.g., Halogens, Alkyl C Morpholine Ring (Solubility & H-Bonding) B->C Modification Site 2 (Ring Substitution) R2 R2 (Linker Modification) B->R2 e.g., Propargyl, Amide R3 R3 (Morpholine Analogs) C->R3 e.g., Piperidine, Thiomorpholine

Caption: Core scaffold highlighting key pharmacophoric regions and potential modification sites.

Comparative SAR Analysis of Key Analogues

To build a predictive SAR model, we will analyze experimental data from two distinct but structurally related classes of MAO inhibitors.

Case Study 1: The Critical Role of the Furan-Linker Moiety

A study on N-(furan-2-ylmethyl)-N-prop-2-yn-1-amine derivatives provides powerful insights into how modifications to the amine and its substituent dramatically affect potency and selectivity for MAO-A versus MAO-B.[7] The propargyl group (a C≡CH moiety) is a well-known "warhead" that can form a covalent bond with the FAD cofactor of MAO, often leading to irreversible inhibition.

Compound IDR Group (on Nitrogen)hMAO-A IC₅₀ (µM)hMAO-B IC₅₀ (µM)Selectivity Index for MAO-B (SI = IC₅₀ᴬ / IC₅₀ᴮ)
F2MPA -CH₃> 1008.56> 11.68
F2EPA -CH₂CH₃> 10011.20> 8.92
F2PPA -CH₂C≡CH10.150.4323.60
Data synthesized from Carradori et al., ACS Chem. Neurosci. (2018).[7]

Analysis & Causality:

  • Dominance of the Propargyl Group: The introduction of a propargyl group (F2PPA) increases MAO-B inhibitory potency by over 20-fold compared to simple alkyl (methyl, ethyl) substitutions. This highlights the effectiveness of the propargylamine moiety as a pharmacophore for MAO-B inhibition.

  • Selectivity: While showing modest MAO-A activity, F2PPA is over 23-fold more selective for MAO-B. This selectivity is crucial for treating Parkinson's disease, where MAO-B is the primary target for preventing dopamine degradation.[3]

  • Implication for Core Scaffold: These results strongly suggest that modifying the ethylamine linker of our parent scaffold to a propargylamine would be a highly effective strategy to create a potent and selective MAO-B inhibitor.

Case Study 2: Influence of the Morpholine-Aryl Moiety

In a separate class of morpholine-based chalcones, SAR studies reveal how substitutions on an adjacent phenyl ring can fine-tune inhibitory activity against both MAO isoforms.[8] This informs how the environment around the morpholine ring impacts binding.

Compound IDPhenyl Ring Substitution (R')hMAO-A IC₅₀ (µM)hMAO-B IC₅₀ (µM)Selectivity Index for MAO-B (SI)
MO1 4-NO₂> 100.030 > 333
MO2 2-Cl> 100.70> 14
MO7 4-OCH₃7.10.250.035 (MAO-A selective)
Data synthesized from Uçar et al., J. Enzyme Inhib. Med. Chem. (2021).[8]

Analysis & Causality:

  • Electron-Withdrawing Groups Enhance MAO-B Inhibition: The compound with a strong electron-withdrawing nitro group (MO1) at the para-position is the most potent and highly selective MAO-B inhibitor in the series, with an IC₅₀ value in the nanomolar range (30 nM).[8] This suggests that the electronic properties of substituents significantly influence interactions within the MAO-B active site.

  • Electron-Donating Groups Shift Selectivity: Conversely, an electron-donating methoxy group (MO7) drastically reduces MAO-B selectivity and introduces potent MAO-A inhibition. This demonstrates that the electronic and steric profile of substituents can completely switch the selectivity profile between the two enzyme isoforms.

  • Implication for Core Scaffold: While our parent scaffold lacks an adjacent phenyl ring, this data underscores the sensitivity of the morpholine pharmacophore to its electronic environment. Designing derivatives where the furan ring is substituted with electron-withdrawing groups could potentially enhance MAO-B potency, mirroring the effect seen in the chalcone series.

Experimental Design and Methodologies

A systematic SAR study follows a logical, iterative workflow. The goal is to synthesize novel analogues, test their biological activity, and use the resulting data to design the next round of compounds.

SAR_Workflow A Lead Scaffold Design (N-(Furan-2-ylmethyl) -2-morpholinoethanamine) B Chemical Synthesis of Derivatives A->B C Purification & Characterization (HPLC, NMR, MS) B->C D In Vitro Biological Assay (MAO Inhibition) C->D E Data Analysis (IC50 Determination, SAR) D->E F Design of Next-Gen Derivatives E->F F->B Iterative Optimization Cycle

Caption: A typical workflow for a Structure-Activity Relationship (SAR) study.

Protocol 1: Representative Synthesis via Reductive Amination

This protocol describes the synthesis of the parent scaffold, N-(Furan-2-ylmethyl)-2-morpholinoethanamine. This method is widely applicable for generating a library of derivatives by using substituted furfural aldehydes.

Objective: To synthesize N-(Furan-2-ylmethyl)-2-morpholinoethanamine.

Materials:

  • Furfural (1.0 eq)

  • 2-Morpholinoethan-1-amine (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Acetic Acid (catalytic amount)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine, Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of furfural (1.0 eq) in DCE, add 2-morpholinoethan-1-amine (1.1 eq) followed by a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1 hour to facilitate the formation of the intermediate imine.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. The addition may be exothermic.

  • Allow the reaction to stir at room temperature for 12-18 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Quench the reaction by slowly adding saturated NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to yield the pure product.

  • Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and HRMS.[3]

Protocol 2: In Vitro MAO Inhibition Assay (Fluorometric)

This protocol outlines a standard, high-throughput method for determining the IC₅₀ values of test compounds against human MAO-A and MAO-B enzymes.[7]

Objective: To determine the potency (IC₅₀) of synthesized derivatives as inhibitors of hMAO-A and hMAO-B.

Materials:

  • MAO-Glo™ Assay Kit (Promega) or similar, which includes:

    • Recombinant human MAO-A and MAO-B enzymes

    • MAO substrate (e.g., Luciferin derivative)

    • Luciferin Detection Reagent

    • Assay Buffer

  • Test compounds dissolved in DMSO (serial dilutions)

  • Reference inhibitors (e.g., Clorgyline for MAO-A, Pargyline for MAO-B)

  • Opaque 96-well microplates

  • Plate-reading luminometer

Procedure:

  • Compound Preparation: Prepare a series of dilutions of the test compounds in assay buffer, typically ranging from 100 µM to 1 pM. Ensure the final DMSO concentration is below 1%.

  • Enzyme Reaction:

    • In an opaque 96-well plate, add 12.5 µL of test compound dilution or reference inhibitor.

    • Add 12.5 µL of the appropriate MAO enzyme (MAO-A or MAO-B) solution.

    • Pre-incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add 25 µL of the MAO substrate to all wells to start the enzymatic reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Detection:

    • Add 50 µL of Luciferin Detection Reagent to each well to stop the reaction and generate a luminescent signal.

    • Incubate for an additional 20 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Conclusion and Future Directions

The comparative analysis strongly indicates that derivatives of N-(Furan-2-ylmethyl)-2-morpholinoethanamine are promising candidates for development as MAO inhibitors. The key SAR insights are:

  • MAO-B Selectivity: Can be dramatically enhanced by replacing the ethylamine linker with a propargylamine moiety.[7]

  • Potency Modulation: Can be tuned by substitutions on the furan ring. Based on analogous series, electron-withdrawing groups are predicted to favor MAO-B inhibition, while electron-donating groups may shift activity towards MAO-A.[8]

  • The Morpholine Core: Serves as a reliable scaffold for maintaining favorable physicochemical properties.

Future work should focus on synthesizing and testing a matrix of derivatives based on these insights:

  • Linker Modification: Synthesize the propargylamine analogue of the parent compound to validate the hypothesis of increased MAO-B potency.

  • Furan Ring Substitution: Create a series of compounds with substituents at the 5-position of the furan ring (e.g., 5-nitro, 5-chloro, 5-methyl) to systematically probe electronic and steric effects.

  • Combination: Synthesize the most promising combinations, such as a derivative featuring both a propargylamine linker and a 5-nitrofuran ring, to maximize MAO-B potency and selectivity.

This iterative, data-driven approach will enable the rapid optimization of this scaffold to produce novel and highly potent MAO inhibitors for potential therapeutic use in neurodegenerative and psychiatric disorders.

References

  • ResearchGate. (n.d.). Development of 5-phenylnitro bearing furan-based chalcones as a new class of potent MAO-B inhibitors | Request PDF. Available at: [Link]

  • Taha, E. A., et al. (2023). Design, Synthesis, and Biological Effect Studies of Novel Benzofuran–Thiazolylhydrazone Derivatives as Monoamine Oxidase Inhibitors. ACS Omega. Available at: [Link]

  • Taha, E. A., et al. (2023). Design, Synthesis, and Biological Effect Studies of Novel Benzofuran–Thiazolylhydrazone Derivatives as Monoamine Oxidase Inhibitors. ACS Omega. Available at: [Link]

  • Verma, A. (2011). Synthesis and biological activity of furan derivatives. SciSpace. Available at: [Link]

  • Verma, A., et al. (2011). Synthesis and Biological Activity of Furan Derivatives. Semantic Scholar. Available at: [Link]

  • Stoyanov, S., et al. (2022). Synthesis, In Silico, and In Vitro Biological Evaluation of New Furan Hybrid Molecules. MDPI. Available at: [Link]

  • Sen, S., et al. (2014). Synthesis and Biological Evaluation of Some Novel Furan Derivatives. PubMed. Available at: [Link]

  • Verma, A., & Pandeya, S. N. (2011). Synthesis and biological activities of furan derivatives. ResearchGate. Available at: [Link]

  • Carradori, S., et al. (2018). N‐methylprop‐2‐yn‐1‐amine (F2MPA): A Potential Cognitive Enhancer with MAO Inhibitor Properties. ACS Chemical Neuroscience. Available at: [Link]

  • El-Naggar, M., et al. (2022). Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. Molecules. Available at: [Link]

  • El-Naggar, M., et al. (2022). Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. ResearchGate. Available at: [Link]

  • Fish, P. V., et al. (2008). Design and synthesis of morpholine derivatives. SAR for dual serotonin & noradrenaline reuptake inhibition. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. Available at: [Link]

  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. Available at: [Link]

  • Khan, I., et al. (2024). Design, synthesis, and in vitro and in silico studies of morpholine derived thiazoles as bovine carbonic anhydrase-II inhibitors. Journal of Molecular Structure. Available at: [Link]

  • Meher, C. P., et al. (2022). An updated review on morpholine derivatives with their pharmacological actions. International Journal of Health Sciences. Available at: [Link]

  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. ResearchGate. Available at: [Link]

  • Uçar, Y., et al. (2021). Morpholine-based chalcones as dual-acting monoamine oxidase-B and acetylcholinesterase inhibitors: synthesis and biochemical investigations. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 2-[4-(Furan-2-ylmethyl)morpholin-3-yl]ethanamine. PubChem. Available at: [Link]

  • Fijałek, Z., et al. (2012). Pharmacological Classification and Activity Evaluation of Furan and Thiophene Amide Derivatives Applying Semi-Empirical ab initio Molecular Modeling Methods. Molecules. Available at: [Link]

  • Meher, C. P., et al. (2022). An updated review on morpholine derivatives with their pharmacological actions. ScienceScholar. Available at: [Link]

  • Singh, H., & Singh, R. K. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry. Available at: [Link]

  • Kumar, A., et al. (2020). A review on pharmacological profile of Morpholine derivatives. ResearchGate. Available at: [Link]

Sources

Validation

A Comparative Guide to the Efficacy of N-(Furan-2-ylmethyl)-2-morpholinoethanamine and Standard Enzyme Inhibitors

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the inhibitory efficacy of the novel compound, N-(Furan-2-ylmethyl)-2-morpholinoethanamine, agains...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the inhibitory efficacy of the novel compound, N-(Furan-2-ylmethyl)-2-morpholinoethanamine, against two key enzymatic targets: Monoamine Oxidase (MAO) and Acetylcholinesterase (AChE). Due to the limited publicly available data on the specific biological activities of N-(Furan-2-ylmethyl)-2-morpholinoethanamine, this document is structured as a proposed investigative roadmap. It outlines the scientific rationale for targeting MAO and AChE, details robust experimental protocols for a head-to-head comparison with established standard inhibitors, and provides a template for data analysis and interpretation.

The core of this guide is to present a self-validating system of protocols that, when executed, will yield a clear, quantitative comparison of the compound's performance. We will delve into the causality behind experimental choices, ensuring that the generated data is both accurate and meaningful.

Introduction: Rationale for Investigation

N-(Furan-2-ylmethyl)-2-morpholinoethanamine is a synthetic compound featuring both a furan ring and a morpholine moiety. Both of these heterocyclic structures are recognized pharmacophores present in a wide array of biologically active compounds. The furan ring is a key component in many compounds with diverse pharmacological properties, including anticancer and antimicrobial activities[1][2][3][4][5]. The morpholine ring is also a privileged scaffold in medicinal chemistry, found in drugs with activities ranging from antidepressant to anti-inflammatory[6][7][8][9].

Given these structural alerts, we hypothesize that N-(Furan-2-ylmethyl)-2-morpholinoethanamine may exhibit inhibitory activity against key enzymes in the central nervous system, namely Monoamine Oxidase (MAO) and Acetylcholinesterase (AChE).

  • Monoamine Oxidase (MAO): MAOs are enzymes that catalyze the oxidative deamination of monoamines, such as serotonin, dopamine, and norepinephrine[10][11]. They exist in two isoforms, MAO-A and MAO-B[12][13]. Inhibitors of MAO-A are effective in treating depression and anxiety, while MAO-B inhibitors are used in the management of Parkinson's and Alzheimer's diseases[10][12]. Several known MAO inhibitors contain morpholine or related heterocyclic structures[6].

  • Acetylcholinesterase (AChE): AChE is a critical enzyme that hydrolyzes the neurotransmitter acetylcholine, terminating the synaptic signal[14][15]. Inhibition of AChE is a primary therapeutic strategy for Alzheimer's disease, myasthenia gravis, and glaucoma[14][16]. A number of AChE inhibitors feature aromatic and heterocyclic components similar to the furan moiety[15][16].

This guide will therefore focus on comparing the in vitro efficacy of N-(Furan-2-ylmethyl)-2-morpholinoethanamine with a panel of standard, well-characterized inhibitors of MAO-A, MAO-B, and AChE.

Selection of Standard Inhibitors for Comparison

For a robust comparative analysis, a selection of standard inhibitors with known potency and selectivity is crucial. The following compounds are proposed as benchmarks:

Target EnzymeStandard InhibitorClassRationale for Selection
MAO-A ClorgylineIrreversible, SelectiveA well-characterized, potent, and selective inhibitor of MAO-A, serving as a gold standard for comparative studies.[13][]
MoclobemideReversible, SelectiveA clinically used reversible inhibitor of MAO-A (RIMA), providing a therapeutically relevant comparison.[][18]
MAO-B Selegiline (L-deprenyl)Irreversible, SelectiveA widely used selective MAO-B inhibitor for Parkinson's disease, offering a strong comparative benchmark.[13][18][19]
RasagilineIrreversible, SelectiveAnother potent and selective MAO-B inhibitor used in the treatment of Parkinson's disease.[][19]
AChE DonepezilReversible, SelectiveA leading, highly selective AChE inhibitor for the treatment of Alzheimer's disease.[15][16][20]
GalantamineReversible, CompetitiveA plant-derived, clinically significant AChE inhibitor with a well-understood mechanism of action.[15][16]

Experimental Protocols

The following sections provide detailed, step-by-step methodologies for the key enzymatic assays. The choice of these assays is based on their reliability, reproducibility, and suitability for high-throughput screening.

Monoamine Oxidase (MAO) Inhibition Assay

This protocol is adapted from established fluorometric and spectrophotometric methods for determining MAO-A and MAO-B inhibition.[10][12][21][22]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of N-(Furan-2-ylmethyl)-2-morpholinoethanamine against human recombinant MAO-A and MAO-B.

Principle: MAO enzymes catalyze the oxidation of a substrate, leading to the production of hydrogen peroxide. This can be detected using a probe that generates a fluorescent or colorimetric signal.

Workflow Diagram:

MAO_Inhibition_Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Test_Compound Prepare serial dilutions of N-(Furan-2-ylmethyl)-2-morpholinoethanamine and standard inhibitors Incubation Incubate enzyme with test compound or control Test_Compound->Incubation Enzyme Prepare human recombinant MAO-A and MAO-B solutions Enzyme->Incubation Substrate Prepare substrate solutions (e.g., Kynuramine for MAO-A/B) Reaction_Initiation Add substrate to initiate the reaction Substrate->Reaction_Initiation Detection_Reagent Prepare detection reagent (e.g., HRP and fluorescent probe) Reaction_Termination Add detection reagent to stop the reaction and generate signal Detection_Reagent->Reaction_Termination Incubation->Reaction_Initiation Reaction_Incubation Incubate to allow for enzymatic reaction Reaction_Initiation->Reaction_Incubation Reaction_Incubation->Reaction_Termination Measurement Measure fluorescence or absorbance using a plate reader Reaction_Termination->Measurement Calculation Calculate % inhibition for each compound concentration Measurement->Calculation IC50 Determine IC₅₀ values using non-linear regression Calculation->IC50 AChE_Inhibition_Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Test_Compound Prepare serial dilutions of N-(Furan-2-ylmethyl)-2-morpholinoethanamine and standard inhibitors Pre_incubation Add enzyme, DTNB, and test compound to wells Test_Compound->Pre_incubation Enzyme Prepare AChE solution Enzyme->Pre_incubation Substrate_DTNB Prepare ATCh and DTNB solutions Substrate_DTNB->Pre_incubation Reaction_Initiation Add ATCh to initiate the reaction Substrate_DTNB->Reaction_Initiation Incubation Incubate for 15 minutes at 25°C Pre_incubation->Incubation Incubation->Reaction_Initiation Kinetic_Reading Measure absorbance at 412 nm over 10 minutes Reaction_Initiation->Kinetic_Reading Rate_Calculation Calculate the rate of reaction (Vmax) Kinetic_Reading->Rate_Calculation Inhibition_Calculation Calculate % inhibition for each concentration Rate_Calculation->Inhibition_Calculation IC50 Determine IC₅₀ values using non-linear regression Inhibition_Calculation->IC50

Caption: Workflow for the in vitro Acetylcholinesterase (AChE) inhibition assay.

Step-by-Step Protocol:

  • Preparation of Reagents:

    • Prepare stock solutions of N-(Furan-2-ylmethyl)-2-morpholinoethanamine and standard inhibitors (Donepezil, Galantamine) in DMSO.

    • Perform serial dilutions in phosphate buffer (pH 8.0).

    • Prepare a working solution of AChE from electric eel or human recombinant sources.

    • Prepare a solution of DTNB in phosphate buffer.

    • Prepare a solution of the substrate, acetylthiocholine (ATCh), in phosphate buffer.

  • Assay Procedure (96-well plate format):

    • To each well, add 140 µL of phosphate buffer, 20 µL of the test compound dilution, 10 µL of DTNB solution, and 20 µL of the AChE solution.

    • Incubate the plate for 15 minutes at 25°C.

    • Initiate the reaction by adding 10 µL of the ATCh solution to each well.

    • Immediately begin measuring the absorbance at 412 nm every minute for 10 minutes using a microplate reader in kinetic mode.

  • Data Acquisition and Analysis:

    • Calculate the rate of reaction (Vmax) for each well by determining the slope of the linear portion of the absorbance versus time curve.

    • Calculate the percentage of inhibition for each concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.

Data Presentation and Interpretation

All quantitative data should be summarized in a clear and concise table to facilitate easy comparison.

Table 1: Comparative Inhibitory Potency (IC₅₀) of N-(Furan-2-ylmethyl)-2-morpholinoethanamine and Standard Inhibitors

CompoundTarget EnzymeIC₅₀ (nM) [Mean ± SEM]Selectivity Ratio (MAO-B/MAO-A)
N-(Furan-2-ylmethyl)-2-morpholinoethanamine MAO-AExperimental ValueCalculated Value
MAO-BExperimental Value
AChEExperimental ValueN/A
Clorgyline MAO-AExperimental ValueCalculated Value
MAO-BExperimental Value
Moclobemide MAO-AExperimental ValueCalculated Value
MAO-BExperimental Value
Selegiline MAO-AExperimental ValueCalculated Value
MAO-BExperimental Value
Rasagiline MAO-AExperimental ValueCalculated Value
MAO-BExperimental Value
Donepezil AChEExperimental ValueN/A
Galantamine AChEExperimental ValueN/A

Note: The selectivity ratio for MAO inhibitors is a critical parameter, indicating the compound's preference for one isoform over the other.

Concluding Remarks and Future Directions

This guide provides a robust framework for the initial characterization of N-(Furan-2-ylmethyl)-2-morpholinoethanamine as a potential inhibitor of MAO and AChE. The proposed experiments will generate crucial data on its potency and selectivity, allowing for a direct comparison with clinically relevant standard drugs.

Should the compound exhibit significant inhibitory activity, further studies would be warranted to elucidate its mechanism of inhibition (e.g., competitive, non-competitive, or mixed-type), reversibility, and potential for off-target effects. Ultimately, this structured approach will provide the foundational data necessary to assess the therapeutic potential of N-(Furan-2-ylmethyl)-2-morpholinoethanamine and guide future drug development efforts.

References

  • Acetylcholinesterase Inhibition Assays for High-Throughput Screening. PubMed Central. [Link]

  • Monoamine Oxidase (MAO) Inhibition Assay. Evotec. [Link]

  • Acetylcholinesterase Inhibitors: Pharmacology and Toxicology. PubMed Central. [Link]

  • Enzyme Inhibition Assays for Monoamine Oxidase. PubMed. [Link]

  • Monoamine Oxidase (MAO) Inhibition Assay. Evotec. [Link]

  • Acetylcholinesterase Inhibition Assays for High-Throughput Screening. ResearchGate. [Link]

  • Acetylcholinesterase Inhibition Assay Kit (Colorimetric) (BA0160). Assay Genie. [Link]

  • Cholinesterase inhibitor. Wikipedia. [Link]

  • MAO Inhibitors. StatPearls - NCBI Bookshelf. [Link]

  • Monoamine oxidase inhibitors. Clinical Gate. [Link]

  • Common acetylcholinesterase inhibitors approved in many parts of the world for the treatment of Alzheimer's disease. ResearchGate. [Link]

  • List of MAO inhibitors + Uses & Side Effects. Drugs.com. [Link]

  • Monoamine oxidase inhibitor. Wikipedia. [Link]

  • Acetylcholinesterase inhibitor. Wikipedia. [Link]

  • Acetylcholinesterase inhibitors. WikEM. [Link]

  • A rapid in vitro assay for evaluating the effects of acetylcholinesterase inhibitors and reactivators in the rat basolateral amygdala. Frontiers. [Link]

  • Monoamine Oxidase Assays. Cell Biolabs, Inc.[Link]

  • High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. Acta Pharmacologica Sinica. [Link]

  • Inhibition of Acetylcholinesterase with Novel 1, 3, 4, Oxadiazole Derivatives: A Kinetic, In Silico, and In Vitro Approach. ACS Omega. [Link]

  • Synthesis and biological evaluation of some novel furan derivatives. ResearchGate. [Link]

  • An updated review on morpholine derivatives with their pharmacological actions. Journal of Drug Delivery and Therapeutics. [Link]

  • Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. NIH. [Link]

  • Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. PubMed Central. [Link]

  • Targeted Modification of furan-2-carboxaldehydes into Michael Acceptor Analogs Yielded Long-Acting Hemoglobin Modulators with Dual Antisickling Activities. NIH. [Link]

  • Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. RSC Publishing. [Link]

  • Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. PubMed. [Link]

  • Discovery of a High-Affinity Fluoromethyl Analog of [11C]5-Cyano-N-(4-(4-methylpiperazin-1-yl)-2-(piperidin-1-yl)phenyl)furan-2-carboxamide ([11C]CPPC) and Their Comparison in Mouse and Monkey as Colony-Stimulating Factor 1 Receptor Positron Emission Tomography Radioligands. ResearchGate. [Link]

  • 2-Morpholinoethylamine. PubChem. [Link]

  • (2-Morpholin-4-yl-2-oxoethyl) furan-2-carboxylate. PubChem - NIH. [Link]

Sources

Comparative

A Guide to Orthogonal Assays for Confirming the Activity of Novel Kinase Inhibitors: A Case Study with N-(Furan-2-ylmethyl)-2-morpholinoethanamine

Authored by: Your Senior Application Scientist This guide provides a comprehensive framework for validating the biological activity of novel small molecule inhibitors, using the hypothetical PI3K/Akt pathway inhibitor, N...

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Your Senior Application Scientist

This guide provides a comprehensive framework for validating the biological activity of novel small molecule inhibitors, using the hypothetical PI3K/Akt pathway inhibitor, N-(Furan-2-ylmethyl)-2-morpholinoethanamine, as a case study. We will explore the rationale behind employing orthogonal assays to build a robust data package, ensuring confidence in your findings before advancing a compound to the next stage of drug development.

Introduction: The Imperative of Orthogonal Validation

In the realm of drug discovery, the initial identification of a "hit" compound from a primary screen is merely the first step in a long and rigorous journey. A primary assay, while excellent for high-throughput screening, often provides a single, and potentially misleading, data point. Artifacts such as compound auto-fluorescence, non-specific reactivity, or off-target effects can lead to a high rate of false positives. Therefore, it is incumbent upon the diligent researcher to confirm the activity of a putative inhibitor through a series of orthogonal assays . These are distinct experimental methods that measure the same biological process through different principles or at different points in the signaling cascade. By building a body of evidence from multiple, independent lines of inquiry, we can be confident that the observed activity is real, on-target, and has the desired functional consequence.

N-(Furan-2-ylmethyl)-2-morpholinoethanamine is a novel small molecule with structural motifs, such as the morpholine ring, that are common in known kinase inhibitors. For the purposes of this guide, we will hypothesize that it has been identified as a potent inhibitor of the PI3K/Akt signaling pathway, a critical regulator of cell proliferation, survival, and metabolism that is frequently dysregulated in cancer. Our primary assay suggests that it inhibits PI3Kα with an IC50 in the nanomolar range. Now, we must confirm and expand upon this finding.

The PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a complex and tightly regulated signaling cascade. A simplified overview is presented below. Our hypothetical inhibitor, N-(Furan-2-ylmethyl)-2-morpholinoethanamine, is believed to target PI3Kα, thereby preventing the phosphorylation and activation of Akt.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kα RTK->PI3K GrowthFactor Growth Factor GrowthFactor->RTK PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt phosphorylates mTORC1 mTORC1 Akt->mTORC1 S6K p70S6K mTORC1->S6K Proliferation Cell Proliferation & Survival S6K->Proliferation Inhibitor N-(Furan-2-ylmethyl)- 2-morpholinoethanamine Inhibitor->PI3K

Figure 1: A simplified diagram of the PI3K/Akt/mTOR signaling pathway, indicating the hypothesized point of inhibition by N-(Furan-2-ylmethyl)-2-morpholinoethanamine.

The Primary Assay: In Vitro PI3Kα Kinase Assay

Our initial hit was identified using a biochemical kinase assay. This type of assay is ideal for high-throughput screening as it is fast, reproducible, and directly measures the ability of a compound to inhibit the enzymatic activity of the target protein in a purified system.

Principle: A common format for this assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, such as the LanthaScreen™ Eu Kinase Binding Assay. In this system, a europium-labeled antibody that recognizes phosphorylated substrate and a fluorescently labeled tracer that binds to the ATP pocket of the kinase are used. When the kinase is active, it phosphorylates its substrate, and the antibody binds, bringing the europium and the tracer in close proximity, resulting in a high FRET signal. An inhibitor that binds to the ATP pocket will displace the tracer, leading to a decrease in the FRET signal.

Abbreviated Protocol:

  • To a 384-well plate, add 2 µL of a serial dilution of N-(Furan-2-ylmethyl)-2-morpholinoethanamine.

  • Add 2 µL of a solution containing recombinant PI3Kα enzyme.

  • Add 2 µL of a solution containing the fluorescently labeled tracer.

  • Incubate for 60 minutes at room temperature to allow for compound binding.

  • Add 2 µL of a solution containing the europium-labeled antibody and the substrate (e.g., PIP2).

  • Incubate for 30 minutes at room temperature.

  • Read the plate on a TR-FRET-compatible plate reader.

Data Interpretation: The data is typically plotted as the percentage of inhibition versus the log of the inhibitor concentration, and the IC50 value is determined from the resulting sigmoidal dose-response curve.

Orthogonal Assays: Building a Case for On-Target Activity

While the primary assay suggests that our compound can inhibit PI3Kα in a test tube, it tells us nothing about its activity in a cellular context. To address this, we will employ a series of orthogonal assays.

Orthogonal_Assays Primary Primary Assay: In Vitro Kinase Assay (Biochemical) Orthogonal1 Orthogonal Assay 1: Western Blot for p-Akt (Target Engagement) Primary->Orthogonal1 Orthogonal2 Orthogonal Assay 2: Cell Viability Assay (Functional Outcome) Primary->Orthogonal2 Orthogonal3 Orthogonal Assay 3: CETSA (Target Engagement) Primary->Orthogonal3 Confidence Increased Confidence in On-Target Activity Orthogonal1->Confidence Orthogonal2->Confidence Orthogonal3->Confidence

Figure 2: The relationship between the primary assay and the orthogonal assays, all contributing to increased confidence in the compound's on-target activity.

Orthogonal Assay 1: Western Blot for Phospho-Akt

Rationale: If N-(Furan-2-ylmethyl)-2-morpholinoethanamine is truly inhibiting PI3Kα in cells, we would expect to see a decrease in the phosphorylation of its direct downstream target, Akt. A western blot is a robust and semi-quantitative method to measure the levels of a specific protein and its post-translational modifications.

Protocol:

  • Seed a cancer cell line known to have an active PI3K/Akt pathway (e.g., MCF-7 or A549) in a 6-well plate and allow cells to adhere overnight.

  • Treat the cells with a dose-response of N-(Furan-2-ylmethyl)-2-morpholinoethanamine for 2-4 hours.

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Separate 20-30 µg of each lysate by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% BSA in TBST for 1 hour.

  • Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-Akt (Ser473).

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Strip the membrane and re-probe for total Akt and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

Data Interpretation: A dose-dependent decrease in the intensity of the phospho-Akt band, relative to the total Akt and loading control, would confirm that the compound is engaging its target and inhibiting the pathway in a cellular context.

Orthogonal Assay 2: Cell Viability/Proliferation Assay

Rationale: The PI3K/Akt pathway is a key driver of cell proliferation and survival. Therefore, an effective inhibitor should lead to a decrease in cell viability or proliferation. This assay measures the functional consequence of inhibiting the pathway.

Protocol (using a resazurin-based assay):

  • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treat the cells with a serial dilution of N-(Furan-2-ylmethyl)-2-morpholinoethanamine.

  • Incubate for 72 hours to allow for effects on proliferation.

  • Add resazurin solution to each well and incubate for 2-4 hours.

  • Measure the fluorescence on a plate reader.

Data Interpretation: Resazurin is converted to the fluorescent resorufin by metabolically active cells. A decrease in fluorescence indicates a reduction in cell viability. The data can be used to calculate a GI50 (concentration for 50% growth inhibition), providing a quantitative measure of the compound's anti-proliferative potency.

Orthogonal Assay 3: Cellular Thermal Shift Assay (CETSA)

Rationale: CETSA is a powerful technique for confirming target engagement in a cellular environment. The principle is that the binding of a ligand (our inhibitor) to its target protein stabilizes the protein, making it more resistant to thermal denaturation.

Protocol:

  • Treat intact cells with N-(Furan-2-ylmethyl)-2-morpholinoethanamine or a vehicle control.

  • Heat the cell suspensions at a range of temperatures.

  • Lyse the cells and separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.

  • Analyze the soluble fraction by western blot for the target protein, PI3Kα.

Data Interpretation: In the vehicle-treated cells, the amount of soluble PI3Kα will decrease as the temperature increases. In the cells treated with our inhibitor, the PI3Kα protein should be more stable, and therefore, more of it will remain in the soluble fraction at higher temperatures. This "thermal shift" is a direct indication of target engagement.

Summary of Assay Comparison

Assay Principle Endpoint Measured Throughput Advantages Disadvantages
Primary: TR-FRET Kinase Assay BiochemicalDirect enzyme inhibitionHighFast, sensitive, direct measure of inhibitionProne to artifacts, not in a cellular context
Orthogonal 1: Western Blot ImmunoassayProtein phosphorylationLowDirect measure of target modulation in cells, semi-quantitativeLow throughput, requires specific antibodies
Orthogonal 2: Cell Viability Metabolic activityCell proliferation/viabilityHighMeasures functional outcome, easy to performIndirect measure of target inhibition, can be affected by off-target toxicity
Orthogonal 3: CETSA Thermal denaturationTarget engagementMediumDirect evidence of target binding in cells, label-freeCan be technically challenging, requires a good antibody for readout

Conclusion: A Multi-faceted Approach to Confidence

The validation of a novel inhibitor is a process of building a compelling, evidence-based case. No single assay is sufficient. By employing a primary biochemical screen and a well-chosen set of orthogonal assays, we have interrogated the activity of N-(Furan-2-ylmethyl)-2-morpholinoethanamine from multiple angles. We have moved from a simple in vitro observation to confirming on-target engagement in a cellular context, and finally, to demonstrating the desired functional outcome. This multi-faceted approach provides the necessary confidence to declare our compound a validated hit and to invest the resources for further optimization and pre-clinical development.

References

  • Western Blotting Principles and Methods: Bio-Rad Laboratories. A comprehensive guide to the principles and techniques of western blotting. [Link]

  • Cellular Thermal Shift Assay (CETSA): Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. The original publication describing the CETSA method. [Link]

  • The PI3K/AKT/mTOR Pathway in Cancer: Hennessy, B. T., et al. (2005). Exploiting the PI3K/AKT pathway for cancer drug discovery. Nature Reviews Drug Discovery, 4(12), 988-1004. A review of the importance of the PI3K/Akt pathway in cancer. [Link]

Validation

A Guide to Characterizing the Selectivity of Novel CNS-Active Compounds: The Case of N-(Furan-2-ylmethyl)-2-morpholinoethanamine

For researchers, scientists, and drug development professionals, establishing a novel compound's selectivity is a critical early step in gauging its therapeutic potential and predicting off-target liabilities. This guide...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, establishing a novel compound's selectivity is a critical early step in gauging its therapeutic potential and predicting off-target liabilities. This guide provides an in-depth, practical framework for determining the selectivity profile of a new chemical entity, using the hypothetical compound N-(Furan-2-ylmethyl)-2-morpholinoethanamine as a case study.

While extensive public data on this specific molecule is not available, its structure provides valuable clues. The presence of a morpholine ring and an N-substituted ethylamine chain are common pharmacophores in ligands targeting aminergic G-protein coupled receptors (GPCRs) and sigma receptors.[1][2] The furan moiety can serve as a bioisostere for other ring systems, influencing physicochemical properties and target engagement.[3][4]

Based on these structural motifs, we will hypothesize that the primary target of N-(Furan-2-ylmethyl)-2-morpholinoethanamine is the Sigma-1 receptor (S1R) , a unique intracellular chaperone protein implicated in a wide range of neurological functions and diseases.[5][6] This guide will outline the process of testing this hypothesis, quantifying selectivity against related targets, and comparing its performance to established S1R ligands.

Part 1: Defining the Selectivity Panel

The first step in any selectivity study is to establish a logical panel of targets. This panel should include the hypothesized primary target and a selection of related off-targets that are structurally similar or frequently show cross-reactivity with ligands of the same class.

Rationale for Target Selection:

  • Primary Target (Hypothesized): Sigma-1 Receptor (S1R)

    • S1R is an endoplasmic reticulum-associated chaperone protein that modulates various signaling pathways and ion channels.[6] Its ligands often contain a nitrogen atom within a cyclic or acyclic scaffold, similar to our compound of interest.[7]

  • Key Related Off-Targets:

    • Sigma-2 Receptor (S2R): The other major subtype of sigma receptors. Assessing binding to S2R is crucial for determining subtype selectivity.[8]

    • Dopamine D2 Receptor (D2R): An aminergic GPCR that can bind morpholine-containing ligands. Off-target activity at D2R can lead to significant CNS side effects.

    • Serotonin 5-HT2A Receptor (5-HT2AR): Another aminergic GPCR where cross-reactivity is common for CNS-active compounds.

    • Muscarinic M1 Receptor (M1R): A cholinergic receptor that can be unintentionally modulated by ligands with amine groups, leading to cognitive or autonomic side effects.[6]

The relationship between these targets is visualized below.

cluster_primary Primary Target cluster_off_targets Key Off-Targets S1R Sigma-1 Receptor (S1R) S2R Sigma-2 Receptor (S2R) S1R->S2R  Assess Selectivity D2R Dopamine D2 Receptor S1R->D2R  Assess Selectivity HT2AR Serotonin 5-HT2A Receptor S1R->HT2AR  Assess Selectivity M1R Muscarinic M1 Receptor S1R->M1R  Assess Selectivity

Caption: Logical relationship between the hypothesized primary target (S1R) and key related off-targets.

Part 2: Experimental Workflow for Selectivity Profiling

A systematic workflow ensures that the data generated is robust, reproducible, and allows for direct comparison between compounds. The process begins with in vitro binding assays to determine affinity, followed by functional assays to assess activity, and is often supplemented by broader safety screening panels.

A Compound Synthesis & Quality Control B Primary Screening: Radioligand Binding Assays (Determine Ki at S1R) A->B C Secondary Screening: Binding Assays vs. Panel (Ki at S2R, D2R, 5-HT2AR, M1R) B->C D Data Analysis: Calculate Selectivity Index (SI) C->D E Functional Assays: (e.g., cAMP for GPCRs) Determine Agonist/Antagonist Activity D->E F Broad Safety Screen: Commercial Panel (e.g., Eurofins SafetyScreen44) E->F G Candidate Profile Report F->G

Caption: A typical experimental workflow for characterizing the selectivity of a novel compound.

Part 3: Core Methodologies

Accurate and reproducible data relies on validated experimental protocols. Below are step-by-step methodologies for the core assays required for this selectivity study.

Protocol 1: Radioligand Competition Binding Assay

This assay measures the affinity (expressed as the inhibition constant, Ki) of a test compound for a specific receptor by quantifying its ability to displace a known high-affinity radioligand.

Objective: To determine the Ki of N-(Furan-2-ylmethyl)-2-morpholinoethanamine and comparator compounds for S1R, S2R, D2R, 5-HT2A, and M1R.

Materials:

  • Membrane Preparations: Commercially available or in-house prepared cell membranes expressing the target receptor (e.g., guinea pig liver membranes for S1R).[9]

  • Radioligands:

    • S1R: -Pentazocine[9][10]

    • S2R: [³H]-DTG (in the presence of (+)-pentazocine to block S1R)[10]

    • D2R: [³H]-Spiperone

    • 5-HT2AR: [³H]-Ketanserin

    • M1R: [³H]-Pirenzepine

  • Test Compounds: N-(Furan-2-ylmethyl)-2-morpholinoethanamine, PRE-084, (+)-Pentazocine.

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding (NSB) Determinand: A high concentration (e.g., 10 µM) of a non-radiolabeled, high-affinity ligand (e.g., Haloperidol for S1R).[9]

  • 96-well plates, filter mats (GF/C), scintillation fluid, and a microplate scintillation counter.

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer. A typical concentration range would be from 10⁻¹¹ M to 10⁻⁵ M.

  • Assay Plate Setup: In a 96-well plate, combine in order:

    • 50 µL of assay buffer (for total binding) or 50 µL of NSB determinand.

    • 50 µL of the diluted test compound.

    • 50 µL of the radioligand at a concentration near its Kd.

    • 150 µL of the membrane preparation (protein concentration optimized for each target).[11]

  • Incubation: Incubate the plate for a predetermined time and temperature to reach equilibrium (e.g., 90 minutes at 37°C for S1R).[9][12]

  • Harvesting: Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter mat, washing several times with ice-cold wash buffer to separate bound from free radioligand.[11]

  • Counting: Dry the filter mat, add scintillation cocktail, and count the radioactivity in a microplate scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Use non-linear regression (sigmoidal dose-response) to determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding).

    • Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[11]

Protocol 2: Functional cAMP Assay for GPCRs

This assay determines whether a compound acts as an agonist or antagonist at a GPCR by measuring changes in the intracellular second messenger, cyclic AMP (cAMP).[13][14]

Objective: To assess the functional activity of N-(Furan-2-ylmethyl)-2-morpholinoethanamine at D2R (Gi-coupled) and 5-HT2AR (Gq-coupled, can influence cAMP indirectly).

Materials:

  • Cell Line: A stable cell line expressing the receptor of interest (e.g., HEK293 or CHO cells).

  • cAMP Assay Kit: A commercial kit based on principles like HTRF, AlphaScreen, or luciferase reporters.[15][16]

  • Forskolin: An adenylyl cyclase activator, used to stimulate cAMP production for studying Gi-coupled receptors.[15]

  • Reference Agonist and Antagonist for each receptor.

Procedure (Example for a Gi-coupled receptor like D2R):

  • Cell Plating: Seed the cells in a 96-well plate and grow to the desired confluency.

  • Compound Addition:

    • Antagonist Mode: Pre-incubate cells with various concentrations of the test compound, then add a known concentration (e.g., EC80) of a reference agonist.

    • Agonist Mode: Add various concentrations of the test compound directly to the cells.

  • Stimulation: Add forskolin to all wells to raise the basal level of cAMP. This allows for the detection of a decrease in cAMP caused by Gi activation.[15]

  • Incubation: Incubate for the time specified by the kit manufacturer (e.g., 30 minutes at room temperature).

  • Lysis and Detection: Lyse the cells and perform the detection steps according to the cAMP kit protocol.[13]

  • Data Analysis:

    • Plot the assay signal against the log concentration of the test compound.

    • Agonist activity is indicated by a dose-dependent decrease in the cAMP signal, from which an EC50 (potency) and Emax (efficacy) can be determined.

    • Antagonist activity is indicated by a dose-dependent reversal of the reference agonist's effect, from which an IC50 (potency) can be determined.

Part 4: Data Analysis and Interpretation

For this guide, we will use realistic, hypothetical data to illustrate the analysis.

Comparator Compounds

To benchmark the performance of our novel compound, we include two well-characterized S1R ligands:

  • PRE-084: A highly selective S1R agonist.[17][18]

  • (+)-Pentazocine: A classic S1R agonist, also used as a radioligand.[19][20]

Quantitative Selectivity Data (Hypothetical)

The table below summarizes the hypothetical binding affinities (Ki, in nM) obtained from the radioligand binding assays. A lower Ki value indicates higher binding affinity.

CompoundS1R Ki (nM)S2R Ki (nM)D2R Ki (nM)5-HT2AR Ki (nM)M1R Ki (nM)
N-(Furan-2-ylmethyl)-2-morpholinoethanamine 15 450 1,200 >10,000 >10,000
PRE-0842.21,800>10,000>10,000>10,000
(+)-Pentazocine3.15802,5008,000>10,000

Data are hypothetical for illustrative purposes.

Calculating the Selectivity Index (SI)

The Selectivity Index (SI) is a critical metric for quantifying how selective a compound is for its primary target over an off-target. It is calculated as a ratio of the affinities.[21][22]

SI = Ki (Off-Target) / Ki (Primary Target)

A higher SI value indicates greater selectivity for the primary target.[23][24] A compound is generally considered "selective" if its SI is >10-fold, and "highly selective" if >100-fold.

CompoundSI (S2R/S1R)SI (D2R/S1R)
N-(Furan-2-ylmethyl)-2-morpholinoethanamine 30-fold 80-fold
PRE-084818-fold>4545-fold
(+)-Pentazocine187-fold806-fold

Data are hypothetical for illustrative purposes.

Interpretation: Based on this hypothetical data, N-(Furan-2-ylmethyl)-2-morpholinoethanamine shows good affinity for the S1R. It demonstrates a 30-fold selectivity over the S2R and an 80-fold selectivity over the D2R. While this represents a promising profile, it is less selective than the comparator compounds PRE-084 and (+)-Pentazocine. This information is crucial for guiding the next steps in a drug discovery program, which might involve medicinal chemistry efforts to improve selectivity.

Comprehensive Safety Screening

Beyond the rationally selected panel, a broader screen against a panel of targets known to be involved in adverse drug reactions (ADRs) is essential for preclinical safety assessment.[25][26] Commercial services like Eurofins' SafetyScreen™ or Reaction Biology's InVEST™ panels provide a cost-effective way to identify potential off-target liabilities early.[27][28][29] These panels typically include a wide range of receptors, ion channels, enzymes, and transporters.[26]

Conclusion

This guide provides a comprehensive framework for the systematic evaluation of a novel compound's selectivity. By combining rational target selection, robust experimental protocols, and quantitative data analysis, researchers can build a detailed pharmacological profile. In our case study of N-(Furan-2-ylmethyl)-2-morpholinoethanamine, the outlined process allows for the validation of its hypothesized primary target (S1R) and a clear, data-driven comparison against established alternatives. This methodical approach is fundamental to identifying promising lead candidates and mitigating the risk of off-target effects in drug development.

References

  • Buccioni, M., Marucci, G., Dal Ben, D., et al. (2011). Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. Purinergic Signalling, 7(4), 463-468. [Link]

  • Nguyen, L., Lucke-Wold, B. P., Mather, J. M., et al. (2015). PRE-084 as a tool to uncover potential therapeutic applications for selective sigma-1 receptor activation. Expert Opinion on Drug Discovery, 10(1), 1-11. [Link]

  • Eurofins Discovery. (n.d.). In Vitro Safety Panels in Pharmacology Profiling. Retrieved from [Link]

  • Mysona, B. A., Zhao, J., De Greef, O., et al. (2020). Sigma-1 receptor agonist, (+)-pentazocine, is neuroprotective in a Brown Norway rat microbead model of glaucoma. Experimental Eye Research, 194, 108003. [Link]

  • Eurofins Discovery. (n.d.). A Tiered Approach - In Vitro SafetyScreen Panels. Retrieved from [Link]

  • Fiveable. (n.d.). Selectivity Index Definition. Retrieved from [Link]

  • Zhu, J., Chu, W., & Xu, J. (2020). Small Molecules Selectively Targeting Sigma-1 Receptor for the Treatment of Neurological Diseases. Journal of Medicinal Chemistry, 63(24), 15237-15265. [Link]

  • Sadeghi, M., Healy, D., & Lingo, P. R. (2014). The effects of sigma (σ1) receptor-selective ligands on muscarinic receptor antagonist-induced cognitive deficits in mice. British Journal of Pharmacology, 171(2), 349-361. [Link]

  • Pharmaron. (n.d.). In Vitro Safety Panel I Binding & Functional Assays. Retrieved from [Link]

  • Walker, J. M., Matsumoto, R. R., Bowen, W. D., et al. (1993). Dissociation of the Motor Effects of (+)-pentazocine From Binding to Sigma 1 Sites. Pharmacology Biochemistry and Behavior, 46(1), 157-166. [Link]

  • ResearchGate. (2011). Innovative functional cAMP assay for studying G protein-coupled receptors: Application to the pharmacological characterization of GPR17. [Link]

  • Reaction Biology. (n.d.). Safety and Off-Target Drug Screening Services. Retrieved from [Link]

  • Wikipedia. (n.d.). Sigma receptor. Retrieved from [Link]

  • Smith, S. B., Martin-Studdard, A., & Ganapathy, V. (2007). Prevention of excitotoxicity in primary retinal ganglion cells by (+)-pentazocine, a sigma receptor-1 specific ligand. Investigative Ophthalmology & Visual Science, 48(8), 3876-3884. [Link]

  • Romero, L., Zamanillo, D., & Merlos, M. (2012). Pharmacology and Therapeutic Potential of Sigma1 Receptor Ligands. Current Pharmaceutical Design, 18(37), 6064-6084. [Link]

  • IGI Global. (2025). Selectivity Index: Significance and symbolism. Retrieved from [Link]

  • Chu, U. B., & Ruoho, A. E. (2016). SIGMA RECEPTOR BINDING ASSAYS. Current Protocols in Pharmacology, 71, 1.34.1-1.34.21. [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2023). Characterization of Novel Sigma Receptor Ligands Derived from Multicomponent Reactions as Efficacious Treatments for Neuropathic Pain. Molecules, 28(15), 5780. [Link]

  • Skuza, G., & Rogóż, Z. (2009). Antidepressant-like effect of PRE-084, a selective sigma1 receptor agonist, in Albino Swiss and C57BL/6J mice. Pharmacological Reports, 61(6), 1179-1183. [Link]

  • Creative Bioarray. (n.d.). cAMP Assay. Retrieved from [Link]

  • Zhao, J., Zha, C., & Smith, S. B. (2014). Sigma receptor ligand, (+)-pentazocine, suppresses inflammatory responses of retinal microglia. Investigative Ophthalmology & Visual Science, 55(6), 3375-3384. [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Dun, Y., Mysona, B., Martin-Studdard, A., et al. (2007). The Sigma Receptor (R1) Ligand (+)-Pentazocine (PTZ) Attenuates Glutamate-Induced Death of Primary Mouse Retinal Ganglion Cells (1ºGC). Investigative Ophthalmology & Visual Science, 48(13), 640. [Link]

  • Szabó, Á., Hanics, J., Földi, T., et al. (2022). Impact of Two Neuronal Sigma-1 Receptor Modulators, PRE084 and DMT, on Neurogenesis and Neuroinflammation in an Aβ 1–42 -Injected, Wild-Type Mouse Model of AD. International Journal of Molecular Sciences, 23(21), 13359. [Link]

  • Annamalai, P., & Ramaswamy, K. (2017). cAMP assays in GPCR drug discovery. Methods in Cell Biology, 142, 51-57. [Link]

  • Chu, U. B., & Ruoho, A. E. (2015). Sigma Receptor Binding Assays. Current Protocols in Pharmacology, 71, 1.34.1–1.34.21. [Link]

  • ResearchGate. (n.d.). The calculated values of the selectivity index (SI) of some compounds. [Link]

  • Griesmaier, E., Kofler, B., & Keller, M. (2012). Neuroprotective effects of the sigma-1 receptor ligand PRE-084 against excitotoxic perinatal brain injury in newborn mice. Experimental Neurology, 237(2), 388-395. [Link]

  • ResearchGate. (n.d.). Comparison of selectivity index (SI) values of the tested compounds. [Link]

  • Lever, J. R., & Lever, S. Z. (2011). Characterization of pulmonary sigma receptors by radioligand binding. Pulmonary Pharmacology & Therapeutics, 24(1), 116-122. [Link]

  • ResearchGate. (2016). How to calculate selectivity index without % cell inhibition and IC50?. [Link]

  • Eurofins Discovery. (n.d.). sigma1 Human Binding Agonist Radioligand LeadHunter Assay. Retrieved from [Link]

  • Naim, M. J., Alam, O., & Alam, M. J. (2016). A review on pharmacological profile of Morpholine derivatives. Journal of Pharmaceutical and Applied Chemistry, 2(1), 7-16. [Link]

  • Cignarella, G., D'Amico, M., & Vetuschi, C. (1987). Conformational effects on the activity of drugs. 10. Synthesis, conformation, and pharmacological properties of 1-(2,5-dimethoxyphenyl)-2-aminoethanols and their morpholine analogues. Journal of Medicinal Chemistry, 30(5), 765-768. [Link]

  • ResearchGate. (2014). (PDF) Morpholines. Synthesis and Biological Activity. [Link]

  • Zhang, Z., & Duan, L. (2020). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Molecules, 25(18), 4235. [Link]

  • ResearchGate. (2016). A review on pharmacological profile of Morpholine derivatives. [Link]

  • Sengpracha, W., & Dej-adisai, S. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Oriental Journal of Chemistry, 35(3). [Link]

Sources

Comparative

In Vivo Validation of N-(Furan-2-ylmethyl)-2-morpholinoethanamine: A Comparative Guide for Preclinical CNS Drug Discovery

Introduction: Rationale and Hypothesized Mechanism of Action N-(Furan-2-ylmethyl)-2-morpholinoethanamine is a novel chemical entity featuring two key pharmacophores: a morpholine ring and a furan moiety. The morpholine r...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Rationale and Hypothesized Mechanism of Action

N-(Furan-2-ylmethyl)-2-morpholinoethanamine is a novel chemical entity featuring two key pharmacophores: a morpholine ring and a furan moiety. The morpholine ring is a privileged scaffold in central nervous system (CNS) drug discovery, known to improve pharmacokinetic properties such as blood-brain barrier permeability and metabolic stability.[1][2][3][4] Its presence in marketed drugs like the antidepressant reboxetine highlights its utility in modulating CNS targets.[4] The furan ring is also a versatile component in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antidepressant, anxiolytic, and anti-inflammatory effects.[5][6][7][8]

Given these structural precedents, we hypothesize that N-(Furan-2-ylmethyl)-2-morpholinoethanamine (hereafter referred to as "Compound X") may act as a modulator of monoaminergic systems, potentially by inhibiting the reuptake of serotonin (5-HT) and/or norepinephrine (NE). This dual-action mechanism is a hallmark of several effective antidepressant and anxiolytic agents. The morpholine group may confer favorable physicochemical properties for CNS penetration, while the furan and ethylamine linker could engage with the substrate-binding sites of monoamine transporters.

This guide provides a comprehensive framework for the in vivo validation of Compound X, comparing its potential efficacy and safety profile against established therapeutic agents.

Hypothesized Signaling Pathway: Monoamine Reuptake Inhibition

The proposed mechanism of action for Compound X centers on the inhibition of presynaptic serotonin (SERT) and norepinephrine (NET) transporters. By blocking these transporters, Compound X would increase the synaptic concentration of these key neurotransmitters, enhancing downstream signaling through their respective receptors (e.g., 5-HT and adrenergic receptors). This enhanced signaling is a well-established therapeutic strategy for mood and anxiety disorders.

Monoamine_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron MA Monoamines (5-HT, NE) Vesicle Vesicle MA->Vesicle Packaging Synapse Vesicle->Synapse SERT SERT/NET CompoundX Compound X CompoundX->SERT Inhibition Synapse->SERT Reuptake Receptor Postsynaptic Receptors Synapse->Receptor Binding MA_Synapse Increased 5-HT & NE Effect Therapeutic Effect (e.g., Antidepressant, Anxiolytic) Receptor->Effect Signal Transduction

Caption: Hypothesized mechanism of Compound X inhibiting monoamine reuptake.

Comparative In Vivo Validation Workflow

A phased in vivo validation approach is essential to systematically evaluate the efficacy, safety, and pharmacokinetic profile of Compound X. This workflow ensures that resources are allocated efficiently, with clear go/no-go decision points.

Validation_Workflow Phase1 Phase 1: Efficacy Screening & Acute Safety PK Pharmacokinetics (PK) - Single Dose - Bioavailability Phase1->PK Tox Acute Toxicology - Dose Range Finding - MTD Determination Phase1->Tox EPM Anxiolytic Model: Elevated Plus Maze (EPM) Phase1->EPM FST Antidepressant Model: Forced Swim Test (FST) Phase1->FST Decision1 Go/No-Go Decision (Efficacy & Safety Window) PK->Decision1 Tox->Decision1 EPM->Decision1 FST->Decision1 Phase2 Phase 2: Dose-Response & Chronic Studies Decision1->Phase2 Favorable Profile DoseResponse Dose-Response Studies (EPM & FST) Phase2->DoseResponse ChronicTox Sub-chronic Toxicology (e.g., 14-day repeated dose) Phase2->ChronicTox ChronicPK Chronic PK (Steady-State) Phase2->ChronicPK Decision2 Final Candidate Selection DoseResponse->Decision2 ChronicTox->Decision2 ChronicPK->Decision2

Caption: Phased workflow for the in vivo validation of Compound X.

Part 1: Efficacy Screening and Comparison

The initial phase focuses on establishing whether Compound X exhibits the hypothesized anxiolytic or antidepressant-like effects in validated rodent models.

Comparative Compounds
  • Vehicle Control: Saline or appropriate vehicle for Compound X.

  • Anxiolytic Comparator: Diazepam (a benzodiazepine).

  • Antidepressant Comparator: Fluoxetine (a selective serotonin reuptake inhibitor, SSRI).

Anxiolytic Activity: The Elevated Plus Maze (EPM) Test

The EPM test is a widely used model to assess anxiety-like behavior in rodents, based on their natural aversion to open and elevated spaces.[9][10][11][12][13][14][15][16][17][18] Anxiolytic compounds typically increase the proportion of time spent and entries made into the open arms.

Experimental Protocol: Elevated Plus Maze

  • Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated 50-55 cm from the floor.[18]

  • Animals: Male C57BL/6 mice (8-10 weeks old). Animals are habituated to the testing room for at least 1 hour before the experiment.[17][18]

  • Drug Administration:

    • Group 1: Vehicle (i.p.)

    • Group 2: Compound X (e.g., 10 mg/kg, i.p.)

    • Group 3: Diazepam (1 mg/kg, i.p.)

    • Administer compounds 30 minutes prior to testing.

  • Procedure:

    • Place the mouse in the center of the maze, facing an open arm.[14]

    • Allow the animal to explore the maze for a 5-minute session.[10][14]

    • Record the session using an overhead camera connected to a video-tracking system (e.g., ANY-maze or EthoVision XT).[10][16]

  • Data Analysis:

    • Time spent in open arms vs. closed arms.

    • Number of entries into open arms vs. closed arms.

    • Total distance traveled (to assess general locomotor activity).

    • Calculate "% Time in Open Arms" and "% Open Arm Entries".

Hypothetical Data Summary: EPM Test

Treatment GroupDose (mg/kg)% Time in Open Arms (Mean ± SEM)% Open Arm Entries (Mean ± SEM)Total Distance (m) (Mean ± SEM)
Vehicle-18.5 ± 2.125.3 ± 3.015.2 ± 1.1
Compound X 10 35.2 ± 3.5 42.1 ± 4.2 14.8 ± 0.9
Diazepam140.8 ± 4.148.5 ± 3.812.1 ± 1.3
*p < 0.05 compared to Vehicle
Antidepressant Activity: The Forced Swim Test (FST)

The FST is a primary screening tool for antidepressant efficacy.[19][20][21][22][23][24][25][26][27] It is based on the principle that animals will cease escape-oriented behaviors (immobility) when placed in an inescapable stressful situation. Antidepressant compounds are known to reduce this immobility time.

Experimental Protocol: Forced Swim Test

  • Apparatus: A transparent cylinder (e.g., 25 cm height, 15 cm diameter) filled with water (23-25°C) to a depth where the mouse cannot touch the bottom.[20][22][25]

  • Animals: Male BALB/c mice (8-10 weeks old). Acclimate to the testing room for at least 60 minutes.[20]

  • Drug Administration:

    • Group 1: Vehicle (i.p.)

    • Group 2: Compound X (e.g., 20 mg/kg, i.p.)

    • Group 3: Fluoxetine (20 mg/kg, i.p.)

    • Administer compounds 60 minutes prior to testing.

  • Procedure:

    • Gently place the mouse into the water cylinder.[22]

    • The test duration is 6 minutes.[22][27]

    • Record behavior via video. Immobility is defined as the cessation of struggling and remaining floating, making only movements necessary to keep the head above water.

  • Data Analysis:

    • Score the duration of immobility during the last 4 minutes of the 6-minute test.[22]

Hypothetical Data Summary: Forced Swim Test

Treatment GroupDose (mg/kg)Immobility Time (s) (Mean ± SEM)
Vehicle-155.2 ± 12.4
Compound X 20 85.6 ± 9.8
Fluoxetine2072.1 ± 8.5
*p < 0.05 compared to Vehicle

Part 2: Pharmacokinetic and Safety Profiling

A promising efficacy profile must be supported by acceptable pharmacokinetic (PK) and safety data to warrant further development.

In Vivo Pharmacokinetics

Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of Compound X is critical for interpreting efficacy data and designing future studies.[28][29]

Experimental Protocol: Single-Dose PK in Mice

  • Animals: Male C57BL/6 mice.

  • Drug Administration:

    • Group 1: Compound X (e.g., 10 mg/kg, intravenous)

    • Group 2: Compound X (e.g., 20 mg/kg, oral gavage)

  • Sample Collection:

    • Collect serial blood samples (e.g., via submandibular vein) at multiple time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).[30]

    • At the final time point, collect brain tissue to determine brain-to-plasma ratio.

  • Bioanalysis:

    • Process blood to plasma and store at -80°C.[31]

    • Quantify Compound X concentrations in plasma and brain homogenate using a validated LC-MS/MS method.

  • Data Analysis:

    • Use software (e.g., Phoenix WinNonlin) to calculate key PK parameters.

Hypothetical Data Summary: Key Pharmacokinetic Parameters

ParameterIntravenous (10 mg/kg)Oral (20 mg/kg)
Cmax (ng/mL)1250850
Tmax (h)0.080.5
AUC (0-inf) (ng*h/mL)28004500
Half-life (t½) (h)3.54.1
Bioavailability (%)-~40%
Brain/Plasma Ratio (at 1h)-2.5
Acute In Vivo Toxicology

Early assessment of a compound's safety profile is crucial.[32][33][34][35] An acute toxicity study helps identify the maximum tolerated dose (MTD) and potential target organs of toxicity.

Experimental Protocol: Acute Toxicology in Mice

  • Animals: Male and female CD-1 mice.

  • Procedure (Up-and-Down Procedure):

    • Administer a starting dose of Compound X (e.g., 100 mg/kg, i.p. or p.o.) to a single animal.

    • Observe the animal for signs of toxicity (e.g., changes in posture, activity, convulsions) and mortality for up to 14 days.

    • If the animal survives, the next animal receives a higher dose. If it does not, the next animal receives a lower dose.

    • Continue this process until the MTD is determined.

  • Endpoints:

    • Clinical observations (daily).

    • Body weight changes.

    • At study termination, perform gross necropsy. Collect major organs (liver, kidney, spleen, heart, brain) for histopathological analysis.

Conclusion and Future Directions

This guide outlines a comprehensive and scientifically rigorous framework for the initial in vivo validation of N-(Furan-2-ylmethyl)-2-morpholinoethanamine (Compound X). Based on its structural motifs, Compound X presents a promising candidate for a novel CNS therapeutic, potentially acting as an anxiolytic and/or antidepressant.

The proposed comparative studies against Diazepam and Fluoxetine will provide a clear benchmark for its efficacy. Positive outcomes in the EPM and FST, coupled with an acceptable pharmacokinetic profile (e.g., good oral bioavailability, significant CNS penetration) and a wide safety margin (high MTD), would strongly support its advancement to more complex dose-response and chronic efficacy models. This structured approach ensures that key scientific and drug development questions are addressed systematically, providing a solid foundation for further preclinical development.

References

  • Animal models for screening anxiolytic-like drugs: a perspective. PubMed. Available at: [Link]

  • Screening of antidepressant. Slideshare. Available at: [Link]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. PMC. Available at: [Link]

  • Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry. Available at: [Link]

  • Elevated plus maze protocol. protocols.io. Available at: [Link]

  • Animal models for screening anxiolytic-like drugs: a perspective. Taylor & Francis Online. Available at: [Link]

  • Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Taylor & Francis Online. Available at: [Link]

  • The age of anxiety: role of animal models of anxiolytic action in drug discovery. PMC. Available at: [Link]

  • Screening of Anxiolytics. PPTX. Available at: [Link]

  • MultiCenter Mouse Behavior Trial: Elev
  • Occurrence of Morpholine in Central Nervous System Drug Discovery. PubMed. Available at: [Link]

  • Furan: A Promising Scaffold for Biological Activity. Unknown Source.
  • Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Publications. Available at: [Link]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. ResearchGate. Available at: [Link]

  • Experimental Models for Screening Anxiolytic Activity. Jetir.org. Available at: [Link]

  • Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing. Semantic Scholar. Available at: [Link]

  • The Mouse Forced Swim Test. PMC. Available at: [Link]

  • Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing. Journal of Herbmed Pharmacology. Available at: [Link]

  • Elevated Plus Maze. MMPC.org. Available at: [Link]

  • In vivo and in vitro models of Depression. NEUROFIT. Available at: [Link]

  • Models for depression in drug screening and preclinical studies: Future directions. Unknown Source.
  • Forced Swim Test v.3. Unknown Source.
  • Pharmacological Study of Some Newly Synthesized Furan Derivatives. Der Pharma Chemica. Available at: [Link]

  • The mouse forced swim test. Johns Hopkins University. Available at: [Link]

  • Animal Research Review Panel Guideline 30 The Porsolt Forced Swim Test in Rats and Mice. NSW Department of Primary Industries. Available at: [Link]

  • In-Vivo Mouse and Rat PK Bioanalysis. Protocols.io. Available at: [Link]

  • Pharmacokinetics Protocol – Rodents. UNMC. Available at: [Link]

  • Structural Insights and Biological Activities of Furan-Based Drugs in the Treatment of Human Diseases. PubMed. Available at: [Link]

  • Evaluation of rodent-only toxicology for early clinical trials with novel cancer therapeutics. PubMed. Available at: [Link]

  • Pk/bio-distribution. MuriGenics. Available at: [Link]

  • Murine Pharmacokinetic Studies. PMC. Available at: [Link]

  • The role of early in vivo toxicity testing in drug discovery toxicology. ResearchGate. Available at: [Link]

  • In Vivo Toxicology Service (Mouse, Rat). Altogen Labs. Available at: [Link]

  • Pharmacological activity of furan deriv
  • In Vivo Toxicology. InterBioTox. Available at: [Link]

  • In Vivo Toxicology Study. Creative Bioarray. Available at: [Link]

  • N-(Furan-2-ylmethyl)-cyanoacetamide in heterocyclic synthesis. Der Pharma Chemica. Available at: [Link]

  • Synthesis of Certain New Morpholine Derivatives Bearing a Thiazole Moiety. Semantic Scholar. Available at: [Link]

Sources

Validation

A Comparative Benchmarking Guide to N-(Furan-2-ylmethyl)-2-morpholinoethanamine as a Potential Dopamine D4 Receptor Ligand

Executive Summary: N-(Furan-2-ylmethyl)-2-morpholinoethanamine is a novel chemical entity with structural motifs, specifically the furan and morpholine rings, that suggest potential bioactivity.[1][2][3] This guide provi...

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: N-(Furan-2-ylmethyl)-2-morpholinoethanamine is a novel chemical entity with structural motifs, specifically the furan and morpholine rings, that suggest potential bioactivity.[1][2][3] This guide provides a framework for its characterization, focusing on its potential interaction with the dopamine D4 receptor (D4R), a G protein-coupled receptor implicated in various neurological and psychiatric conditions.[4][5] By benchmarking against established D4R-selective antagonists, L-745,870 and A-437203, this document outlines the necessary experimental protocols to determine the affinity and selectivity of this compound, providing researchers with the tools to rigorously evaluate its therapeutic potential.

Introduction to the Dopamine D4 Receptor and Ligand Benchmarking

The dopamine D4 receptor (D4R) is a member of the D2-like family of dopamine receptors, which also includes the D2 and D3 subtypes.[6] These receptors are coupled to Gi/Go proteins and mediate inhibitory neurotransmission.[6] Unlike the D2 and D3 receptors, the D4R has a more distinct expression pattern in the brain, with higher concentrations in the prefrontal cortex, hippocampus, and amygdala, suggesting a key role in cognition, attention, and emotion.[7][8] This unique localization has made the D4R an attractive target for therapeutic intervention in disorders such as schizophrenia, ADHD, and substance use disorders.[7][9]

The development of selective D4R ligands is crucial for probing its function and for creating targeted therapies.[10] A critical step in drug discovery is benchmarking novel compounds against well-characterized "gold-standard" ligands. This process allows for a direct comparison of potency, selectivity, and functional activity, providing essential context for a new compound's pharmacological profile.

N-(Furan-2-ylmethyl)-2-morpholinoethanamine contains a furan moiety, a scaffold present in many bioactive compounds, and a morpholine group, which is found in various CNS-active agents.[1][2] While no specific biological data for N-(Furan-2-ylmethyl)-2-morpholinoethanamine has been published, its structure warrants investigation as a potential dopamine receptor ligand. This guide focuses on its evaluation as a D4R antagonist.

Selection of Benchmark Compounds

To objectively evaluate N-(Furan-2-ylmethyl)-2-morpholinoethanamine, it is essential to compare its performance against established D4R antagonists known for their high affinity and selectivity.

  • L-745,870 : This compound is a highly selective D4 receptor antagonist with a binding affinity (Ki) of 0.43 nM.[11][12] It displays over 2000-fold selectivity for the D4 receptor compared to other dopamine receptor subtypes (D2 Ki = 960 nM; D3 Ki = 2300 nM).[12][13] Despite being ineffective as an antipsychotic in human trials, its high selectivity and extensive characterization in both in vitro and in vivo studies make it an ideal benchmark for affinity and selectivity comparisons.[11][14][15]

  • A-381393 : A potent and selective D4 receptor antagonist with Ki values of 1.5-1.9 nM for human D4 receptor variants.[16] It exhibits more than 2700-fold selectivity over other dopamine receptor subtypes, providing another high-selectivity benchmark.[16]

These compounds represent the gold standard for D4R antagonism and will serve as the primary comparators for the binding affinity and selectivity profile of N-(Furan-2-ylmethyl)-2-morpholinoethanamine.

Comparative Analysis: In Vitro Receptor Binding Affinity

The primary method for determining a compound's affinity for a receptor is the competitive radioligand binding assay.[17][18] This assay measures the ability of an unlabeled test compound (e.g., N-(Furan-2-ylmethyl)-2-morpholinoethanamine) to displace a radiolabeled ligand from the receptor. The resulting data are used to calculate the half-maximal inhibitory concentration (IC50), which can then be converted to the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.[19]

The following table summarizes the published binding affinity data for the benchmark compounds and provides target cells for the experimental evaluation of N-(Furan-2-ylmethyl)-2-morpholinoethanamine.

CompoundTarget ReceptorKi (nM)Selectivity (D2/D4 Ratio)Selectivity (D3/D4 Ratio)
L-745,870 Dopamine D40.43[12]>2000-fold[12]>5000-fold[12]
A-381393 Dopamine D41.5[16]>2700-fold[16]>2700-fold[16]
N-(Furan-2-ylmethyl)-2-morpholinoethanamine Dopamine D4To be determinedTo be determinedTo be determined
N-(Furan-2-ylmethyl)-2-morpholinoethanamine Dopamine D2To be determined--
N-(Furan-2-ylmethyl)-2-morpholinoethanamine Dopamine D3To be determined--

Experimental Protocols

To ensure data integrity and reproducibility, standardized and validated protocols are essential. The following section details the methodology for a competitive radioligand binding assay to determine the affinity of N-(Furan-2-ylmethyl)-2-morpholinoethanamine for the human dopamine D4 receptor.

Workflow for Competitive Radioligand Binding Assay

The overall workflow involves preparing the receptor source, incubating it with the radioligand and the test compound, separating bound from free radioligand, and quantifying the results.

G cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_analysis Analysis Receptor_Prep Receptor Membrane Preparation (e.g., from hD4-CHO cells) Incubation Incubate Membranes, Radioligand & Test Compound to reach equilibrium Receptor_Prep->Incubation Ligand_Prep Prepare Radioligand (e.g., [3H]Spiperone) Ligand_Prep->Incubation Compound_Prep Prepare Test Compound (Serial Dilutions) Compound_Prep->Incubation Filtration Rapid Vacuum Filtration (GF/B filters) Incubation->Filtration Wash Wash Filters with Ice-Cold Buffer (4x) Filtration->Wash Drying Dry Filters Wash->Drying Scintillation Add Scintillation Cocktail & Count Radioactivity Drying->Scintillation Data_Analysis Calculate IC50 and Ki (Non-linear Regression) Scintillation->Data_Analysis

Caption: Workflow for a competitive radioligand binding assay.

Detailed Step-by-Step Protocol: Competitive Binding Assay

This protocol is adapted from standard methodologies for assessing ligand affinity at G protein-coupled receptors.[17][19][20]

Objective: To determine the Ki of N-(Furan-2-ylmethyl)-2-morpholinoethanamine for the human dopamine D4 receptor.

Materials:

  • Receptor Source: Membrane homogenates from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human dopamine D4 receptor.[11]

  • Radioligand: [3H]Spiperone or another suitable D4R radioligand.

  • Test Compound: N-(Furan-2-ylmethyl)-2-morpholinoethanamine.

  • Benchmark Compound: L-745,870.

  • Non-specific Binding Control: Haloperidol (10 µM) or another high-affinity, non-selective ligand.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.[20]

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Equipment: 96-well plates, cell harvester, glass fiber filters (GF/C or GF/B, pre-soaked in 0.3-0.5% polyethylenimine), liquid scintillation counter, scintillation cocktail.

Procedure:

  • Preparation of Reagents:

    • Thaw the frozen receptor membrane preparation on ice and resuspend in fresh, cold assay buffer to a final protein concentration of 50-120 µg per well.[20] The optimal concentration should be determined empirically to ensure that less than 10% of the added radioligand is bound.[19]

    • Prepare serial dilutions of N-(Furan-2-ylmethyl)-2-morpholinoethanamine and the benchmark compound (L-745,870) in assay buffer. A typical concentration range would span from 10-11 to 10-5 M.

    • Prepare the radioligand solution in assay buffer at a concentration equal to its Kd (dissociation constant) or below. This is critical for the accurate application of the Cheng-Prusoff equation.[19]

  • Assay Setup (in a 96-well plate):

    • Total Binding: Add 150 µL of membrane preparation, 50 µL of assay buffer, and 50 µL of radioligand solution to designated wells.

    • Non-specific Binding (NSB): Add 150 µL of membrane preparation, 50 µL of the high-concentration non-specific binding control (e.g., 10 µM Haloperidol), and 50 µL of radioligand solution. Causality: This step is crucial to quantify the amount of radioligand that binds to non-receptor components, which must be subtracted from total binding to determine specific binding.

    • Competitive Binding: Add 150 µL of membrane preparation, 50 µL of each concentration of the test compound or benchmark compound, and 50 µL of radioligand solution.

    • Each condition should be performed in triplicate to ensure statistical validity.

  • Incubation:

    • Incubate the plate at 30°C for 60 minutes with gentle agitation.[20] The time and temperature should be optimized to ensure the binding reaction has reached equilibrium.

  • Filtration and Washing:

    • Terminate the incubation by rapid vacuum filtration through the pre-soaked glass fiber filters using a cell harvester.[20] Causality: Rapid filtration is essential to separate the receptor-bound radioligand from the free radioligand before the binding equilibrium can shift.

    • Immediately wash the filters four times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Quantification:

    • Dry the filters completely (e.g., 30 minutes at 50°C).[20]

    • Place the dried filters into scintillation vials or a compatible filter plate, add scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the average CPM of the NSB wells from the CPM of all other wells.

    • Plot the percentage of specific binding against the logarithm of the test compound's concentration.

    • Use a non-linear regression analysis (e.g., sigmoidal dose-response) to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[19]

Discussion and Future Directions

The data generated from these experiments will provide the first critical assessment of N-(Furan-2-ylmethyl)-2-morpholinoethanamine's potential as a dopamine D4 receptor ligand.

  • Interpreting the Results: A low nanomolar or sub-nanomolar Ki value would indicate high binding affinity. Equally important is the selectivity profile. A high Ki value for D2 and D3 receptors relative to the D4 receptor (a high D2/D4 and D3/D4 ratio) would suggest that the compound is selective, a desirable trait for minimizing off-target side effects.[21]

  • Next Steps: Should the compound demonstrate promising affinity and selectivity, subsequent experiments would be warranted. These include:

    • Functional Assays: To determine if the compound acts as an antagonist, partial agonist, or full agonist. This can be assessed through assays measuring downstream signaling events, such as cAMP inhibition or β-arrestin recruitment.[22]

    • In Vivo Studies: Evaluation in animal models to assess brain penetrance, pharmacokinetic properties, and efficacy in behavioral paradigms relevant to CNS disorders.[23]

This guide provides a comprehensive and scientifically rigorous framework for the initial characterization of N-(Furan-2-ylmethyl)-2-morpholinoethanamine. By benchmarking against established standards and employing validated protocols, researchers can generate high-quality, interpretable data to guide future drug development efforts.

References

  • van Kempen, M. J., et al. (2009). The dopamine D4 receptor: biochemical and signalling properties. PubMed Central. [Link]

  • Bristow, L. J., et al. (1997). Schizophrenia and L-745870, a novel dopamine D4 receptor antagonist. Trends in Pharmacological Sciences, 18(6), 186-8. [Link]

  • Patel, S., et al. (1997). Biological profile of L-745870, a selective antagonist with high affinity for the dopamine D4 receptor. Journal of Pharmacology and Experimental Therapeutics, 283(2), 636-47. [Link]

  • Wikipedia. (2025). L-745,870. Wikipedia. [Link]

  • Van Craenenbroeck, K. (2009). The dopamine D4 receptor: biochemical and signalling properties. Semantic Scholar. [Link]

  • Wikipedia. (n.d.). Dopamine receptor D4. Wikipedia. [Link]

  • Palma, V., et al. (2013). The dopamine D4 receptor, the ultimate disordered protein. PubMed Central. [Link]

  • Free, R. B., et al. (2019). Dopamine D4 Receptor-Selective Compounds Reveal Structure–Activity Relationships that Engender Agonist Efficacy. Journal of Medicinal Chemistry. [Link]

  • Wang, X., et al. (2019). Crystal structure of dopamine receptor D4 bound to the subtype selective ligand, L745870. bioRxiv. [Link]

  • Butini, S., et al. (2022). Highly Potent and Selective Dopamine D4 Receptor Antagonists Potentially Useful for the Treatment of Glioblastoma. ACS Publications. [Link]

  • Zhu, J., et al. (2014). Identification of a new selective dopamine D4 receptor ligand. PubMed. [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Gifford Bioscience. [Link]

  • Alfa Cytology. (n.d.). Competitive Radioligand Binding Assays. Alfa Cytology. [Link]

  • Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. NCBI. [Link]

  • Roth, B. L., et al. (1995). D4 dopamine receptor binding affinity does not distinguish between typical and atypical antipsychotic drugs. Psychopharmacology, 120(3), 365-8. [Link]

  • Nivrutti, G. P. (2024). Furan: A Promising Scaffold for Biological Activity. International Journal of Advanced Biological and Biomedical Research, 12(2), 167-181. [Link]

  • Patsnap Synapse. (2024). What are D4 receptor antagonists and how do they work? Patsnap Synapse. [Link]

  • Monti, J. M., et al. (2007). Effects of selective dopamine D4 receptor antagonist, L-741741, on sleep and wakefulness in the rat. PubMed. [Link]

  • Reddy, C. S., et al. (2018). Green Synthesis, Antioxidant, and Plant Growth Regulatory Activities of Novel α-Furfuryl-2-alkylaminophosphonates. PubMed Central. [Link]

  • Glasser, C. L., et al. (2017). Synthesis and characterization of a series of chiral alkoxymethyl morpholine analogs as dopamine receptor 4 (D4R) antagonists. PubMed Central. [Link]

  • ResearchGate. (n.d.). Dopamine Receptor Affinity for Antagonists. ResearchGate. [Link]

  • Cingolani, G. M., et al. (1983). Conformational effects on the activity of drugs. 10. Synthesis, conformation, and pharmacological properties of 1-(2,5-dimethoxyphenyl)-2-aminoethanols and their morpholine analogues. PubMed. [Link]

  • Lindenmayer, J. P. (2013). The dopamine D4/D2 receptor antagonist affinity ratio as a predictor of anti-aggression medication efficacy. PubMed. [Link]

  • Sameaa, J. K., & Ahlam, J. H. (2017). Synthesis and Evaluation of the Biological Activity of New 4-(2- Chloroacetyl) Morpholine Derivatives. Journal of Chemical and Pharmaceutical Research, 9(9), 146-158. [Link]

  • Raviña, E., et al. (2000). Conformationally constrained butyrophenones with affinity for dopamine (D(1), D(2), D(4)) and serotonin (5-HT(2A), 5-HT(2B), 5-HT(2C)) receptors: synthesis of aminomethylbenzo[b]furanones and their evaluation as antipsychotics. PubMed. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to Personal Protective Equipment for Handling N-(Furan-2-ylmethyl)-2-morpholinoethanamine

Understanding the Inherent Risks: A Proactive Stance on Safety N-(Furan-2-ylmethyl)-2-morpholinoethanamine incorporates both a furan ring and a morpholine moiety, structural features that are associated with specific che...

Author: BenchChem Technical Support Team. Date: January 2026

Understanding the Inherent Risks: A Proactive Stance on Safety

N-(Furan-2-ylmethyl)-2-morpholinoethanamine incorporates both a furan ring and a morpholine moiety, structural features that are associated with specific chemical reactivities and potential physiological effects. Analogous compounds exhibit a range of hazards, including skin and eye irritation or severe burns, respiratory tract irritation, and potential toxicity upon ingestion or dermal absorption.[1][2][3][4] Therefore, a conservative approach to handling is not just recommended but essential. The following protocols are designed to mitigate these anticipated risks.

Core Personal Protective Equipment (PPE) Ensemble

A foundational PPE ensemble is mandatory for all personnel handling N-(Furan-2-ylmethyl)-2-morpholinoethanamine in any quantity. This baseline level of protection is designed to prevent accidental contact and exposure during routine procedures.

PPE ComponentSpecificationRationale
Eye and Face Protection Chemical safety goggles with side shields or a full-face shield.[5][6]Protects against splashes and aerosols, preventing contact with the sensitive mucous membranes of the eyes. A face shield offers broader protection for the entire face.
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene).[6][7]Provides a barrier against direct skin contact. The choice of glove material should be based on chemical compatibility and the specific laboratory task. Double-gloving is recommended for enhanced protection.
Body Protection A fully fastened laboratory coat made of a chemical-resistant material.[8]Protects the skin and personal clothing from spills and contamination.
Footwear Closed-toe shoes, preferably made of a non-porous material.Protects the feet from spills and falling objects.
Task-Specific PPE Escalation: A Tiered Approach

Different laboratory procedures present varying levels of risk. The following tiered approach outlines the necessary escalation of PPE based on the nature of the work being conducted.

Tier 1: Low-Intensity Operations

  • Activities: Weighing small quantities in a ventilated enclosure, preparing dilute solutions, and analytical procedures with minimal aerosol generation.

  • Required PPE: Core PPE Ensemble.

Tier 2: Moderate-Intensity Operations

  • Activities: Synthesizing the compound, extractions, purifications, and other procedures with a higher potential for splashes or aerosol generation.

  • Required PPE:

    • Core PPE Ensemble.

    • Chemical-resistant apron: Provides an additional layer of protection for the torso.

    • Work within a certified chemical fume hood: Essential to control the inhalation of potentially harmful vapors or aerosols.[9]

Tier 3: High-Intensity or Unattended Operations

  • Activities: Large-scale synthesis, reactions under pressure or at elevated temperatures, and any unattended reactions.

  • Required PPE:

    • Tier 2 PPE.

    • Full-face respirator with appropriate cartridges: Necessary when there is a significant risk of inhaling vapors or when working outside of a fume hood is unavoidable.[7] The type of cartridge should be selected based on the specific properties of the chemical and any solvents used.

Operational and Disposal Plans: A Step-by-Step Guide

Safe Handling and Operational Workflow

The following workflow is designed to minimize exposure and ensure a safe working environment when handling N-(Furan-2-ylmethyl)-2-morpholinoethanamine.

Caption: A stepwise workflow for the safe handling of N-(Furan-2-ylmethyl)-2-morpholinoethanamine.

Emergency Procedures: Preparedness is Key

In the event of an accidental exposure, immediate and appropriate action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[2]

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2]

  • Inhalation: Move the affected individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[2]

Disposal Plan: Environmental Responsibility

Proper disposal of N-(Furan-2-ylmethyl)-2-morpholinoethanamine and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Disposal Workflow

Caption: A systematic approach to the segregation and disposal of waste generated from handling N-(Furan-2-ylmethyl)-2-morpholinoethanamine.

All waste must be disposed of in accordance with institutional, local, state, and federal regulations. Do not discharge this chemical into drains or the environment.[1]

Conclusion: A Culture of Safety

The responsible handling of novel chemical entities like N-(Furan-2-ylmethyl)-2-morpholinoethanamine is the cornerstone of a safe and productive research environment. By adhering to the comprehensive PPE, operational, and disposal plans outlined in this guide, researchers can confidently explore the scientific potential of this compound while upholding the highest standards of laboratory safety. This proactive approach not only protects individuals but also fosters a culture of safety that benefits the entire scientific community.

References

  • AK Scientific, Inc. Safety Data Sheet. N-(2-Methoxyethyl)-N-(tetrahydrofuran-2-ylmethyl)-amine.
  • Fisher Scientific.
  • Fisher Scientific.
  • Aldrich.
  • CHEMM. Personal Protective Equipment (PPE).
  • Fisher Scientific.
  • US EPA. Personal Protective Equipment.
  • Fisher Scientific.
  • PubChem. N-(furan-2-ylmethyl)ethanamine.
  • Hazmat School. 5 Types of PPE for Hazardous Chemicals. (2022-12-07).
  • Discover the Various Types of PPE for Optimal Chemical Safety. (2024-04-25).
  • BLDpharm. N-(Furan-2-ylmethyl)-2-morpholinoethanamine.
  • Allan Chemical Corporation. How to Choose PPE for Chemical Work. (2025-10-23).
  • PubChem. 2-[4-(Furan-2-ylmethyl)morpholin-3-yl]ethanamine.
  • CymitQuimica. N-Methyl-2-morpholinoethanamine.
  • Santa Cruz Biotechnology.
  • PubChem. 2-Morpholinoethylamine.
  • CDN Isotopes. Safety Data Sheet. Morpholine-2,2,3,3,5,5,6,6-d8.
  • Synblock. 2-(5-Methylfuran-2-yl)-2-morpholinoethanamine.
  • BLDpharm. N1-(2-(Furan-2-yl)-2-morpholinoethyl)-N2-(2-morpholinoethyl)oxalamide.
  • ChemicalBook.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.